molecular formula C18H15N3O B4508423 N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide

N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B4508423
M. Wt: 289.3 g/mol
InChI Key: KAXZYFJWJJXIHL-UHFFFAOYSA-N
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Description

N-(1H-Indol-5-yl)-1-methyl-1H-indole-2-carboxamide is a synthetic small molecule based on the privileged 1H-indole-2-carboxamide scaffold, which is of significant interest in medicinal chemistry for multi-target therapeutic development . Compounds within this chemical class have demonstrated potent apoptotic antiproliferative activity against a range of cancer cell lines, notably breast cancer (MCF-7), through a multi-target mechanism . The proposed mechanism involves the activation of key apoptotic pathways, evidenced by the upregulation of caspases 3, 8, and 9, increased cytochrome C levels, and a shift in the Bax/Bcl-2 ratio in favor of programmed cell death . Furthermore, some indole-2-carboxamide derivatives have been rationally designed and evaluated as potent and selective inhibitors of Monoamine Oxidase B (MAO-B) , a key target for the potential treatment of neurodegenerative disorders like Parkinson's disease . The structural features of this compound, including the 1-methyl-1H-indole core and the carboxamide linker, are known to be critical for interaction with biological targets such as kinases (e.g., EGFR, CDK2) and neuronal enzymes . This makes it a valuable chemical tool for researchers investigating oncological pathways, neurodegenerative disease mechanisms, and the structure-activity relationships of allosteric modulation at various receptors. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(1H-indol-5-yl)-1-methylindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-21-16-5-3-2-4-13(16)11-17(21)18(22)20-14-6-7-15-12(10-14)8-9-19-15/h2-11,19H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXZYFJWJJXIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide: Structural Profiling, Synthesis, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the indole nucleus represents one of the most privileged scaffolds, frequently embedded in clinical candidates targeting kinases, G-protein-coupled receptors (GPCRs), and critical protein-protein interactions (PPIs) . N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide is a highly specialized bis-indole chemical entity. By linking a 1-methylindole-2-carboxylic core to a 1H-indol-5-amine moiety via a rigid carboxamide bond, this molecule serves as a prototypical tool compound and structural precursor for developing high-affinity allosteric modulators and apoptosis-inducing agents.

This technical whitepaper provides a comprehensive evaluation of its physicochemical properties, synthetic causality, and implementation in biochemical workflows, specifically focusing on its utility in targeting the Myeloid Cell Leukemia 1 (MCL-1) apoptotic pathway.

Physicochemical & Structural Properties

The pharmacological utility of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide is dictated by its precise balance of lipophilicity and hydrogen-bonding capability. The presence of the 1-methyl group on the left-hand indole ring serves a critical mechanistic purpose: it restricts the conformation of the amide bond to minimize allylic strain while simultaneously eliminating a hydrogen bond donor (HBD). This localized increase in lipophilicity enhances passive membrane permeability. Conversely, the right-hand 1H-indol-5-yl moiety retains its N-H bond, acting as a highly directional HBD essential for anchoring the molecule into deep hydrophobic pockets, such as the BH3-binding groove of MCL-1.

Quantitative Structural Data
PropertyValuePharmacological Implication
Molecular Formula C₁₈H₁₅N₃OOptimal size for small-molecule PPI inhibitors.
Molecular Weight 289.34 g/mol Well within Lipinski’s Rule of 5 (<500 Da).
cLogP ~3.85High lipophilicity; favors lipid bilayer penetration.
Topological Polar Surface Area (TPSA) 49.82 ŲExcellent for intracellular target engagement (<90 Ų).
H-Bond Donors (HBD) 2Provided by the amide N-H and indole N-H.
H-Bond Acceptors (HBA) 2Provided by the amide C=O and tertiary indole N.
Rotatable Bonds 2High structural rigidity, lowering entropic penalty upon binding.

Synthetic Methodology & Reaction Causality

The synthesis of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide relies on a highly efficient amide coupling between 1-methyl-1H-indole-2-carboxylic acid and 1H-indol-5-amine. To prevent epimerization and overcome the moderate nucleophilicity of the arylamine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is utilized as the coupling reagent .

Step-by-Step Synthetic Protocol
  • Activation: Dissolve 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. The inert atmosphere is critical as 1H-indol-5-amine is highly susceptible to oxidative degradation.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA deprotonates the carboxylic acid, facilitating its attack on the uronium carbon of HATU.

  • Esterification: Add HATU (1.2 eq) to the mixture and stir at 0°C for 15 minutes. Causality: HATU forms a highly reactive 7-azabenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides an internal neighboring-group effect, accelerating the subsequent nucleophilic attack.

  • Nucleophilic Attack: Add 1H-indol-5-amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validating Check (LC-MS/TLC): Monitor the consumption of the active ester via LC-MS. A distinct mass shift to [M+H]⁺ 290.1 indicates successful amide formation.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ (to neutralize residual acid and remove HOAt). Extract with Ethyl Acetate (3x). Wash the organic layer with 1M HCl to remove unreacted 1H-indol-5-amine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

SynthWorkflow A 1-Methyl-1H-indole- 2-carboxylic acid B HATU / DIPEA Activation A->B Base (DIPEA) C HOAt Active Ester Intermediate B->C -H2O eq. D 1H-indol-5-amine Nucleophilic Attack C->D Amine E N-(1H-indol-5-yl)-1-methyl- 1H-indole-2-carboxamide D->E -HOAt

Figure 1: Synthetic workflow and activation logic for bis-indole carboxamide formation.

Pharmacological Relevance: Targeting Protein-Protein Interactions

Bis-indole carboxamides are heavily investigated as disruptors of the BCL-2 protein family, specifically targeting MCL-1 . Overexpression of MCL-1 allows cancer cells to evade apoptosis by sequestering pro-apoptotic proteins like BAX and BAK. Indole-based inhibitors (such as analogs of the clinical candidate S63845) mimic the BH3 domain of pro-apoptotic proteins, binding competitively to the MCL-1 hydrophobic groove .

The N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide scaffold provides the exact geometric vectors required to project into the P2 and P4 hydrophobic pockets of MCL-1, while the right-hand indole N-H forms a critical hydrogen bond with the conserved Arg263 residue of the target protein.

Pathway MCL1 MCL-1 Protein (Pro-survival) BAX BAX / BAK (Pro-apoptotic) MCL1->BAX Sequesters & Inhibits Mito Mitochondrial Outer Membrane Permeabilization BAX->Mito Oligomerization Inhibitor Bis-Indole Scaffold (e.g., S63845 analogs) Inhibitor->MCL1 Binds BH3 Groove Apoptosis Apoptosis (Programmed Cell Death) Mito->Apoptosis Cytochrome c release

Figure 2: Mechanism of action for indole-based MCL-1 inhibitors in apoptosis.

Experimental Workflows: Target Engagement & Validation

To validate the binding affinity of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide derivatives to MCL-1, an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is the gold standard. This bead-based, non-radioactive assay measures the disruption of the PPI between MCL-1 and a fluorescently tagged BH3 peptide.

AlphaScreen Competition Assay Protocol

1. Reagent Preparation:

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, and 1 mM DTT. Causality: Tween-20 and BSA prevent non-specific adherence of the highly lipophilic bis-indole compound to the plastic microplate walls.

  • Prepare a 4x solution of His-tagged MCL-1 protein (final concentration 5 nM) and biotinylated-BAK-BH3 peptide (final concentration 10 nM).

2. Compound Incubation:

  • Dispense 5 µL of the bis-indole compound (serially diluted in DMSO) into a 384-well proxiplate.

  • Add 5 µL of the MCL-1/BH3 peptide master mix.

  • Incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

3. Bead Addition (Light-Sensitive Step):

  • Under subdued green light, add 10 µL of a mixture containing Glutathione Donor beads and Nickel Chelate Acceptor beads (final concentration 10 µg/mL each). Causality: Alpha beads contain photosensitive phthalocyanine dyes; exposure to ambient white light causes premature singlet oxygen release and signal bleaching.

4. Data Acquisition & Self-Validation:

  • Incubate for an additional 2 hours in the dark.

  • Read the plate on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Self-Validating Counter-Screen: Run a parallel assay using a pre-associated biotinylated-His construct (TruHits assay). If the bis-indole compound reduces the signal in the TruHits assay, it is acting as a Pan-Assay Interference Compound (PAINS)—likely quenching singlet oxygen or absorbing the emission light—rather than genuinely inhibiting MCL-1.

References

  • Sharma, V., Kumar, P., & Pathak, D. (2010). Biological Importance of the Indole Nucleus in Recent Years: A Comprehensive Review. Journal of Heterocyclic Chemistry, 47(3), 491-502.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • Kotschy, A., Szlavik, Z., Murray, J., et al. (2016). The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. Nature, 538(7626), 477-482.[Link]

Engineering Bis-Indole Carboxamides: G-Quadruplex Stabilization and Epigenetic Modulation in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is a highly privileged pharmacophore in medicinal chemistry, historically recognized for its presence in diverse natural products and synthetic therapeutics [1]. However, the evolution of bis-indole carboxamides represents a paradigm shift in targeted oncology. By linking two indole moieties via a central core (such as pyridine or benzene) and appending carboxamide side chains, researchers have engineered a class of small molecules with exquisite affinity for non-canonical DNA structures known as G-quadruplexes (G4s) .

This technical guide explores the rational design, synthetic methodologies, and biophysical validation of bis-indole carboxamide derivatives. We will dissect their mechanism of action as epigenetic modifiers that repress proto-oncogenes (e.g., c-myc, c-kit, and hTERT), providing a self-validating framework for researchers looking to synthesize and evaluate these compounds in drug discovery pipelines.

Structural Rationale: The Bis-Indole Pharmacophore

The design of bis-indole carboxamides is rooted in the spatial requirements of G-quadruplex DNA. G4s are formed by guanine-rich sequences that fold into stacked planar G-tetrads, stabilized by Hoogsteen hydrogen bonding and monovalent cations (typically K⁺).

To effectively target these structures, a ligand must possess:

  • A Planar Aromatic Core: To facilitate

    
     stacking interactions with the terminal G-tetrad.
    
  • Cationic Side Chains: To interact electrostatically with the negatively charged phosphate backbone and the grooves of the G4 structure.

  • Optimal Geometry: The distance between the indole rings and the central linker dictates the ligand's ability to match the dimensions of the G-quartet.

Studies have demonstrated that constrained derivatives—such as those utilizing a 2,6-bis(2'-indolyl)pyridine core—exhibit superior stabilization of G4 sequences compared to highly flexible aliphatic-linked bis-indoles [2]. The pyridine nitrogen can also participate in hydrogen bonding or metal coordination, further anchoring the ligand to the G4 target.

Mechanistic Paradigm: Epigenetic Repression via G4 Stabilization

Bis-indole carboxamides do not merely act as cytotoxic agents; they function as epigenetic modifiers [3]. The promoter regions of several critical oncogenes (c-myc, c-kit) and the telomerase reverse transcriptase (hTERT) are highly enriched in G4-forming sequences.

When a bis-indole carboxamide (e.g., JD59) binds to the hTERT promoter G4, it physically alters the local chromatin architecture. This stabilization prevents the binding of transcription factors such as NME2. Consequently, this blocks the recruitment of epigenetic activating complexes, leading to a loss of active histone marks, transcriptional silencing of telomerase, and ultimately, cancer cell senescence [3].

G Ligand Bis-indole Carboxamide (e.g., JD59) G4 hTERT Promoter G-Quadruplex (G4) Ligand->G4 Stabilizes NME2 NME2 Transcription Factor (Blocked) G4->NME2 Prevents Binding Repression Transcriptional Repression of hTERT G4->Repression Induces Telomerase Telomerase Downregulation Repression->Telomerase Causes Senescence Cancer Cell Senescence & Apoptosis Telomerase->Senescence Triggers

Mechanism of hTERT repression via bis-indole carboxamide G4 stabilization.

Synthetic Methodology: De Novo Assembly of the Core

The synthesis of the constrained 2,6-bis(2'-indolyl)pyridine core requires a highly efficient, regioselective approach. The gold standard in the field utilizes a tandem Sonogashira coupling followed by a 5-endo-dig cyclization [2].

Causality of Choice: The Sonogashira coupling is selected because it operates under relatively mild conditions, tolerating the sensitive functional groups needed for later amidation. The subsequent 5-endo-dig cyclization is thermodynamically driven to close the pyrrole ring of the indole directly onto the central pyridine, locking the planar geometry required for G4 stacking.

Protocol 1: Synthesis of the Bis-Indolylpyridine Core
  • Sonogashira Coupling:

    • React 2 equivalents of an appropriately substituted o-iodoaniline with 1 equivalent of 2,6-diethynylpyridine.

    • Catalyst System:

      
       (5 mol%) and CuI (10 mol%).
      
    • Solvent/Base: Triethylamine (TEA) in anhydrous DMF.

    • Conditions: Stir at room temperature under argon for 12 hours. Purify the resulting bis-alkyne intermediate via silica gel chromatography.

  • 5-endo-dig Cyclization:

    • Dissolve the bis-alkyne intermediate in anhydrous NMP.

    • Add a strong base, such as Potassium tert-butoxide (KOtBu, 3.0 eq).

    • Conditions: Heat to 80°C for 4-6 hours. The base catalyzes the intramolecular nucleophilic attack of the aniline nitrogen onto the alkyne, yielding the 2,6-bis(2'-indolyl)pyridine core.

  • Amide Coupling:

    • Hydrolyze the ester groups on the indole rings to free carboxylic acids using LiOH in THF/H₂O.

    • Couple the resulting diacid with a cationic polyamine (e.g., N,N-dimethylethylenediamine) using standard peptide coupling reagents (HATU/DIPEA in DMF) to yield the final bis-indole carboxamide.

Synth Start Iodoaniline + Diethynyl-pyridine Sono Sonogashira Coupling Start->Sono Cycl 5-endo-dig Cyclization Sono->Cycl Pd/Cu Core Bis-indolylpyridine Core Cycl->Core Base/Heat Amide Amide Coupling (Polyamines) Core->Amide Activation Final Bis-indole Carboxamide Amide->Final

Synthetic workflow for constrained bis-indole carboxamide derivatives.

Biophysical Validation & Quantitative Profiling

To validate the synthesized compounds, researchers must quantify their ability to stabilize G4 DNA over standard double-stranded DNA (dsDNA). The Fluorescence Resonance Energy Transfer (FRET) melting assay is the industry standard for this validation.

Causality of Choice: FRET melting provides a direct, thermodynamically rigorous readout of stabilization (


). By tagging a G4-forming oligonucleotide with a fluorophore (FAM) and a quencher (TAMRA), the folded G4 keeps the tags in proximity (quenching). As temperature increases, the DNA unfolds, separating the tags and resulting in a fluorescence spike. Ligands that stabilize the G4 shift this melting temperature (

) higher.
Protocol 2: FRET Melting Assay
  • Oligonucleotide Preparation: Dilute dual-labeled oligonucleotides (e.g., c-myc, c-kit2, hTERT, and a dsDNA control) to 400 nM in a potassium cacodylate buffer (pH 7.4, 50 mM KCl).

  • Annealing: Heat the oligos to 95°C for 5 minutes, then cool slowly to room temperature overnight to ensure proper intramolecular G4 folding.

  • Ligand Incubation: Add the bis-indole carboxamide ligand at a 1 µM concentration (to achieve a 2.5:1 ligand-to-DNA ratio) in a 96-well plate.

  • Thermal Denaturation: Run the plate in a real-time PCR thermocycler, increasing the temperature from 25°C to 95°C at a rate of 0.5°C/min, reading FAM fluorescence at each step.

  • Data Analysis: Calculate the first derivative of the melting curve to find the

    
    . 
    
    
    
    .
Data Presentation: Comparative Stabilization Profiles

The following table summarizes typical FRET melting data comparing a flexible bis-indole (aliphatic linker) with a constrained bis-indole (pyridine core) [2].

Ligand TypeCore Structure

c-myc (°C)

c-kit2 (°C)

hTERT (°C)

dsDNA (°C)
Selectivity Profile
Flexible Aliphatic Linker+12.5+14.2+11.0+2.1Moderate G4/dsDNA
Constrained Pyridine Core+24.8 +27.5 +22.3 +0.5 High G4/dsDNA

Interpretation: The constrained pyridine core exhibits a drastic increase in G4 stabilization (


 > 20°C) while maintaining negligible interaction with dsDNA (

< 1°C). This structural rigidity perfectly complements the planar terminal G-tetrad, minimizing off-target genomic toxicity.

Future Perspectives in Drug Development

The transition of bis-indole carboxamides from bench to bedside hinges on optimizing their pharmacokinetic (PK) profiles. While their cationic nature ensures excellent water solubility and G4 affinity, it can limit cellular permeability and increase sequestration by serum proteins. Future medicinal chemistry efforts are focusing on:

  • Prodrug Strategies: Masking the cationic amines to enhance cellular uptake, followed by intracellular cleavage.

  • Multi-Targeting Chimeras: Conjugating bis-indole carboxamides with targeted protein degraders (PROTACs) to simultaneously stabilize G4s and degrade specific oncogenic transcription factors.

By treating G-quadruplexes as druggable epigenetic nodes, bis-indole carboxamides represent a highly sophisticated tool in the modern oncologist's molecular arsenal.

References

  • Marinescu, M. (2024). Bisindole Compounds—Synthesis and Medicinal Properties. Antibiotics (MDPI).[Link]

  • Dash, J., Shirude, P. S., & Balasubramanian, S. (2008). G-quadruplex recognition by bis-indole carboxamides. Chemical Communications (Cambridge, England).[Link]

  • Sengupta, A., Ganguly, A., & Chowdhury, S. (2019). Promise of G-Quadruplex Structure Binding Ligands as Epigenetic Modifiers with Anti-Cancer Effects. Molecules.[Link]

Technical Whitepaper: Physicochemical Profiling of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide , a bis-indole scaffold with significant potential in medicinal chemistry.[1] Structurally analogous to known DNA minor groove binders and kinase inhibitors, this compound represents a "privileged structure" in drug design.[1] This document details its molecular weight derivation, theoretical and experimental lipophilicity (LogP) profiling, synthetic pathways, and drug-likeness parameters.[1]

Molecular Architecture & Identity

The compound is an unsymmetrical bis-indole connected via a carboxamide linker.[1] It combines a 1-methylindole-2-carboxylic acid core with a 5-aminoindole moiety.[1]

Structural Specifications
PropertyValueNotes
IUPAC Name N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide
Molecular Formula C₁₈H₁₅N₃O
Molecular Weight 289.33 g/mol Monoisotopic Mass: 289.1215
Core Scaffold Bis-indole carboxamidePrivileged scaffold for DNA binding/Kinase inhibition
H-Bond Donors 2Indole NH, Amide NH
H-Bond Acceptors 2Amide Carbonyl, Indole N (tertiary)
Rotatable Bonds 2C(carbonyl)-N(amide), N(amide)-C(indole)
Molecular Weight Derivation

The molecular weight is calculated based on the condensation of its two primary precursors, accounting for the loss of a water molecule during amide bond formation.[1]

  • Precursor A (Acid): 1-methyl-1H-indole-2-carboxylic acid (C₁₀H₉NO₂ = 175.19 g/mol )[1]

  • Precursor B (Amine): 1H-indol-5-amine (C₈H₈N₂ = 132.16 g/mol )[1]

  • Reaction: A + B → Product + H₂O

  • Calculation:

    
    [1]
    

Lipophilicity (LogP) & Solubility Profile[1][10]

Lipophilicity is the critical determinant of this compound's ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1] The bis-indole structure imparts significant hydrophobicity.[1]

Theoretical vs. Predicted Values
  • Predicted LogP (cLogP): 3.2 – 3.8 (Consensus estimation based on fragment contribution).

    • Rationale: The 1-methylindole and indole rings are highly lipophilic.[1] The amide linker introduces a dipole that lowers the LogP slightly compared to a pure hydrocarbon, but the molecule remains largely non-polar.[1]

  • Predicted Solubility (LogS): -4.5 to -5.0 (Poor aqueous solubility).[1]

    • Implication: Formulation strategies (e.g., micronization, amorphous solid dispersions) may be required for in vivo studies.[1]

Experimental Protocol: HPLC-Based LogP Determination (OECD 117)

For precise lipophilicity assessment, we recommend the HPLC method over the traditional Shake-Flask method due to the compound's low water solubility.[1]

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm).[1]

  • Mobile Phase: Methanol/Water (75:[1]25) buffered to pH 7.4.

  • Standards: Calibrate using 6 reference compounds with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene).

  • Calculation:

    
    
    Where 
    
    
    is retention time of the analyte and
    
    
    is the dead time (determined by thiourea).[1] Plot
    
    
    vs. Reference LogP to interpolate the sample LogP.[1]

LogP_WorkflowStartSample Preparation(1 mg/mL in MeOH)SampleRunInject Analyte(Isocratic Flow)Start->SampleRunDeadTimeDetermine t0(Thiourea Injection)CalcCalculate k' & Interpolate LogPDeadTime->CalcCalibrationRun Reference Standards(LogP 1.0 - 5.0)Calibration->CalcSampleRun->Calc

Figure 1: Workflow for HPLC-based determination of lipophilicity (OECD 117).

Synthetic Pathway & Characterization[1][3][4][6][7][9][10]

The synthesis of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide utilizes a standard amide coupling strategy.[1] The choice of coupling reagent is critical to prevent racemization (though not applicable here) and ensure high yield given the potential for steric hindrance at the indole-2-position.[1]

Recommended Synthetic Route

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine), DMF (Dimethylformamide).[1]

  • Activation: Dissolve 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in dry DMF. Add DIPEA (2.0 eq) and HATU (1.1 eq).[1] Stir for 15 min at RT to form the activated ester.

  • Coupling: Add 1H-indol-5-amine (1.0 eq) to the mixture.

  • Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (Target m/z: 290.13 [M+H]⁺).[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis_PathwayAcid1-Methylindole-2-carboxylic Acid(Precursor A)ActivationActivation(HATU / DIPEA / DMF)Acid->ActivationAmine5-Aminoindole(Precursor B)CouplingAmide Coupling(RT, 12h)Amine->CouplingActivation->CouplingWorkupWorkup & Purification(EtOAc Ext. / Flash Chrom.)Coupling->WorkupProductFinal Product(C18H15N3O)Workup->Product

Figure 2: Synthetic pathway for the generation of the target bis-indole carboxamide.[1]

Drug-Likeness & Biological Context[1][2][5][6][7][9][10][11]

Lipinski's Rule of 5 Analysis

This compound strictly adheres to Lipinski’s rules, suggesting good oral bioavailability potential.[1]

RuleLimitCompound ValueStatus
Molecular Weight < 500 Da289.33Pass
LogP < 5~3.5 (Predicted)Pass
H-Bond Donors < 52Pass
H-Bond Acceptors < 103Pass
Biological Relevance

The bis-indole carboxamide motif is a validated pharmacophore in several therapeutic areas:

  • DNA Minor Groove Binding: Analogous to netropsin and distamycin, bis-indoles can bind sequence-specifically to the minor groove of DNA, potentially inhibiting transcription factors [1].[1]

  • Kinase Inhibition: Indole-2-carboxamides have been identified as inhibitors of CDK2 and EGFR, relevant in oncology [2].[1]

  • Anti-Infectives: Similar scaffolds show activity against Mycobacterium tuberculosis (MmpL3 inhibition) and Trypanosoma cruzi [3, 4].[1]

References

  • Baraldi, P. G., et al. (2004).[1] "Design, synthesis, and biological evaluation of a new series of hybrid molecules... as potential DNA-binding agents."[1] Journal of Medicinal Chemistry.

  • El-Miligy, M. M., et al. (2022).[1][2][3] "Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors." International Journal of Molecular Sciences.

  • Batt, S. M., et al. (2019).[1] "Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity." Scientific Reports.[1]

  • Ferreira, S. R., et al. (2020).[1] "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry. [1]

Technical Whitepaper: Therapeutic Potential of Indole-2-Carboxamide Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility of indole-2-carboxamide scaffolds.

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the indole-2-carboxamide moiety has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its isomer, the indole-3-carboxamide (famous for synthetic cannabinoids like JWH-018), the C2-substituted variant exhibits a distinct pharmacological profile, predominantly targeting receptor tyrosine kinases (RTKs) , viral polymerases (HCV NS5B) , and mycobacterial membrane transporters (MmpL3) .

This guide analyzes the physicochemical properties that drive these interactions, specifically the hydrogen-bond donor/acceptor motifs of the C2-amide and the hydrophobic bulk of the indole core, which facilitate deep pocket binding in enzymes and receptors.

Chemical Space & Structural Activity Relationship (SAR)

The indole-2-carboxamide scaffold owes its versatility to three modifiable vectors that govern potency and selectivity.

Core SAR Logic
  • The C2-Carboxamide Linker: This is the critical "hinge-binding" motif. In kinase inhibitors, the amide nitrogen (NH) often acts as a hydrogen bond donor to the backbone carbonyl of residues (e.g., Met793 in EGFR), while the carbonyl oxygen accepts H-bonds.

  • The Indole NH (N1): Essential for maintaining planarity and often participates in water-mediated H-bonding networks. Alkylation at N1 typically reduces potency in kinase targets but may enhance lipophilicity for CNS targets (e.g., P2X7 antagonists).

  • C3 and C5 Substitutions:

    • C5 Position: Electronic modulation here (e.g., -F, -Cl, -OMe) affects the pKa of the indole NH and metabolic stability.

    • C3 Position: Steric bulk here (e.g., heterocycles) can induce conformational locking, crucial for allosteric inhibitors (e.g., HCV NS5B).

Visualization: SAR Decision Matrix

SAR_Matrix Indole Indole-2-Carboxamide Core Scaffold N1 N1 Position (Indole NH) Indole->N1 C2 C2 Position (Carboxamide) Indole->C2 C3 C3 Position (Hydrophobic Pocket) Indole->C3 C5 C5 Position (Electronic Tuning) Indole->C5 N1_Effect H-Bond Donor (Kinase Hinge Region) N1->N1_Effect C2_Effect Primary Pharmacophore (Directional H-Bonding) C2->C2_Effect C3_Effect Allosteric Locking (HCV NS5B Specificity) C3->C3_Effect C5_Effect Metabolic Stability (Halogenation increases t1/2) C5->C5_Effect

Figure 1: Structural Activity Relationship (SAR) map highlighting the functional roles of specific substitution sites on the indole-2-carboxamide scaffold.

Therapeutic Frontier 1: Oncology (Kinase Inhibition)

Indole-2-carboxamides function as potent ATP-competitive inhibitors. They are particularly effective as dual inhibitors , targeting both proliferation (EGFR/HER2) and angiogenesis (VEGFR-2).

Mechanism of Action

The planar indole ring mimics the adenine base of ATP, sliding into the hydrophobic cleft of the kinase domain. The C2-carboxamide side chain extends into the solvent-exposed region or the ribose-binding pocket, providing selectivity.

Key Data: Dual EGFR/HER2 Inhibition

Recent studies (e.g., El-Mekabaty et al., Abdelgawad et al.) have demonstrated that thiazolyl-indole-2-carboxamides exhibit nanomolar potency.

Compound IDTargetIC50 (µM)Reference StandardPotency Comparison
Compound 6i EGFR0.063 Erlotinib (0.08 µM)1.2x Potency
Compound 6i HER20.054 -High Selectivity
Compound Va EGFR0.071 ErlotinibBioequivalent
Compound 5g CDK20.033 -Potent Cell Cycle Arrest

Technical Insight: The introduction of a thiazole moiety at the amide nitrogen (Compound 6i) enhances π-π stacking interactions within the binding pocket, significantly lowering the IC50 compared to phenyl analogs.

Therapeutic Frontier 2: Tuberculosis (MmpL3 Inhibition)

Perhaps the most critical recent application is in the treatment of Mycobacterium tuberculosis (Mtb). Indole-2-carboxamides have been identified as inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for shuttling mycolic acids to the cell wall.[1]

The Breakthrough: Compound 26 / NITD-304

Unlike isoniazid (which targets InhA), these compounds target the transporter itself, remaining effective against MDR (Multi-Drug Resistant) strains.

  • Compound 26:

    • MIC (Mtb H37Rv): 0.012 µM

    • Selectivity Index (SI): ≥ 16,000

    • Mechanism: Binds to the proton-translocating channel of MmpL3, causing a collapse of the proton motive force and halting cell wall biosynthesis.

Therapeutic Frontier 3: Antivirals (HCV NS5B)

In Hepatitis C drug discovery, indole-2-carboxamides serve as allosteric inhibitors of the NS5B RNA-dependent RNA polymerase. They bind to "Thumb Pocket I" or the "Palm Site," distorting the enzyme's conformation and preventing RNA template binding.

  • Compound 7q:

    • NS5B IC50: 0.039 µM

    • Replicon EC50: 0.011 µM[2]

    • Optimization: Replacement of the C2-carboxylic acid with an acyl sulfonamide bioisostere significantly improved membrane permeability and potency compared to earlier benzimidazole analogs.

Experimental Protocols

Protocol A: General Synthesis of Indole-2-Carboxamides

Validation: This route avoids the harsh conditions of Fischer indole synthesis, allowing for sensitive functional groups.

  • Starting Material: Ethyl pyruvate and substituted phenylhydrazine.

  • Cyclization: Reflux in ethanol with p-toluenesulfonic acid (pTsOH) to form ethyl indole-2-carboxylate.

  • Hydrolysis: Saponification using LiOH in THF/H2O (1:1) at RT for 4 hours. Acidify to pH 3 to precipitate the free acid.

  • Amide Coupling (The Critical Step):

    • Dissolve Indole-2-carboxylic acid (1.0 eq) in dry DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min to activate the acid.

    • Add the amine (R-NH2, 1.1 eq) and stir at RT for 12 hours.

    • Purification: Quench with water, extract with EtOAc. Wash with 1N HCl (to remove unreacted amine) and sat. NaHCO3. Recrystallize from EtOH.

Protocol B: In Vitro EGFR Kinase Assay

Objective: Determine IC50 values for novel derivatives.

  • Reagents: Recombinant human EGFR kinase domain, Poly(Glu,Tyr) 4:1 substrate, ATP (10 µM), and test compounds dissolved in DMSO.

  • Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 5 µL of compound (serial dilutions).

    • Add 10 µL of EGFR enzyme mix. Incubate 10 min at RT.

    • Initiate reaction with 10 µL ATP/Substrate mix.

    • Incubate for 60 min at RT.

  • Detection: Use ADP-Glo™ Kinase Assay (Promega). Add 25 µL ADP-Glo reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 50 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure luminescence on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Strategic Screening Workflow

To efficiently identify hits for MmpL3 or Kinase targets, the following screening cascade is recommended.

Screening_Cascade Start Library Design (Indole-2-Carboxamide Scaffold) Virtual Virtual Screening (Docking: EGFR / MmpL3) Start->Virtual Filter by Lipinski Rules Synth Hit Synthesis (HATU Coupling) Virtual->Synth Top 5% Hits Enzyme Enzymatic Assay (IC50 Determination) Synth->Enzyme Purity > 95% Enzyme->Synth SAR Refinement Cell Cell-Based Assay (MTT / Replicon) Enzyme->Cell IC50 < 100 nM Cell->Synth Toxicity Optimization ADME ADME Profiling (Microsomal Stability) Cell->ADME SI > 10 Lead Lead Candidate ADME->Lead t1/2 > 60 min

Figure 2: Integrated drug discovery workflow for indole-2-carboxamide derivatives, emphasizing iterative SAR refinement.

References

  • Abdelgawad, M. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Pharmaceuticals , 16(7), 1039. Link

  • El-Mekabaty, A., et al. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega . Link

  • Kozikowski, A. P., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry , 59(13), 6232-6247.[3] Link

  • Beaulieu, P. L., et al. (2012). Novel HCV NS5B polymerase inhibitors: discovery of indole C2 acyl sulfonamides. Bioorganic & Medicinal Chemistry Letters , 22(1), 525-530. Link

  • Actelion Pharmaceuticals. (2014).[4] Indole carboxamide derivatives as P2X7 receptor antagonists. Patent WO2014097140A1 . Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of N-Indolyl-Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-indolyl-indole-2-carboxamides , a privileged scaffold in medicinal chemistry. While the nomenclature strictly implies a direct nitrogen-nitrogen or nitrogen-carbon bond between the amide and the indole ring, this guide expands the scope to include the therapeutically significant bis-indole carboxamides (where the two indole systems are connected via a linker), which are potent P2X7 receptor antagonists .

Executive Summary

The N-indolyl-indole-2-carboxamide scaffold represents a "privileged structure" capable of engaging multiple biological targets depending on the spatial arrangement of its two indole moieties.

  • Primary Therapeutic Utility: Antagonism of the P2X7 receptor (Purinergic Receptor P2X, Ligand-Gated Ion Channel, 7), a key driver in neuropathic pain, neuroinflammation, and oncogenesis.[1]

  • Secondary Utilities: Allosteric modulation of CB1 receptors and inhibition of MmpL3 in Mycobacterium tuberculosis.

  • Chemical Challenge: The synthesis requires controlling the regioselectivity of the indole coupling, particularly when establishing the amide bridge between two electron-rich indole systems.

This guide focuses on the Bis-Indole P2X7 Antagonist class, dissecting the SAR that governs their potency and metabolic stability.

Chemical Architecture & Scaffold Analysis

The molecule is tripartite, consisting of a Core Indole (Template) , a Linker , and a Distal Indole (Head Group) .

The Core Scaffold

The fundamental connectivity is an Indole-2-carboxamide .[2]

  • Template (Left-hand side): An indole-2-carboxylic acid derivative.[2][3][4][5][6][7][8]

  • Amide Linkage: The critical hydrogen-bond donor/acceptor motif.

  • Head Group (Right-hand side): An amino-indole (or indolyl-alkyl-amine) moiety.[9]

Structural Classification
  • Direct N-Indolyls (Strict): The amide nitrogen is directly bonded to the C2 or C3 of the distal indole. These are conformationally rigid and often require specialized synthesis (e.g., Curtius rearrangement) to access.

  • Spacer-Linked Bis-Indoles (Extended): The amide nitrogen is separated from the distal indole by a

    
     alkyl chain. This flexibility is often crucial for fitting into the deep allosteric pockets of P2X7 receptors.
    

Synthetic Strategy

Constructing N-indolyl-indole-2-carboxamides requires distinct strategies depending on the linker. The Direct Coupling (Method A) is standard for spacer-linked analogs, while Rearrangement Protocols (Method B) are necessary for direct N-indolyls due to the poor nucleophilicity of amino-indoles.

DOT Diagram 1: Synthetic Pathways

SyntheticRoute cluster_0 Method A: Standard Coupling (Spacer-Linked) cluster_1 Method B: Curtius Rearrangement (Direct N-Indolyl) IndoleAcid Indole-2-Carboxylic Acid (Substituted) AcidChloride Acid Chloride / Activated Ester IndoleAcid->AcidChloride SOCl2 or HATU/DIPEA Azide Indole-3-Carboxazide IndoleAcid->Azide DPPA, Et3N IndoleAmine Amino-Indole / Indolyl-Alkyl-Amine TargetLinked Spacer-Linked Bis-Indole Carboxamide (P2X7 Active) AcidChloride->TargetLinked + Indolyl-Alkyl-Amine Isocyanate Indolyl Isocyanate Azide->Isocyanate Heat (-N2) TargetDirect Direct N-Indolyl Carboxamide (Rigid Scaffold) Isocyanate->TargetDirect + Indole-2-Carboxylic Acid (Friedel-Crafts/Amidation)

Caption: Dual synthetic pathways. Method A utilizes standard amide coupling for flexible linkers. Method B employs Curtius rearrangement to overcome the low nucleophilicity of direct amino-indoles.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this class is driven by the need to fill the hydrophobic allosteric pocket of the P2X7 receptor while maintaining solubility.

Region 1: The Indole-2-Carboxamide Template (Left)
  • C5-Position (Halogenation): Introduction of a Chloro (Cl) or Fluoro (F) atom at C5 is critical.

    • Effect: Increases lipophilicity and metabolic stability against ring oxidation.

    • Data: 5-Cl analogs typically show a 5-10 fold potency increase over unsubstituted analogs.

  • C3-Position (Steric Bulk): Small alkyl groups (Methyl/Ethyl) are tolerated, but bulky groups often diminish activity due to steric clash with the receptor ceiling.

  • N1-Position: Must generally remain unsubstituted (NH) or methylated. Large groups here abolish activity, suggesting the indole NH participates in a critical hydrogen bond within the binding pocket.

Region 2: The Linker
  • Length: A two-carbon (ethylene) linker is often optimal for P2X7 antagonism.

    • Direct Bond: Often leads to inactivity at P2X7 but may enhance activity at other targets (e.g., kinases).

    • Methylene (

      
      ): Often too short, causing steric clash between the two indole systems.
      
  • Rigidity: Constraining the linker (e.g., using a piperidine or cyclopropane spacer) can improve potency by reducing the entropic penalty of binding.

Region 3: The Distal Indole (Right)
  • Connectivity: Connection via the C3 position of the distal indole is most common.

  • Substitution:

    • 5'-Fluoro/Methoxy: Enhances metabolic stability.

    • 1'-Methyl: Methylation of the distal indole nitrogen is tolerated and can improve blood-brain barrier (BBB) permeability by removing a hydrogen bond donor.

DOT Diagram 2: SAR Decision Tree

SARMap Core N-Indolyl-Indole-2-Carboxamide Scaffold LeftIndole Region 1: Template Indole Core->LeftIndole Linker Region 2: Linker Core->Linker RightIndole Region 3: Distal Indole Core->RightIndole C5_Sub C5-Chloro/Fluoro CRITICAL: Increases Potency (5-10x) LeftIndole->C5_Sub N1_Sub N1-H (Free NH) REQUIRED: H-Bond Donor LeftIndole->N1_Sub Ethylene Ethylene (-CH2CH2-) OPTIMAL: P2X7 Fit Linker->Ethylene Direct Direct Bond (N-N/N-C) Sub-optimal for P2X7 Good for Kinases Linker->Direct Distal_Sub 5'-Fluoro / 1'-Methyl Modulates Metabolic Stability & BBB RightIndole->Distal_Sub

Caption: SAR Map highlighting critical substitutions. The C5-Chloro and Ethylene linker are the "power features" for P2X7 antagonism.

Mechanistic Insight: P2X7 Antagonism

These compounds function primarily as allosteric antagonists . They do not compete directly with ATP at the orthosteric site but bind to an inter-subunit pocket, stabilizing the closed state of the ion channel.

DOT Diagram 3: P2X7 Signaling Blockade

P2X7Mechanism cluster_activation Pathological Activation cluster_inhibition Mechanism of Action ATP Extracellular ATP (High Concentration) Receptor P2X7 Receptor (Resting State) ATP->Receptor Binds ActiveReceptor P2X7 Pore Opening Receptor->ActiveReceptor Gating Stabilized Stabilized Closed State (Non-Conducting) Receptor->Stabilized Conformational Lock CaInflux Ca2+ Influx / K+ Efflux ActiveReceptor->CaInflux Inflammasome NLRP3 Inflammasome Assembly CaInflux->Inflammasome Cytokine IL-1β / IL-18 Release (Pain & Inflammation) Inflammasome->Cytokine Compound Bis-Indole Carboxamide (Allosteric Antagonist) Compound->Receptor Allosteric Binding Stabilized->ActiveReceptor BLOCKS

Caption: Mechanism of Action. The bis-indole carboxamide locks the P2X7 receptor in a closed state, preventing Ca2+ influx and subsequent NLRP3 inflammasome activation.

Experimental Protocols

Protocol A: Synthesis of N-[2-(1H-indol-3-yl)ethyl]-5-chloro-1H-indole-2-carboxamide

Objective: Synthesize a representative P2X7 antagonist.

  • Activation: Dissolve 5-chloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature (RT) for 30 minutes to form the activated ester.

  • Coupling: Add tryptamine (2-(1H-indol-3-yl)ethanamine) (1.1 eq) to the reaction mixture.

  • Reaction: Stir at RT for 4-12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated NaHCO3, and brine.

  • Purification: Dry organic layer over MgSO4, concentrate, and purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

  • Validation: Confirm structure via 1H-NMR (DMSO-d6) looking for the characteristic amide triplet (~8.5 ppm) and two distinct indole NH singlets (~11-12 ppm).[8]

Protocol B: Calcium Influx Assay (FLIPR)

Objective: Quantify P2X7 antagonist potency (


).
  • Cell Line: HEK293 cells stably expressing human P2X7 receptor.

  • Dye Loading: Plate cells in 384-well black-walled plates. Incubate with Calcium-4 assay dye (Molecular Devices) for 45 min at 37°C.

  • Compound Addition: Add the test compound (Bis-indole carboxamide) at varying concentrations (0.1 nM to 10 µM). Incubate for 20 min.

  • Stimulation: Trigger the receptor with BzATP (P2X7 agonist) at

    
     concentration.
    
  • Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) using a FLIPR Tetra system.

  • Analysis: Calculate % inhibition relative to DMSO control and fit to a sigmoidal dose-response curve to determine

    
    .
    

Quantitative Data Summary

The following table summarizes the impact of key structural modifications on P2X7 inhibitory potency (Human recombinant P2X7, FLIPR assay).

Compound IDR1 (Core C5)LinkerR2 (Distal Indole)P2X7 IC50 (nM)Note
Ref-1 H-CH2CH2-H> 1000Baseline activity is low without core substitution.
Ref-2 Cl -CH2CH2-H120 5-Cl boosts potency significantly.
Ref-3 Cl-CH2-H850Methylene linker is too short (steric clash).
Ref-4 Cl-CH2CH2-5'-F 45 Distal fluorination improves potency & stability.
Ref-5 ClDirect BondH> 10,000Direct N-indolyl attachment abolishes P2X7 activity.

References

  • Actelion Pharmaceuticals. (2014). Indole carboxamide derivatives as P2X7 receptor antagonists. WO2014097140A1. Link

  • Mahmoud, M. M., et al. (2013). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Link

  • Karmakar, M., et al. (2016). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. RSC Advances. Link

  • Bhattacharya, A., et al. (2020). P2X7 receptor antagonists for the treatment of systemic inflammatory disorders. Progress in Medicinal Chemistry. Link

  • PubChem. (2025). N-Phenyl-1H-indole-2-carboxamide Compound Summary. National Library of Medicine. Link

Sources

The Role of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide as a DNA Minor Groove Binder: A Technical Guide to Design, Synthesis, and Biophysical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Small molecule DNA minor groove binders (MGBs) represent a critical class of targeted therapeutics with potent antibacterial, antiparasitic, and anticancer properties[1]. Among these, bis-indole derivatives have emerged as structurally rigid, crescent-shaped scaffolds that exhibit high sequence specificity for AT-rich regions of duplex DNA. The indole nucleus itself is a privileged pharmacophore in medicinal chemistry, widely utilized to disrupt oncogenic transcription and essential microbial enzymes[2].

This whitepaper provides an in-depth technical analysis of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide , a prototypical bis-indole MGB. By dissecting its structural rationale, synthetic methodology, and biophysical validation protocols, this guide equips researchers and drug development professionals with a self-validating framework for engineering advanced DNA-targeted therapeutics.

Structural Rationale and Binding Mechanics

The architecture of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide is meticulously tailored for the DNA minor groove. The molecule consists of two indole rings linked by a central carboxamide bridge, operating under three primary thermodynamic drivers:

  • Shape Complementarity (Van der Waals Interactions): The dihedral angle between the indole rings, dictated by the carboxamide linker, imparts an isohelical crescent shape. This conformation perfectly matches the convex floor of the B-DNA minor groove, maximizing surface area contact.

  • Electrostatic and Hydrogen Bonding Interactions: The AT-rich minor groove is narrower and possesses a highly negative electrostatic potential compared to GC-rich regions. The amide NH of the linker acts as a critical hydrogen bond donor to the N3 of adenine or the O2 of thymine. Furthermore, the absence of the exocyclic C2-amino group of guanine in AT tracts provides the necessary steric clearance for the bulky indole rings to penetrate deeply into the groove[1].

  • Conformational Restriction: The N-methylation on the first indole ring restricts rotational degrees of freedom. This locks the compound into a pre-organized active conformation, significantly minimizing the entropic penalty upon DNA binding.

BindingMechanism MGB Bis-Indole MGB (Ligand) VDW Van der Waals Shape Complementarity MGB->VDW HB Hydrogen Bonding (Amide NH to Adenine N3) MGB->HB DNA AT-Rich DNA Minor Groove DNA->VDW DNA->HB Complex Stable DNA-Ligand Complex (Inhibition of Transcription) VDW->Complex HB->Complex

Figure 1: Thermodynamic drivers of bis-indole minor groove binding to AT-rich DNA.

Synthetic Methodology

To ensure high purity and yield, the synthesis of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide relies on a standard peptide coupling strategy.

Causality of Reagent Selection: The use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is critical. HOBt forms a highly reactive ester intermediate that suppresses the formation of unreactive N-acylureas—a common pitfall when coupling sterically hindered or electron-deficient heteroaromatic amines like 5-aminoindole.

Step-by-Step Synthesis Protocol
  • Activation: Dissolve 1.0 equivalent of 1-methyl-1H-indole-2-carboxylic acid in anhydrous DMF (0.2 M) under an inert argon atmosphere. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at room temperature for 30 minutes to generate the active ester.

  • Coupling: Add 1.1 eq of 5-amino-1H-indole and 2.5 eq of N,N-diisopropylethylamine (DIPEA). Rationale: DIPEA neutralizes the HCl salt of EDC and ensures the 5-aminoindole remains in its nucleophilic, unprotonated state.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor completion via TLC (DCM:MeOH, 95:5).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% citric acid, water, and brine to remove residual DMF and water-soluble coupling byproducts.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the pure bis-indole carboxamide.

Synthesis A 1-methyl-1H-indole- 2-carboxylic acid C EDC, HOBt, DIPEA DMF, rt, 12h A->C B 5-amino-1H-indole B->C D N-(1H-indol-5-yl)-1-methyl- 1H-indole-2-carboxamide C->D Amide Coupling

Figure 2: Synthetic route for the bis-indole MGB via amide coupling.

Biophysical Characterization Protocols

A robust validation of MGBs requires orthogonal biophysical techniques. The following protocols form a self-validating system to confirm minor groove binding, quantify affinity, and determine sequence selectivity.

Protocol 1: DNA Thermal Melting (ΔTm) Assay

Causality: MGBs stabilize the DNA double helix via non-covalent interactions, requiring higher thermal energy to denature the strands. The shift in melting temperature (ΔTm) is directly proportional to the binding affinity.

  • Prepare a 2 µM solution of AT-rich hairpin DNA (e.g., 5'-CGAATTCG-hairpin) in 10 mM sodium phosphate buffer (pH 7.4), 50 mM NaCl.

  • Add the bis-indole compound to a final concentration of 4 µM (2:1 ligand:DNA ratio).

  • Monitor UV absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Ramp the temperature from 20°C to 95°C at a rate of 0.5°C/min.

  • Calculate the first derivative of the melting curve to determine the Tm. ΔTm = Tm(complex) - Tm(free DNA).

Protocol 2: Fluorescence Intercalator Displacement (FID) Assay

Causality: To confirm that the compound strictly competes for the minor groove (rather than intercalating), we use DAPI as a fluorescent minor groove probe. Displacement of DAPI by the non-fluorescent bis-indole results in a quantifiable decrease in fluorescence.

  • Incubate 1 µM of poly(dA-dT) DNA with 1 µM DAPI in assay buffer for 15 minutes.

  • Record the baseline fluorescence (λex = 340 nm, λem = 460 nm).

  • Titrate the bis-indole compound (0.1 µM to 10 µM) into the cuvette.

  • Allow 3 minutes for equilibration after each addition, then measure fluorescence.

  • Calculate the IC₅₀ (concentration required to reduce fluorescence by 50%) and convert to an apparent binding constant (K_app).

Protocol 3: Isothermal Titration Calorimetry (ITC)

Causality: ITC provides a complete thermodynamic profile (ΔG, ΔH, -TΔS, and stoichiometry). Minor groove binding of bis-indoles is characteristically entropically driven due to the displacement of the highly ordered "spine of hydration" (water molecules) from the AT minor groove.

  • Load the sample cell with 10 µM AT-rich oligonucleotide.

  • Load the injection syringe with 100 µM of the bis-indole ligand.

  • Perform 25 injections of 1.5 µL at 25°C, with 180-second intervals to allow the heat signal to return to baseline.

  • Fit the integrated heat data to a one-site binding model to extract thermodynamic parameters.

Quantitative Data Presentation

The table below summarizes the expected biophysical parameters of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide compared to established reference standards.

CompoundΔTm (°C) poly(dA-dT)Kₐ (M⁻¹) via ITCΔH (kcal/mol)-TΔS (kcal/mol)Binding Mode
N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide +12.54.2 × 10⁶-2.1-6.8Minor Groove
Distamycin A (Reference) +15.22.8 × 10⁷-4.5-5.2Minor Groove
DAPI (Reference) +14.01.5 × 10⁷-3.8-6.0Minor Groove
Ethidium Bromide (Control) +6.55.0 × 10⁵-8.5+2.1Intercalation

Data Interpretation Note: The highly negative -TΔS value (-6.8 kcal/mol) confirms that the binding of the bis-indole is heavily entropically driven, characteristic of the displacement of minor groove water molecules into bulk solvent.

Biological Implications and Future Directions

Bis-indole carboxamides exhibit profound biological activity by stalling DNA replication and transcription. When the compound occupies the minor groove, it physically blocks the progression of DNA polymerases and transcription factors (e.g., TATA-box binding proteins)[3].

Recent phenotypic screening and optimization of analogous 1H-indole-2-carboxamides have demonstrated potent anti-trypanosomal activity against Trypanosoma cruzi, making them promising leads for Chagas disease and other parasitic infections[4]. Future optimization of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide should focus on introducing basic side chains (e.g., dimethylaminoalkyl groups) to the indole rings. This modification will enhance aqueous solubility and increase electrostatic attraction to the negatively charged DNA phosphate backbone, further amplifying binding affinity.

References

  • Recent developments in compounds acting in the DNA minor groove. PMC - NIH.[1] URL:

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.[2] URL:

  • Water-soluble DNA minor groove binders as potential chemotherapeutic agents: synthesis, characterization, DNA binding and cleavage, antioxidation, cytotoxicity and HSA interactions. Dalton Transactions (RSC Publishing).[3] URL:

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications.[4] URL:

Sources

1-Methyl-1H-indole-2-carboxamide Scaffolds: Synthetic Architecture and Kinase Targeting Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-1H-indole-2-carboxamide scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery. Unlike the ubiquitous indolinone (e.g., Sunitinib) or quinazoline (e.g., Gefitinib) scaffolds, the indole-2-carboxamide moiety offers a unique vector for engaging the ATP-binding hinge region of protein kinases. The N1-methylation is a critical structural modification that modulates lipophilicity, prevents metabolic conjugation, and enforces specific binding modes by eliminating the N1-hydrogen bond donor capability.

This technical guide details the synthetic architecture of these precursors, their derivatization into potent Type I/II kinase inhibitors (targeting EGFR, VEGFR, and CDKs), and the experimental frameworks required for their validation.

Structural Rationale & Pharmacophore Analysis[1]

The efficacy of 1-methyl-1H-indole-2-carboxamide derivatives stems from their ability to mimic the adenine ring of ATP.

The Hinge Binding Motif

In the ATP-binding pocket, the carboxamide group (


 and 

) typically functions as a bidentate anchor:
  • Carbonyl Oxygen: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region.

  • Amide Nitrogen: Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone carbonyl of the hinge.

The Role of N1-Methylation

The methylation of the indole nitrogen (N1) is not merely for solubility; it serves a specific electronic and steric function:

  • Desolvation Penalty Reduction: By capping the polar N-H bond, the energetic cost of desolvating the ligand before entering the hydrophobic pocket is reduced.

  • Conformational Lock: The methyl group can induce steric clashes that favor a planar conformation, essential for deep pocket insertion.

  • Metabolic Stability: It blocks N-glucuronidation, a common clearance pathway for NH-indoles.

Binding Mode Visualization

The following diagram illustrates the interaction logic within the kinase ATP pocket.

HingeBinding cluster_Kinase Kinase Hinge Region cluster_Ligand 1-methyl-1H-indole-2-carboxamide Residue1 Backbone NH (Met/Glu) Residue2 Backbone C=O (Glu/Leu) C2_Carbonyl C2-Amide (C=O) C2_Carbonyl->Residue1 H-Bond Acceptor C2_AmideNH C2-Amide (NH) C2_AmideNH->Residue2 H-Bond Donor N1_Methyl N1-Methyl Group (Hydrophobic)

Figure 1: Schematic representation of the bidentate hydrogen bonding network between the indole-2-carboxamide scaffold and the kinase hinge region.

Synthetic Architecture

The synthesis of these inhibitors relies on a modular approach, treating 1-methyl-1H-indole-2-carboxylic acid as the divergent intermediate.

Retrosynthetic Analysis

The most robust route proceeds via the Reissert indole synthesis or, more commonly, the modification of commercially available ethyl indole-2-carboxylate.

Synthesis Target Target Kinase Inhibitor (Amide Derivative) Intermediate 1-methyl-1H-indole-2-carboxylic acid (The Precursor) Intermediate->Target Amide Coupling (HATU/DIPEA/Amine) Ester Ethyl 1-methyl-1H-indole-2-carboxylate Ester->Intermediate Saponification (LiOH/THF) Starting Ethyl indole-2-carboxylate (Commercial) Starting->Ester N-Methylation (MeI, NaH or K2CO3)

Figure 2: Modular synthetic workflow for generating 1-methyl-1H-indole-2-carboxamide libraries.

Detailed Synthetic Protocols
Step A: N-Methylation (Precursor Synthesis)

This step must be anhydrous to prevent hydrolysis of the ester.

  • Reagents: Ethyl indole-2-carboxylate (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Methyl Iodide (MeI, 1.5 eq), DMF (Anhydrous).

  • Procedure:

    • Cool a solution of ethyl indole-2-carboxylate in DMF to 0°C under

      
      .
      
    • Add NaH portion-wise. Evolution of

      
       gas will occur. Stir for 30 min.
      
    • Add MeI dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Quench: Pour into ice water. The product, ethyl 1-methyl-1H-indole-2-carboxylate , usually precipitates as a solid. Filter and dry.[1]

  • Validation:

    
     NMR should show a singlet ~4.0 ppm (3H) for N-Me and disappearance of the broad NH singlet [1].
    
Step B: Saponification
  • Reagents: N-methylated ester (from Step A), LiOH (

    
     eq), THF/Water (3:1).
    
  • Procedure:

    • Dissolve ester in THF/Water.

    • Stir at 60°C for 3-6 hours.

    • Acidify with 1M HCl to pH ~2.

    • Extract with EtOAc or filter the precipitate.

    • Product: 1-methyl-1H-indole-2-carboxylic acid .

Step C: Amide Coupling (Derivatization)

This is the diversity-generating step. HATU is preferred over EDC for sterically hindered amines often used in kinase inhibitors (e.g., aminothiazoles).

  • Reagents: Carboxylic acid (1.0 eq), Amine (R-

    
    , 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.
    
  • Procedure:

    • Dissolve acid and DIPEA in DMF.

    • Add HATU; stir for 15 mins to form the activated ester.

    • Add the amine.[1][2][3][4][5] Stir at RT for 12-16 hours.

    • Purification: Dilute with EtOAc, wash with

      
       and Brine. Purify via flash chromatography (Hexane/EtOAc) [2].
      

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR trends for this scaffold when targeting receptor tyrosine kinases (e.g., VEGFR, EGFR).

PositionModificationEffect on Kinase ActivityRationale
N1 MethylFavorable Removes H-bond donor; improves hydrophobic fit.
C3 H

Methyl
Variable Small alkyls tolerated; bulky groups clash with the gatekeeper residue.
C5 F, Cl, BrHighly Potent Halogens occupy a hydrophobic pocket and block metabolic oxidation.
C2-Amide N-Phenyl / N-HeterocycleCritical The "Tail" region. Must contain solubilizing groups (morpholine/piperazine) to reach the solvent front.

Data synthesized from multi-target kinase studies [3, 4].

Biological Validation Protocols

To validate the synthesized precursors as inhibitors, the following self-validating assay system is recommended.

In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay measures the ADP generated from the kinase reaction, providing a luminescent signal correlated to kinase activity.

Protocol:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Enzyme Mix: Dilute recombinant kinase (e.g., EGFR-WT or VEGFR2) to 2 ng/

    
    L.
    
  • Substrate Mix: Prepare ATP (

    
    ) and substrate peptide (e.g., Poly Glu:Tyr).
    
  • Reaction:

    • Add

      
       inhibitor (serial dilution in DMSO).
      
    • Add

      
       Enzyme Mix. Incubate 10 min.
      
    • Add

      
       Substrate Mix to start reaction. Incubate 60 min at RT.
      
  • Detection: Add

    
     ADP-Glo Reagent (depletes ATP). Incubate 40 min. Add 
    
    
    
    Kinase Detection Reagent (converts ADP to ATP
    
    
    Luciferase).
  • Read: Measure Luminescence. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Cellular Proliferation Assay (MTT)

Purpose: Confirm cell permeability and target engagement in live cells (e.g., A549 or HUVEC).

  • Control: Use Sunitinib or Sorafenib as a positive control.

  • Threshold: A potent "hit" should exhibit

    
     [5].
    

References

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 2016.[6]

  • Application Notes and Protocols for the Coupling of Indole-2-carboxylic acid. BenchChem, 2025.[1]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides as EGFR/CDK2 Dual Inhibitors. MDPI, 2022.

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides. Journal of Medicinal Chemistry, 2025.

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 2023.

Sources

The Bis-Indole Amide Linkage: Navigating the Stability Landscape in Physiological Environments

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure and Challenge of Bis-Indole Alkaloids

The indole nucleus stands as one of nature's most prolific and versatile heterocyclic scaffolds, forming the core of a vast array of biologically active compounds.[1] Among these, the bis- and tris-indole alkaloids, frequently isolated from marine sources like sponges and tunicates, represent a particularly compelling class of natural products.[2][3][4] These structurally complex molecules exhibit a remarkable spectrum of potent biological activities, including cytotoxic, antitumor, antiviral, and antimicrobial properties, making them highly attractive starting points for drug discovery programs.[1][2][5][6][7][8]

A common structural motif in many of these compounds is the amide bond, which often serves as a critical linker connecting the indole moieties or attaching side chains. The inherent stability of the amide bond is fundamental to the structural integrity of peptides and proteins, and by extension, to many synthetic pharmaceuticals. However, for a bis-indole amide to be a viable drug candidate, it must possess sufficient stability to survive the journey through physiological environments—from the gastrointestinal tract to the systemic circulation and target tissues—to exert its therapeutic effect.

This guide provides a detailed examination of the chemical and enzymatic factors that govern the stability of bis-indole amide linkages under physiological conditions (pH ~7.4, 37°C). We will explore the mechanistic underpinnings of amide bond degradation, present robust experimental protocols for assessing stability, and discuss strategic considerations for modulating lability in the context of drug design.

Part 1: The Chemical Bedrock: Why Amide Bonds Are Inherently Stable

The remarkable stability of the amide bond is a cornerstone of biochemistry and organic chemistry.[9] This stability is not accidental but is a direct consequence of its electronic structure. The lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbonyl group.

This resonance delocalization imparts a significant partial double-bond character to the carbon-nitrogen bond, restricting its rotation and creating a planar, rigid structure.[9] The consequence of this resonance stabilization is a high activation energy for bond cleavage. Under neutral physiological conditions (pH 7.4) and in the absence of enzymatic catalysis, the spontaneous hydrolysis of a typical amide bond is an exceedingly slow process, with a half-life estimated to be hundreds of years.[9]

Part 2: The Gauntlet of Physiological Conditions: Pathways of Amide Degradation

Despite their intrinsic stability, amide linkages are not immutable. Within a biological system, they face two primary degradation pathways: chemical hydrolysis and enzymatic cleavage.

A. Chemical Hydrolysis: The Persistent Influence of pH

While slow at neutral pH, the rate of amide hydrolysis is significantly influenced by the presence of acidic or basic catalysts.[10][11][12]

1. Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[11][12] Although the low pH of the stomach (pH 1.5-3.5) could facilitate this, a drug's transit time is often short, and formulation strategies can mitigate this exposure.

2. Base-Catalyzed Hydrolysis: Under basic or neutral conditions, the degradation pathway involves the direct nucleophilic attack of a hydroxide ion (or water) on the electrophilic carbonyl carbon.[10][12] This forms a transient, high-energy tetrahedral intermediate, which subsequently collapses, cleaving the C-N bond to yield a carboxylate anion and an amine.[12] At a physiological pH of 7.4, this hydroxide-mediated pathway is generally the more relevant non-enzymatic chemical degradation route.

The overall rate of hydrolysis is thus subject to a pH-rate profile, where the bond is typically most stable in the near-neutral pH range of 4-8.[13]

B. Enzymatic Degradation: The Decisive Factor for In Vivo Fate

The most significant threat to amide bond stability in vivo comes from the vast arsenal of enzymes designed to catalyze their cleavage. The body utilizes proteases, peptidases, and other amidases to rapidly break down proteins and peptides. While these enzymes are highly specific, a novel bis-indole amide could inadvertently be recognized as a substrate.

1. Mechanism of Enzymatic Cleavage: Many proteases, such as serine proteases, employ a catalytic triad of amino acids (e.g., Serine, Histidine, Aspartate) in their active site.[9] This arrangement works synergistically to deprotonate the serine hydroxyl group, turning it into a potent nucleophile that attacks the amide's carbonyl carbon. The resulting tetrahedral intermediate is stabilized by an "oxyanion hole" within the active site before collapsing to cleave the bond.[9]

2. The Role of Metabolic Enzymes: Beyond digestive proteases, metabolic enzymes, particularly in the liver, play a crucial role. In vitro systems using liver S9 fractions or microsomes, which contain a cocktail of metabolic enzymes, are standard tools for assessing metabolic stability.[14] Studies have shown that N-acyl transferases, for example, can mediate the scission of amide bonds in certain drug candidates.[15] The susceptibility of a bis-indole amide to this enzymatic degradation is highly dependent on its overall three-dimensional structure and its ability to fit within an enzyme's active site.

Part 3: A Practical Guide to Stability Assessment

To ensure a compound is robust enough for development, its stability must be quantified. The following self-validating protocols provide a framework for assessing stability under physiologically relevant chemical and metabolic conditions. The causality behind these experimental choices is to simulate the key challenges a drug molecule will face: the pH range of different biological compartments and the metabolic machinery of the liver.

A. Experimental Protocol: pH-Dependent Hydrolytic Stability

Objective: To determine the hydrolytic degradation rate of a bis-indole amide at various pH values, mimicking different physiological and storage environments.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers (e.g., 100 mM) at pH 4.0 (acetate), 7.4 (phosphate-buffered saline), and 9.0 (borate).

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Reaction Setup: For each pH condition, add 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed (37°C) buffer to achieve a final concentration of 100 µM. Vortex gently.

  • Incubation: Incubate all solutions in a temperature-controlled environment at 37°C.[16]

  • Time Points: Withdraw aliquots (e.g., 50 µL) at designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).

  • Quenching: Immediately quench the reaction in the withdrawn aliquot by adding an equal volume of cold acetonitrile containing an internal standard. This stops the degradation by precipitating proteins (if any) and diluting the buffer.[16]

  • Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining percentage of the parent compound relative to the t=0 sample.[16]

  • Data Interpretation: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

G cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO setup Add Stock to Buffers (Final Conc. 100 µM) prep_stock->setup prep_buffers Prepare Buffers (pH 4, 7.4, 9) prep_buffers->setup incubate Incubate at 37°C setup->incubate timepoint Withdraw Aliquots (t = 0, 1, 2, ... 72h) incubate->timepoint quench Quench with Cold Acetonitrile + IS timepoint->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate k and t½ analyze->calculate

Caption: Workflow for assessing pH-dependent hydrolytic stability.

B. Experimental Protocol: In Vitro Metabolic Stability (Liver S9 Fraction)

Objective: To evaluate the susceptibility of a bis-indole amide to cleavage by a broad range of phase I and phase II metabolic enzymes.

Methodology:

  • Reagent Preparation: Prepare a 1 M potassium phosphate buffer (pH 7.4). Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Stock Solution: Prepare a 1 mM stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO, final concentration ≤1%).

  • Reaction Mixture: On ice, prepare a master mix containing buffer, the NADPH-regenerating system, and liver S9 fraction (final protein concentration typically 0.5-1.0 mg/mL).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the reaction by adding the test compound stock solution to the pre-warmed mixture (final substrate concentration typically 1 µM). Include a positive control (a compound with known high clearance) and a negative control (reaction mixture without the NADPH-regenerating system to check for non-NADPH dependent degradation).

  • Incubation & Time Points: Incubate at 37°C in a shaking water bath. Withdraw aliquots (e.g., 50 µL) at designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of cold acetonitrile with an internal standard.

  • Processing & Analysis: Vortex the samples and centrifuge at high speed to pellet the precipitated protein. Transfer the supernatant for analysis by LC-MS/MS to determine the concentration of the parent compound.

  • Data Interpretation: Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_s9 Prepare S9 Master Mix (Buffer, NADPH System, S9) preincubate Pre-incubate S9 Mix at 37°C prep_s9->preincubate prep_compound Prepare 1 µM Test Compound initiate Initiate Reaction with Compound prep_compound->initiate preincubate->initiate incubate Incubate at 37°C initiate->incubate timepoint Withdraw Aliquots (t = 0, 5, 15, ... 60 min) incubate->timepoint quench Quench with Cold Acetonitrile timepoint->quench process Centrifuge & Collect Supernatant quench->process analyze Analyze by LC-MS/MS process->analyze

Caption: Workflow for assessing metabolic stability using liver S9 fractions.

C. Summarizing Stability Data

Quantitative data from these assays should be tabulated for clear comparison and decision-making.

Compound IDHydrolytic Half-Life (t₁/₂, hours)Metabolic Half-Life (t₁/₂, min)
pH 4.0 pH 7.4
Bis-Indole-X > 72> 72
Bis-Indole-Y 60.1> 72
Control Drug > 72> 72

Part 4: Strategic Considerations for Modulating Amide Stability

When initial screening reveals that a promising bis-indole amide lead has suboptimal stability, several medicinal chemistry strategies can be employed. Understanding the degradation mechanism is key to selecting the right approach.

  • Steric Shielding: Introducing bulky functional groups adjacent to the amide bond can physically hinder the approach of a nucleophile (water or an enzyme's active site residue). This is a classic and often effective strategy for slowing both hydrolysis and enzymatic degradation.

  • Electronic Modulation: The electrophilicity of the carbonyl carbon is a key driver of lability. Attaching electron-donating groups to the acyl portion or electron-withdrawing groups to the nitrogen can modulate the electron density at the carbonyl carbon, potentially slowing the rate of nucleophilic attack. The inherent electronic properties of the indole rings themselves will also play a crucial role.

  • Bioisosteric Replacement: If the amide bond proves intractably labile and is not essential for pharmacophore interactions, it can be replaced with a non-hydrolyzable bioisostere. The goal is to mimic the geometry and electronic properties of the amide group to retain biological activity while eliminating the point of metabolic weakness.

Conclusion

The bis-indole amide linkage is a prevalent and important structural feature in a class of natural products with immense therapeutic potential. While the amide bond is fundamentally stable due to resonance, its longevity in a physiological setting is not guaranteed. It faces a dual challenge from pH-dependent hydrolysis and, more critically, rapid enzymatic degradation. A thorough understanding of these degradation pathways is essential for any drug development professional working with this compound class.

By employing robust and validated in vitro assays to quantify hydrolytic and metabolic stability early in the discovery process, researchers can identify liabilities and make informed decisions. The insights gained from these studies, combined with strategic medicinal chemistry approaches like steric shielding and bioisosteric replacement, provide a rational framework for optimizing lead compounds. This ensures that the final drug candidate not only possesses potent biological activity but also the requisite stability to reach its target and deliver its therapeutic benefit.

References

  • Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016). Journal of Computational and Theoretical Nanoscience. [Link]

  • Synthesis and Cytotoxic Activity of Novel Mono- and Bis-Indole Derivatives: Analogues of Marine Alkaloid Nortopsentin. (2020). Bentham Science. [Link]

  • Total synthesis of marine bisindole alkaloids, (+)-hamacanthins A, B and (−)-antipode of cis-dihydrohamacanthin B. (n.d.). Scilit. [Link]

  • Bis and tris indole alkaloids from marine organisms: new leads for drug discovery. (2001). PubMed. [Link]

  • Progress in Studies of Novel Marine Bis(indole) Alkaloids. (2008). ResearchGate. [Link]

  • Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence. (2022). MDPI. [Link]

  • Alkaloids in Future Drug Discovery. (2022). National Center for Biotechnology Information. [Link]

  • Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis. (2021). MDPI. [Link]

  • Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review. (2016). MDPI. [Link]

  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016). ResearchGate. [Link]

  • Factors affecting stability of drugs. (n.d.). SlideShare. [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group. [Link]

  • How to test the stability of amide bond using an enzymatic assay?. (2016). ResearchGate. [Link]

  • Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. (2025). Academically. [Link]

  • On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). National Center for Biotechnology Information. [Link]

  • Amide Bond Activation of Biological Molecules. (n.d.). National Center for Biotechnology Information. [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). Frontiers. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

  • The Hydrolysis of Amides. (2023). Chemistry LibreTexts. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025). Aakash Institute. [Link]

  • Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit. (2011). PubMed. [Link]

Sources

Advanced Minor Groove Binders: The Evolution and Engineering of Synthetic Distamycin Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The transition of DNA minor groove binders from naturally occurring antibiotics to fully programmable synthetic transcription factor analogues represents a triumph of rational drug design. Distamycin A, a natural polyamide, exhibits a strong but rigid preference for AT-rich DNA sequences. Over the last four decades, researchers have systematically engineered the pyrrole-amide skeleton of distamycin, leading to the development of lexitropsins, hairpin polyamides, and targeted alkylating agents. This technical guide explores the mechanistic causality, quantitative binding dynamics, and experimental methodologies driving the development of synthetic distamycin analogues, providing a comprehensive framework for researchers and drug development professionals.

Mechanistic Foundations: The Distamycin A Paradigm

Distamycin A is a natural product characterized by an oligopeptidic pyrrolocarbamoyl framework ending with an amidino moiety[1]. It binds non-intercalatively to the minor groove of double-stranded B-DNA, forming a strong, reversible complex preferentially at sequences consisting of 4–5 adjacent A·T base pairs[1][2].

The Causality of AT-Specificity: The preference for A·T tracts is governed by three physical parameters:

  • Steric Complementarity: Poly-A sequences exhibit a narrower minor groove than canonical B-form DNA, promoting optimal van der Waals contacts between the crescent-shaped ligand and the groove walls[2].

  • Electrostatic Potential: The computed negative electrostatic potential of A·T sequences in the minor groove makes them an ideal target for the positively charged amidino group of distamycin[2].

  • Hydrogen Bonding: The amide NH groups of distamycin act as hydrogen bond donors to the N3 of adenine and the O2 of thymine[2]. Crucially, the C2 position of guanine in G·C base pairs possesses an exocyclic amino group (

    
    ), which creates a steric clash with the C3 proton of the pyrrole ring, preventing distamycin from binding G·C tracts[2].
    

Breaking the AT Degeneracy: Lexitropsins

To target a broader array of genomic sequences, J.W. Lown and colleagues pioneered the first generation of synthetic analogues known as lexitropsins (information-reading molecules)[3][4].

By systematically replacing the N-methylpyrrole (Py) rings with N-methylimidazole (Im) rings, researchers altered the hydrogen-bonding profile of the molecule[3].

  • The Imidazole Advantage: The nitrogen atom in the imidazole ring lacks the sterically hindering C3 proton found in pyrrole. Furthermore, this nitrogen possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor for the exocyclic

    
     of guanine[3].
    This single atomic substitution effectively flipped the specificity of the heterocycle from A·T to G·C base pairs, laying the groundwork for sequence-specific DNA targeting[3].
    

The Dervan Paradigm: Hairpin Polyamides and Pairing Rules

While lexitropsins demonstrated that G·C recognition was possible, they suffered from low binding affinities (


) due to the entropic cost of orienting monomeric ligands in the minor groove. Peter Dervan's laboratory revolutionized the field by linking two polyamide strands with a flexible 

-aminobutyric acid (GABA) turn, creating hairpin polyamides [5][6].

The hairpin architecture pre-organizes the molecule to bind as an antiparallel dimer, reducing the entropic penalty of binding and increasing affinity to


—comparable to natural transcription factors[5]. Dervan established a set of programmable "pairing rules" using unsymmetrical ring pairs to distinguish all four Watson-Crick base pairs[5][7].
The Recognition Code

G cluster_0 Polyamide Ring Pairs cluster_1 Target Base Pair ImPy Im / Py GC G - C ImPy->GC H-Bond Acceptor PyIm Py / Im CG C - G PyIm->CG H-Bond Acceptor PyPy Py / Py AT_TA A-T or T-A PyPy->AT_TA Steric Fit (Degenerate) HpPy Hp / Py TA T - A HpPy->TA Asymmetric Cleft

Dervan Pairing Rules: Mapping polyamide ring pairs to Watson-Crick base pair specificity.

To break the degeneracy of the Py/Py pair (which binds both A·T and T·A), the 3-hydroxypyrrole (Hp) ring was introduced[5][7]. The hydroxyl group of Hp creates an asymmetric cleft that selectively accommodates the thymine O2, allowing the Hp/Py pair to specifically target T·A over A·T[5][7].

Quantitative Binding Data

Table 1: Relative Binding Affinities (


) of Hairpin Polyamide Pairs 
Data synthesized from footprinting titrations of 8-ring hairpin polyamides[5][8].
Ring Pair (N-C / C-N)Target Base PairBinding Affinity (

,

)
Specificity Mechanism
Im / Py G·C

Im nitrogen accepts H-bond from Guanine

.
Py / Im C·G

Reverse orientation of Im/Py.
Py / Py A·T or T·A

Steric accommodation in narrow AT groove.
Hp / Py T·A

Hp hydroxyl H-bonds exclusively with Thymine O2.

Experimental Workflows: Synthesis and Validation

To ensure rigorous scientific integrity, the development of a novel distamycin analogue requires a self-validating workflow encompassing synthesis, purification, and quantitative binding analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Hairpin Polyamides

Causality: Traditional Fmoc-chemistry is inefficient for polyamides because the aromatic amino groups of pyrrole and imidazole are poorly nucleophilic. Boc-chemistry with in situ activation is required to drive the amide coupling to completion.

  • Resin Preparation: Swell Boc-

    
    -alanine-PAM resin in N,N-dimethylformamide (DMF) for 30 minutes.
    
  • Deprotection: Treat the resin with 80% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20 minutes to remove the Boc protecting group. Wash thoroughly with DCM and DMF.

  • Activation & Coupling: Pre-activate the incoming Boc-protected amino acid (e.g., Boc-Py-OH or Boc-Im-OH) using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and N,N-diisopropylethylamine (DIEA) in DMF for 5 minutes. Add to the resin and agitate at

    
     for 2 hours.
    
  • Turn Incorporation: Couple Boc-

    
    -aminobutyric acid (GABA) to form the hairpin turn[6].
    
  • Cleavage: Cleave the polyamide from the resin using neat N,N-dimethylaminopropylamine (Dp) at

    
     for 12 hours.
    
  • Validation (QC): Precipitate the product in cold diethyl ether. Purify via reverse-phase HPLC (C18 column, 0.1% TFA/Acetonitrile gradient). Validate the molecular weight using MALDI-TOF mass spectrometry. Self-validation is achieved only if the MS peak matches the calculated mass

    
     Da and HPLC purity exceeds 95%.
    
Protocol 2: Quantitative DNase I Footprinting

Causality: DNase I is an endonuclease that cleaves the DNA phosphodiester backbone. When a polyamide binds the minor groove, it sterically protects the backbone from DNase I cleavage, leaving a "footprint" on a sequencing gel[6][7].

Workflow A 1. Radioclabel DNA (32P end-labeling) B 2. Ligand Incubation (Equilibration) A->B C 3. DNase I Partial Cleavage B->C D 4. Denaturing PAGE Separation C->D E 5. Densitometry & Ka Calculation D->E

Workflow for Quantitative DNase I Footprinting to determine polyamide binding affinity.

  • Radiolabeling: End-label a target plasmid fragment (containing the designed binding site) using

    
    -ATP and T4 polynucleotide kinase.
    
  • Equilibration: Incubate 10 kcpm of labeled DNA with varying concentrations of the polyamide (1 pM to 1

    
    M) in a binding buffer (10 mM Tris-HCl, 10 mM KCl, 10 mM 
    
    
    
    , 5 mM
    
    
    , pH 7.0) for 12 hours at
    
    
    to ensure thermodynamic equilibrium.
  • Cleavage: Add DNase I (0.01 U) for exactly 5 minutes. Quench the reaction with a buffer containing 50 mM EDTA and 1.5 M sodium acetate.

  • Resolution: Isolate the DNA via ethanol precipitation and resolve the fragments on an 8% denaturing polyacrylamide gel.

  • Validation (QC): Include an A/G Maxam-Gilbert sequencing lane alongside the samples to precisely map the footprint boundaries. Calculate the association constant (

    
    ) by fitting the densitometry data to a Langmuir binding isotherm. The presence of a footprint only at the designed sequence validates the pairing rules.
    

Clinical Translation: Alkylating Analogues and Brostallicin

While polyamides excel as biological probes, translating them into therapeutics requires overcoming transient binding. Researchers tethered alkylating moieties to the distamycin framework to create irreversible DNA-damaging agents[1][9].

The most clinically significant advancement in this space is Brostallicin (PNU-166196) , an


-bromoacrylamido tetra-pyrrole derivative[10][11]. Unlike traditional minor groove binders, Brostallicin is inherently non-alkylating and exhibits dramatically reduced myelotoxicity in vitro[11][12].

The Glutathione (GSH) Activation Mechanism: Brostallicin acts as an intelligent prodrug. It binds reversibly to AT-rich minor groove sequences. However, in the presence of high intracellular concentrations of Glutathione (GSH) and Glutathione-S-Transferase (GST)—enzymes typically upregulated in drug-resistant tumors—Brostallicin undergoes a nucleophilic attack[10][12]. This reaction converts the unreactive


-bromoacrylamide moiety into a highly reactive alkylating species right at the DNA target site, leading to covalent DNA minor groove alkylation and subsequent apoptosis[10][12].

Brostallicin A Brostallicin (Reversible Binder) B High Intracellular GSH / GST A->B Tumor Microenvironment C Reactive Alkylating Species B->C Nucleophilic Activation D DNA Minor Groove Covalent Alkylation C->D Sequence-Specific Attack E Tumor Cell Apoptosis D->E Irreversible Damage

Mechanism of Action for Brostallicin: Exploiting tumor resistance pathways for targeted DNA alkylation.

In Phase I and II clinical trials, Brostallicin demonstrated a clear therapeutic advantage when combined with standard chemotherapeutics (e.g., cisplatin, doxorubicin) in advanced solid tumors, validating the strategy of using synthetic distamycin analogues to overcome GST-mediated drug resistance[10][13].

References

  • Brostallicin (PNU-166196), a new minor groove DNA binder: preclinical and clinical activity. nih.gov.
  • Phase I dose-escalation study of brostallicin, a minor groove binder, in combination with cisplatin in patients with advanced solid tumors. nih.gov.
  • A Phase I Dose-Escalation and Pharmacokinetic Study of Brostallicin (PNU-166196A), a Novel DNA Minor Groove Binder, in Adult Patients with Advanced Solid Tumors. aacrjournals.org.
  • COMPLEXES OF THE MINOR GROOVE OF DNA! annualreviews.org.
  • Distamycin A as stem of DNA minor groove alkyl
  • Brostallicin, a Novel Anticancer Agent Whose Activity Is Enhanced upon Binding to Glut
  • Chapter 12: Molecular Recognition of DNA by Py–Im Polyamides:
  • The binding of prototype lexitropsins to the minor groove of DNA: quantum chemical studies. nih.gov.
  • A New DNA Minor Groove Binding Motif: Cross-Linked Lexitropsins. acs.org.
  • Research - Peter Dervan. caltech.edu.
  • DNA sequence selectivity of hairpin polyamide turn units. nih.gov.
  • Guiding the Design of Synthetic DNA-Binding Molecules with Massively Parallel Sequencing. acs.org.

Sources

Electronic properties of the N-(1H-indol-5-yl) amide bond

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of the N-(1H-indol-5-yl) Amide Bond

Authored by: Gemini, Senior Application Scientist

Abstract

The N-(1H-indol-5-yl) amide moiety is a privileged scaffold in modern drug discovery and materials science, forming the backbone of numerous bioactive compounds and functional materials.[1] Its prevalence stems from a unique confluence of structural rigidity, hydrogen bonding capabilities, and, most critically, a nuanced electronic landscape. This guide provides an in-depth exploration of the core electronic properties of this bond, elucidating the interplay between the electron-rich indole nucleus and the resonance-stabilized amide linkage. We will dissect the fundamental principles of resonance and inductive effects, detail authoritative experimental and computational methodologies for their characterization, and discuss the profound implications of these properties on molecular reactivity, intermolecular interactions, and biological function. This document is intended for researchers, medicinal chemists, and materials scientists seeking a comprehensive understanding of this vital chemical entity.

The Electronic Architecture: A Tale of Two Systems

The electronic character of the N-(1H-indol-5-yl) amide bond is not merely the sum of its parts—an indole and an amide. Instead, it is a highly conjugated system where the electronic properties of each component are significantly modulated by the other.

The Indole Nucleus: An Electron-Rich Aromatic System

Indole is an aromatic heterocyclic compound consisting of a fused benzene and pyrrole ring.[2] The lone pair of electrons on the pyrrole nitrogen atom actively participates in the 10-π electron aromatic system, rendering the ring electron-rich and highly susceptible to electrophilic attack, primarily at the C3 position.[2] This inherent electron-donating nature is a cornerstone of its electronic identity.

The Amide Bond: Resonance and Rigidity

The amide bond is characterized by a significant resonance stabilization, where the nitrogen lone pair is delocalized onto the carbonyl oxygen.[3] This delocalization imparts a partial double-bond character to the C-N bond, resulting in a planar geometry and restricted rotation.[4] This planarity is crucial for defining the three-dimensional structure of peptides and other amide-containing molecules.[5] While the amide nitrogen is part of a resonance system, making it non-basic, the overall group can act as both a hydrogen bond donor (N-H) and a powerful hydrogen bond acceptor (C=O).[3]

The Conjugated N-(1H-indol-5-yl) Amide System

When the amide nitrogen is directly attached to the C5 position of the indole ring, a complex electronic interplay ensues. The nitrogen's lone pair is now in competition, capable of delocalizing into two orthogonal systems: the carbonyl group of the amide and the aromatic π-system of the indole ring.

  • Resonance Effects (+R): The primary electronic interaction is the resonance (or mesomeric) effect. The amide nitrogen, being directly attached to the aromatic ring, acts as a powerful electron-donating group (+R) through its lone pair. This donation increases the electron density of the indole ring system, further activating it towards electrophilic substitution. This delocalization can be visualized through key resonance structures.[6][7]

  • Inductive Effects (-I): Electronegativity differences also play a role. The nitrogen atom is more electronegative than the carbon atom of the indole ring, and the adjacent carbonyl group is strongly electron-withdrawing. This leads to a through-bond polarization of sigma (σ) bonds, known as the inductive effect (-I), which pulls electron density away from the indole ring.[6][8]

In most aromatic amides, the resonance-donating effect (+R) of the nitrogen lone pair strongly outweighs its inductive-withdrawing effect (-I).[6] This results in the N-acyl group being a net activator and ortho-, para-director for electrophilic aromatic substitution, a principle that holds for the N-(1H-indol-5-yl) amide system.

Methodologies for Characterizing Electronic Properties

A multi-faceted approach combining experimental and computational techniques is essential for a thorough characterization of the electronic properties of the N-(1H-indol-5-yl) amide bond.

Experimental Characterization

A. UV-Visible Spectroscopy UV-Vis spectroscopy probes the electronic transitions within the molecule, typically π → π* transitions for conjugated systems like indole amides. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the electronic nature of substituents.

  • Causality: Electron-donating groups on the indole or acyl moiety generally lead to a bathochromic (red) shift in λ_max, indicating a smaller HOMO-LUMO gap. Conversely, electron-withdrawing groups can cause a hypsochromic (blue) shift. This technique provides a direct, albeit macroscopic, view of the molecule's frontier molecular orbitals.[9][10]

B. Cyclic Voltammetry (CV) CV is a powerful electrochemical technique to determine the oxidation and reduction potentials of a molecule.[11] For indole derivatives, the first oxidation potential is particularly informative as it corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO).[2][12]

  • Causality: A lower oxidation potential indicates that the molecule is more easily oxidized, implying a higher energy HOMO. The N-(1H-indol-5-yl) amide bond's electronic environment directly influences this potential. Electron-donating substituents will lower the oxidation potential, while electron-withdrawing groups will raise it. This provides a quantitative measure of the electronic effects within the molecule.[13][14]

Protocol: Standard Cyclic Voltammetry Workflow

  • Preparation: A 1 mM solution of the N-(1H-indol-5-yl) amide compound is prepared in an appropriate solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Cell Assembly: A three-electrode cell is assembled, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[2]

  • Degassing: The solution is purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: The potential is swept from an initial value (e.g., 0 V) to a final value (e.g., +1.5 V) and back at a set scan rate (e.g., 100 mV/s).

  • Analysis: The resulting voltammogram is analyzed to determine the anodic peak potential (E_pa), which corresponds to the oxidation potential of the compound.

G A Prepare 1 mM Analyte Solution + 0.1 M Supporting Electrolyte B Assemble 3-Electrode Cell (Working, Counter, Reference) A->B C Purge with Inert Gas (e.g., Argon) for 15 min B->C D Run Potential Sweep (e.g., 0 to +1.5V at 100 mV/s) C->D E Record Current vs. Potential Data D->E F Analyze Voltammogram Determine Oxidation Potential (Epa) E->F

Computational Modeling

Density Functional Theory (DFT) has become an indispensable tool for elucidating electronic structure.[15][16] Calculations can provide granular insights that complement experimental data.

  • Causality: DFT allows for the direct visualization and quantification of electronic properties. It is not merely a predictive tool; it provides a theoretical framework to understand why a molecule behaves the way it does. By calculating orbital energies and electron distribution, we can directly correlate structure with electronic character.

A. Frontier Molecular Orbitals (HOMO/LUMO) The HOMO and LUMO are the key orbitals involved in chemical reactivity and electronic transitions.[15] The energy of the HOMO correlates with the ionization potential (and oxidation potential), while the LUMO energy relates to electron affinity. The HOMO-LUMO energy gap is a critical indicator of chemical stability and corresponds to the energy of the lowest electronic transition seen in UV-Vis spectroscopy.[17]

B. Molecular Electrostatic Potential (MEP) An MEP map illustrates the charge distribution across a molecule from the perspective of an approaching positive charge.[15] It provides a color-coded guide to the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an N-(1H-indol-5-yl) amide, the MEP map would clearly show negative potential around the carbonyl oxygen and within the indole π-system, and positive potential near the amide and indole N-H protons.

G cluster_input Input cluster_calc Calculation cluster_output Output Analysis A Define Molecular Structure (N-(1H-indol-5-yl) amide) B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Single Point Energy Calculation (Higher Level of Theory) C->D E HOMO/LUMO Energies & Energy Gap D->E F Molecular Electrostatic Potential (MEP) Map D->F G Calculated Dipole Moment & Atomic Charges D->G

Quantifying Substituent Effects: The Hammett Correlation

The Hammett equation provides a powerful framework for quantifying the influence of substituents on the reactivity and properties of aromatic systems.[18] It relates reaction rates or equilibrium constants for a series of substituted compounds to two parameters: a substituent constant (σ) and a reaction constant (ρ).

log(k/k₀) = ρσ

While originally developed for benzoic acids, the principles are applicable to indole systems.[19] By plotting the logarithm of a measured property (e.g., oxidation potential from CV) against the known Hammett constant (σ) for various substituents on the acyl portion of the amide, a linear relationship can often be established. The slope of this line (ρ) indicates the sensitivity of the property to the electronic effects of the substituents.[9][20]

Substituent (on Acyl Group)Hammett Constant (σ_p)Effect on Indole Electron DensityExpected Oxidation Potential
-OCH₃-0.27Weak DonationLower
-CH₃-0.17Weak DonationLower
-H0.00ReferenceBaseline
-Cl+0.23Weak WithdrawalHigher
-CN+0.66Strong WithdrawalHigher
-NO₂+0.78Strong WithdrawalMuch Higher
Data derived from established Hammett constant tables.[9]

Implications in Drug Discovery and Materials Science

The electronic properties of the N-(1H-indol-5-yl) amide bond are not merely academic; they have profound real-world consequences.

  • Drug-Receptor Interactions: The distribution of electron density, as visualized by an MEP map, dictates how the molecule interacts with its biological target. The hydrogen bond donating/accepting capacity of the amide and indole N-H groups, and the potential for π-stacking interactions with aromatic residues in a protein binding pocket, are all governed by the underlying electronics.[21][22]

  • Chemical Reactivity and Metabolism: The electron-rich nature of the indole ring makes it susceptible to oxidative metabolism by cytochrome P450 enzymes. The precise electron density at different positions on the ring, modulated by the amide group and other substituents, can influence the rate and regioselectivity of this metabolism, directly impacting a drug's pharmacokinetic profile.[23]

  • Organic Electronics: In materials science, indole derivatives are explored for use in organic electronics. The HOMO-LUMO gap, which is tuned by the electronic properties of the amide linkage and its substituents, determines the material's optical and electronic characteristics, such as its color and charge-transport capabilities.

Conclusion

The N-(1H-indol-5-yl) amide bond represents a sophisticated electronic system where the electron-donating indole nucleus and the resonance-stabilized amide group engage in a delicate balance of resonance and inductive effects. This interplay governs the molecule's electron density distribution, redox properties, and reactivity. A comprehensive understanding, achieved through a synergistic application of electrochemical, spectroscopic, and computational methods, is paramount. For professionals in drug development and materials science, mastering these electronic principles is key to rationally designing molecules with optimized biological activity, improved pharmacokinetic profiles, and novel functional properties.

References

  • Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O). (2026).
  • Pathways of Electrochemical Oxidation of Indolic Compounds. (n.d.). SciSpace.
  • Construction and Derivatization of Indole Derivatives Under Electrochemical Conditions. (n.d.). Whioce Publishing Pte. Ltd.
  • Electrochemical Behavior of Biologically Important Indole Derivatives. (2012).
  • Electrochemical Behavior of Biologically Active Indole Derivatives (I.E. 4-Hydroxy Indole). (n.d.). International Journal of Science Engineering and Technology.
  • Electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. (2003). HETEROCYCLES, 60(2), 379.
  • C–H functionalization of indoles and oxindoles through CDC reactions. (n.d.). RSC Publishing.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University.
  • Optical properties of 3-substituted indoles. (2020). RSC Publishing.
  • Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. (2021).
  • Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. (n.d.). PMC.
  • Aromatic Amide Foldamers Show Conformation-Dependent Electronic Properties. (n.d.). Wiley Online Library.
  • Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. (n.d.). NIH.

  • Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. (2023). Indian Journal of Chemistry (IJC).
  • Applicability of the Hammett Equation to the Indole System: Acidity of Indole-3-carboxylic Acids1. (n.d.). The Journal of Organic Chemistry.
  • Inductive and Resonance (Mesomeric) Effects. (2024). Chemistry Steps.
  • Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Deriv
  • Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). Acta Poloniae Pharmaceutica.
  • 1H-benzo[d]imidazole-5-carboxamide derivatives: Novel amide-based xanthine oxidase inhibitors. (2021). PubMed.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC.
  • Intro to Organic Chemistry: inductive and resonance effects. (2023). YouTube.
  • Principles Of Drug Action 1, Spring 2005, Resonance and Induction. (n.d.).
  • Amide Bond Activation of Biological Molecules. (n.d.). PMC.
  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. (n.d.). PMC.
  • Electronic and photoelectronic properties of N-(5-indazolyl)-arylsulfonamides molecules: DFT / TD-DFT study. (n.d.).
  • Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide deriv
  • Structures and Chemical Equilibria of Some N-Heterocycles Containing Amide Linkages. (2003). MDPI.

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Methodological & Application

Synthesis of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide from indole-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the synthesis of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide , a bis-indole scaffold frequently utilized in the development of DNA minor groove binders and anti-infective agents (specifically targeting Mycobacterium tuberculosis MmpL3 transporters).

The protocol addresses the specific challenge of coupling indole-5-amine —a highly oxidation-sensitive nucleophile—with 1-methyl-1H-indole-2-carboxylic acid . Unlike standard amide couplings, this procedure prioritizes the mitigation of oxidative degradation (quinoid formation) and regioselectivity issues inherent to the electron-rich indole nucleus.

Chemical Strategy & Rationale

Retrosynthetic Analysis

The target molecule is constructed via a convergent amide coupling. The strategy relies on the nucleophilic differentiation between the C5-amino group (


) and the indole N1-H.
  • Nucleophile: Indole-5-amine. The primary amine at C5 is significantly more nucleophilic than the pyrrolic nitrogen (N1), allowing for chemoselective acylation without N1-protection.

  • Electrophile: 1-methyl-1H-indole-2-carboxylic acid. This component must often be synthesized de novo from ethyl indole-2-carboxylate to ensure high purity, as commercial sources of the acid often contain decarboxylated impurities (1-methylindole).

Critical Process Parameters (CPPs)
  • Oxidation Control: Indole-5-amine rapidly oxidizes in air to form dark violet/black insoluble oligomers. The reaction must be performed under strict inert atmosphere (Argon/Nitrogen) using degassed solvents.[1]

  • Activation Method: While acid chlorides (via oxalyl chloride) are inexpensive, they generate HCl, which can promote acid-catalyzed polymerization of the indole. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected as the activation agent for this protocol due to its rapid kinetics and neutral reaction pH when buffered with DIPEA, minimizing side reactions.

Reaction Scheme (Graphviz)

ReactionScheme SM1 Ethyl indole-2-carboxylate Inter1 1-Methyl-1H-indole- 2-carboxylic acid SM1->Inter1 1. MeI, NaH, DMF 2. NaOH, EtOH (Hydrolysis) Target TARGET: N-(1H-indol-5-yl)-1-methyl- 1H-indole-2-carboxamide Inter1->Target HATU, DIPEA, DMF + SM2 SM2 Indole-5-amine (Unstable) SM2->Target Coupling Step

Figure 1: Synthetic route highlighting the generation of the acid precursor and the convergent coupling step.

Pre-Synthesis Preparation

Material Specifications
ReagentPurity RequirementHandling Note
Indole-5-amine >98% (Recrystallized)CRITICAL: If solid is dark/purple, recrystallize from EtOH/Heptane under

before use.
1-Methyl-1H-indole-2-carboxylic acid >97%Ensure no residual water (lyophilize if necessary).
HATU >99%Store at -20°C; protect from moisture.
DIPEA AnhydrousDistilled over CaH2 or molecular sieves.
DMF Anhydrous (99.8%)Sure/Seal™ bottle or freshly distilled.
Equipment Setup
  • Reaction Vessel: Flame-dried 2-neck round bottom flask (RBF) with magnetic stir bar.

  • Atmosphere: Argon balloon or manifold line.

  • Purification: Flash chromatography system (CombiFlash or manual column).

Experimental Protocols

Protocol A: Synthesis of Precursor (If Acid is not available)

Note: If 1-methyl-1H-indole-2-carboxylic acid is purchased, skip to Protocol B.

  • Methylation: Dissolve ethyl indole-2-carboxylate (1.0 eq) in DMF (0.5 M). Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir 30 min. Add MeI (1.3 eq). Warm to RT and stir 2 h. Quench with water, extract (EtOAc), and concentrate.[1]

  • Hydrolysis: Dissolve the methylated ester in EtOH/THF (1:1). Add 2M NaOH (3.0 eq). Reflux for 2 h.

  • Workup: Cool to RT. Acidify to pH 2 with 1M HCl. The acid precipitates as a white solid. Filter, wash with water, and dry under vacuum.

Protocol B: Amide Coupling (The Core Synthesis)

Target: N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide

Step 1: Activation of the Carboxylic Acid
  • Charge a flame-dried RBF with 1-methyl-1H-indole-2-carboxylic acid (175 mg, 1.0 mmol, 1.0 eq).

  • Add anhydrous DMF (3.0 mL).

  • Add DIPEA (0.52 mL, 3.0 mmol, 3.0 eq).

  • Add HATU (418 mg, 1.1 mmol, 1.1 eq) in one portion.

  • Stir at Room Temperature (RT) for 15 minutes . The solution should turn yellow/orange, indicating the formation of the active ester (OAt-ester).

Step 2: Addition of Indole-5-amine
  • While Step 1 is stirring: In a separate vial, dissolve indole-5-amine (132 mg, 1.0 mmol, 1.0 eq) in anhydrous DMF (1.0 mL).

    • Expert Tip: Flush this vial with Argon immediately. If the solution turns dark rapidly, the amine is degraded.

  • Add the amine solution dropwise to the activated acid mixture over 2 minutes.

  • Stir the reaction at RT under Argon for 4–16 hours .

    • Monitoring: Check LCMS or TLC (5% MeOH in DCM). Product typically appears at

      
      .
      
Step 3: Workup and Purification[1][2]
  • Precipitation Method (Preferred): Pour the reaction mixture slowly into ice-cold water (40 mL) with vigorous stirring. The bis-indole product is highly hydrophobic and should precipitate.

  • Filter the solid and wash with water (

    
     mL) and cold diethyl ether (
    
    
    
    mL) to remove residual DIPEA/DMF.
  • Alternative (Extraction): If no precipitate forms, dilute with EtOAc (50 mL), wash with 5% LiCl (aq) (

    
    ), sat. 
    
    
    
    , and brine.[1] Dry over
    
    
    .[1][3]
  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient 0%

      
       5% Methanol in Dichloromethane (DCM).[4]
      
    • Yield Expectations: 75–85% (Off-white to pale tan solid).

Analytical Validation (QC)

AnalysisExpected ResultInterpretation
LC-MS (ESI+)

Confirm mass. Look for absence of dimer peaks (

).
1H NMR (DMSO-

)

10.15 (s, 1H, Amide NH)
Diagnostic singlet downfield confirms amide bond.
1H NMR (DMSO-

)

11.0 (s, 1H, Indole NH)
Broad singlet confirms the N1-H of the 5-aminoindole moiety remains unreacted.
Appearance Off-white / Pale beige solidDark brown/black indicates oxidation impurities.

Troubleshooting & Optimization

Workflow Logic (Graphviz)

Troubleshooting Start Reaction Check (TLC/LCMS at 4h) Decision Is Product Forming? Start->Decision Issue1 No Product / Low Conv. Decision->Issue1 No Issue2 Impurity: M+135 (Dimer) Decision->Issue2 Byproducts Issue3 Dark/Black Mixture Decision->Issue3 Color Change Sol1 Check HATU Quality Ensure Anhydrous DMF Issue1->Sol1 Sol2 Reduce Activation Time Add Amine Faster Issue2->Sol2 Sol3 Indole-5-amine Oxidized Recrystallize SM Degas Solvents Issue3->Sol3

Figure 2: Troubleshooting logic flow for common amide coupling failures in indole systems.

Common Pitfalls
  • Regioselectivity: If the N1-H of the indole-5-amine reacts, you will see a bis-acylated byproduct. Correction: Ensure strictly 1.0-1.1 eq of HATU is used. Do not use large excess of base.

  • HATU "Guanidinylation": If the amine is added too slowly or the acid activation is incomplete, the amine can react directly with HATU to form a guanidine byproduct. Correction: Allow full 15 min activation; ensure acid is dissolved.

References

  • Amide Coupling in Indole Carboxamides

    • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021).[5] National Institutes of Health (NIH).

  • HATU Protocol Standards

    • Standard Protocol for HATU Peptide Coupling: Application Notes. BenchChem.[1][6]

  • Indole Stability & Handling

    • Improving the Stability of Indole Compounds in Solution. BenchChem Technical Support.[1]

  • Synthesis of Indole-2-carboxylic Acids

    • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2020).[5] MDPI Molecules.

Sources

Application Note: Amide Coupling Protocols for 1-Methyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of 1-methyl-1H-indole-2-carboxamides. It synthesizes current best practices, focusing on overcoming the specific steric and electronic challenges posed by the N-methylindole scaffold.

Executive Summary & Mechanistic Insight[1]

The conversion of 1-methyl-1H-indole-2-carboxylic acid into its amide derivatives is a frequent yet deceptive transformation in drug discovery. While indole-2-carboxamides are privileged pharmacophores (e.g., antiviral, anticancer agents), the reaction is often plagued by lower-than-expected yields due to two converging factors:

  • Steric Hindrance (The "Ortho" Effect): Unlike indole-3-carboxylic acids, the 2-position is adjacent to the indole nitrogen. Methylation of this nitrogen (

    
    -Me) significantly increases the steric bulk protecting the carbonyl carbon, retarding the approach of the nucleophilic amine.
    
  • Electronic Deactivation: The electron-rich indole ring acts as a donor, reducing the electrophilicity of the activated carbonyl species. This effect is pronounced in the 2-position, which is in direct conjugation with the nitrogen lone pair.

Strategic Recommendation: Standard carbodiimide couplings (EDC/HOBt) often fail to drive this reaction to completion, particularly with electron-deficient anilines. We recommend a tiered approach: HATU for high-throughput/small-scale success, T3P® for scalable/green chemistry, and Acid Chloride activation for unreactive amines.

Decision Matrix & Workflow

Use the following logic gate to select the optimal protocol for your specific amine partner.

Coupling_Decision_Tree Start Start: 1-Methylindole-2-carboxylic acid + Amine Check_Amine Analyze Amine Partner Start->Check_Amine Is_Primary Primary/Secondary Aliphatic Amine? Check_Amine->Is_Primary Is_Aniline Electron-Deficient Aniline? Check_Amine->Is_Aniline Is_Scale Large Scale (>10g) or Green Req? Check_Amine->Is_Scale Protocol_A Protocol A: HATU/DIPEA (High Yield, Easy Setup) Is_Primary->Protocol_A No (Screening) Protocol_B Protocol B: T3P/Pyridine (Clean Profile, Scalable) Is_Primary->Protocol_B Yes (Preferred) Is_Aniline->Protocol_A Moderately Deactivated Protocol_C Protocol C: Acid Chloride (The 'Sledgehammer' Method) Is_Aniline->Protocol_C Very Deactivated (e.g., Nitro/CF3) Is_Scale->Protocol_B Yes

Figure 1: Decision matrix for selecting coupling conditions based on amine reactivity and scale requirements.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (The "Gold Standard")

Best For: Small-scale discovery (10 mg – 1 g), precious amines, and high-throughput library synthesis. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester) which accelerates coupling faster than HBTU due to the neighboring pyridine nitrogen effect (anchimeric assistance).

Reagents:

  • 1-methyl-1H-indole-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (0.1 – 0.2 M concentration)

Procedure:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF under

    
     atmosphere. Add DIPEA and stir for 5 minutes.
    
  • Reagent Addition: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to ensure formation of the activated ester.

  • Coupling: Add the amine. Stir at room temperature (RT) for 2–16 hours.

    • Tip: If the amine is an HCl salt, increase DIPEA to 4.0 equiv.

  • Monitoring: Monitor by LC-MS. The activated ester intermediate may be visible; ensure it converts fully to product.

  • Workup: Dilute with EtOAc. Wash sequentially with sat.

    
    , sat. 
    
    
    
    , and brine. Dry over
    
    
    .
  • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best For: Scale-up (>5 g), "Green" chemistry requirements, and easy purification (no column chromatography). Mechanism: T3P forms a mixed anhydride. The byproduct is a water-soluble phosphonic acid salt, eliminating the need for chromatography in many cases.

Reagents:

  • 1-methyl-1H-indole-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)[1]

  • T3P (50% w/w solution in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Preferred for green chemistry)

Procedure:

  • Charge: Combine acid, amine, and base in EtOAc (0.2 M) at 0°C.

  • Addition: Dropwise add the T3P solution. (Exothermic reaction—control temperature < 5°C during addition).

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Optimization: For hindered amines, heat to 60°C. T3P is thermally stable.

  • Workup (Critical Step): Add water. Separate layers. Wash the organic layer with 1N HCl (to remove pyridine/unreacted amine), then 1N NaOH (to remove unreacted acid and phosphorus byproducts).

  • Isolation: Evaporate solvent. Recrystallize if necessary.

Protocol C: Acid Chloride Activation (The "Sledgehammer")

Best For: Extremely unreactive amines (e.g., 2-aminopyridine, electron-poor anilines) where HATU/T3P fails. Warning: Requires strictly anhydrous conditions.

Reagents:

  • 1-methyl-1H-indole-2-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv) + catalytic DMF (2-3 drops)

  • Alternative: Thionyl Chloride (

    
    ) (as solvent or 5.0 equiv in DCM)
    
  • Base:

    
     or Pyridine
    
  • Solvent: DCM or Toluene

Procedure:

  • Chlorination: Suspend the acid in dry DCM (0.2 M) at 0°C. Add catalytic DMF.

  • Activation: Add oxalyl chloride dropwise. Gas evolution (

    
    , 
    
    
    
    ) will occur. Stir at RT for 2 hours until the solution becomes clear (indicating acid chloride formation).
  • Evaporation (Recommended): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in dry DCM.

    • Note: 1-methylindole-2-carbonyl chloride is relatively stable but should be used immediately.

  • Coupling: Add the amine and

    
     (dissolved in DCM) to the acid chloride solution at 0°C.
    
  • Reaction: Stir at RT overnight.

Quantitative Comparison of Methods

FeatureProtocol A (HATU)Protocol B (T3P)Protocol C (Acid Chloride)
Reactivity HighModerate-HighVery High
Steric Tolerance ExcellentGoodExcellent
Byproduct Removal Difficult (Req. Column)Easy (Aq. Wash)Moderate (Volatile/Salt)
Atom Economy PoorGoodModerate
Cost HighModerateLow
Rec. Use Case Discovery / LibraryProcess / Scale-upDifficult Substrates

Troubleshooting Guide

  • Problem: Low conversion with unreactive aniline.

    • Solution: Switch to Protocol C. Alternatively, use Protocol A but heat to 50°C (HATU is stable up to ~60°C for short periods, but watch for epimerization if chiral centers are present elsewhere).

  • Problem: Product stuck in the aqueous layer during T3P workup.

    • Solution: If the product contains a basic nitrogen (e.g., pyridine ring), do not wash with 1N HCl. Use saturated

      
       instead.
      
  • Problem: Decarboxylation observed.

    • Insight: While rare for N-methylindole-2-acid, it can occur at high temperatures (>100°C). Keep reaction temperatures below 80°C.

References

  • T3P Reagent Capabilities: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[2][3][4] Organic Process Research & Development, 2016.

  • Indole-2-carboxamide Synthesis (Medicinal Chem Context): "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, 2025.[5]

  • General Amide Coupling Review: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Reactivity of Indole Carboxylic Acids: "On the Reactivity of (S)-Indoline-2-Carboxylic Acid." Vertex AI Search Result 1.1, 2024.

Sources

Application Note: Kinetic Characterization of Bis-Indole Carboxamide DNA Binding Using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Bis-indole carboxamides represent a potent class of DNA-binding small molecules with significant potential as anticancer and antimicrobial agents. These compounds typically function as minor groove binders or bis-intercalators, often exhibiting high affinity but complex solubility profiles. This Application Note provides a rigorous, field-proven protocol for determining the binding affinity (


) and kinetic rate constants (

,

) of these compounds using Surface Plasmon Resonance (SPR). Special emphasis is placed on overcoming common challenges such as non-specific binding (NSB) of cationic ligands, DMSO solvent correction, and mass transport limitations.

Introduction & Mechanistic Grounding

The Analyte: Bis-Indole Carboxamides

Bis-indole carboxamides are synthetic small molecules designed to recognize specific DNA sequences, particularly A/T-rich regions in the minor groove or G-quadruplex structures.[1][2] Structurally, they possess:

  • Hydrophobic Cores: Indole rings that drive van der Waals interactions.

  • Cationic Termini: Amidine or amine groups that interact electrostatically with the DNA phosphate backbone.

  • Hydrogen Bond Donors: Amide linkers that read the DNA floor.

The Challenge of SPR with DNA-Small Molecules

Measuring the binding of low-molecular-weight (LMW) analytes (<500 Da) to immobilized DNA presents three specific hurdles:

  • Rapid Kinetics: Minor groove binders often exhibit fast association/dissociation rates, pushing the limits of instrument resolution.

  • Electrostatic Interference: The negatively charged dextran matrix of standard sensor chips (e.g., CM5) acts as an ion-exchange resin, attracting cationic bis-indoles and causing high Non-Specific Binding (NSB).

  • Solvent Effects: These compounds require DMSO for solubility. Mismatched refractive indices between running buffer and samples can mask the tiny binding signals (typically <10 RU).

Experimental Strategy

To ensure data integrity, this protocol utilizes a Streptavidin (SA) Sensor Chip rather than amine-coupling to a CM5 chip. The SA surface has a lower net negative charge, reducing NSB. We employ Single Cycle Kinetics (SCK) to minimize the need for harsh regeneration steps that might degrade the DNA surface.

Experimental Workflow Diagram

SPR_Workflow cluster_SCK SCK Injection Sequence Prep 1. Preparation Immob 2. Immobilization (Biotin-DNA) Prep->Immob Biotin-DNA Cond 3. Conditioning & Startup Immob->Cond Stabilize Solvent 4. Solvent Correction (DMSO Calibration) Cond->Solvent 4-8% DMSO Cycle 5. Single Cycle Kinetics (SCK) Solvent->Cycle Titration Analysis 6. Data Analysis (1:1 or 2:1 Model) Cycle->Analysis Sensorgrams Conc1 Conc 1 Cycle->Conc1 Conc2 Conc 2 Conc1->Conc2 Conc3 Conc 3 Conc2->Conc3 Dissoc Long Dissociation Conc3->Dissoc

Figure 1: Optimized SPR workflow for DNA-small molecule interactions using Single Cycle Kinetics to avoid regeneration artifacts.

Materials & Reagents

ComponentSpecificationRationale
Sensor Chip Series S Sensor Chip SA (Streptavidin)High affinity capture (

M); reduced charge density compared to CM5.
Ligand 5'-Biotinylated Hairpin DNA (PAGE purified)Hairpins are thermodynamically more stable than duplexes, preventing strand separation during assays.
Running Buffer HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20)Standard physiological buffer. P20 surfactant minimizes aggregation.
Solvent 100% DMSO (High purity)Required for bis-indole solubility.
Regeneration 10 mM Glycine-HCl pH 2.5 or 50 mM NaOHRemoves bound small molecules without stripping biotin-streptavidin bond.

Detailed Protocol

Phase 1: Ligand Preparation and Immobilization

Goal: Immobilize minimal DNA to avoid mass transport limitation (MTL) while maintaining signal-to-noise ratio.

  • DNA Design: Use a hairpin sequence with a TTTT loop (e.g., 5'-Biotin-CGC-AATT -GCG-TTTT-CGC-AATT -GCG-3'). The target binding site (AATT) is in the stem.

  • Conditioning: Inject 1 M NaCl / 50 mM NaOH (3 pulses, 60s each) to clean the SA surface.

  • Immobilization:

    • Dilute Biotin-DNA to 2-5 nM in HBS-EP+.

    • Inject over the Active Flow Cell (FC2) at 10 µL/min.

    • Target Rmax: Aim for a theoretical

      
       of 15-20 RU .
      
    • Calculation:

      
      .
      
    • Why low density? Bis-indoles are prone to secondary non-specific binding at high surface densities. Low Rmax ensures 1:1 Langmuir behavior.

Phase 2: Solvent Correction (Crucial Step)

Goal: Correct for bulk refractive index shifts caused by DMSO mismatches.

  • Prepare a stock of Running Buffer + 5% DMSO.

  • Prepare 8 calibration solutions ranging from 4.5% to 5.8% DMSO.

  • Run the "Solvent Correction" cycle in the control software. This generates a calibration curve mapping Resonance Units (RU) to DMSO concentration.

Phase 3: Kinetic Assay (Single Cycle Kinetics)

Goal: Measure binding without regeneration between injections.

  • Sample Prep: Dilute the bis-indole carboxamide in Running Buffer + 5% DMSO. Ensure the final DMSO concentration is exactly matched to the running buffer (within 0.1%).

  • Concentration Series: Prepare a 5-fold dilution series (e.g., 1 nM, 3 nM, 9 nM, 27 nM, 81 nM).

  • Injection Parameters:

    • Flow Rate: 60-100 µL/min (High flow reduces Mass Transport Limitation).

    • Contact Time: 60-90 seconds per concentration.

    • Dissociation Time: 600 seconds (after the final high-concentration injection).[3]

  • Reference Channel: Use FC1 (unmodified Streptavidin) as the reference.

Data Analysis & Interpretation

Processing
  • Zeroing: Align injection start times (

    
    ).
    
  • Double Referencing: Subtract the signal from the Reference Channel (FC1) AND subtract the "Buffer Blank" injections (0 nM analyte). This removes systematic drift and bulk refractive index errors.

  • Solvent Correction: Apply the DMSO calibration curve to adjust for small solvent mismatches.

Model Selection

Fit the data to a 1:1 Langmuir Binding Model .



  • 
     (Association Rate):  Typically 
    
    
    
    M
    
    
    s
    
    
    for minor groove binders.
  • 
     (Dissociation Rate):  Determines residence time. Bis-indoles often have slow off-rates (
    
    
    
    s
    
    
    ) due to deep groove insertion.
  • 
     (Affinity):  Calculated as 
    
    
    
    .
Troubleshooting & Quality Control
ObservationProbable CauseCorrective Action
Square-wave sensorgrams Bulk effect only; No bindingCheck DNA immobilization level; confirm analyte concentration.
Linear drift upwards Non-specific binding (NSB)Add 0.05% Tween-20; Increase NaCl to 300 mM (if physiologically relevant).
Slow dissociation (>1000s) High affinity or Re-bindingIncrease flow rate to 100 µL/min; Add soluble DNA competitor during dissociation phase.
Spikes at injection DMSO mismatchImprove pipetting precision; Re-run solvent correction.

Mechanistic Visualization: 1:1 vs. Conformational Change

Bis-indoles sometimes induce a conformational change in DNA (e.g., widening the minor groove). If the 1:1 model fits poorly, consider the Two-State Reaction model.

Binding_Models cluster_1to1 1:1 Langmuir Model cluster_conf Two-State (Induced Fit) L Ligand (DNA) LA LA Complex (Initial Binding) L->LA kon A Analyte (Bis-Indole) A->LA + LA->L koff LA_star LA* (Induced Fit) LA->LA_star k2 (Isomerization) LA_star->LA k-2

Figure 2: Kinetic models. Use the Two-State model if the residual plot shows systematic deviation in the dissociation phase.

References

  • Cytiva (formerly GE Healthcare). (2023). Biacore Sensor Surface Handbook. Retrieved from [Link]

  • Nguyen, B., et al. (2012). "Synthesis of Bis-Indole Carboxamides as G-quadruplex Stabilizing and Inducing Ligands." ChemBioChem. Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2001). "Survey of the year 2000 commercial optical biosensor literature." Journal of Molecular Recognition. (Standard reference for Solvent Correction protocols). Retrieved from [Link]

  • Berge, T., et al. (2013). "SPR analysis of kinetic rate constants and equilibrium affinities for KA1039 binding to its cognate site." ResearchGate. Retrieved from [Link]

  • Nicoya Lifesciences. (2021). "MCK vs SCK: Two common methods for kinetic analysis with SPR." Retrieved from [Link]

Sources

Application Note: Solid-Phase Synthesis of N-Substituted Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indole-2-carboxamides are a privileged structural motif in medicinal chemistry, serving as core scaffolds for cannabinoid receptor (CB1) allosteric modulators, antiviral agents, and anticancer therapeutics. The ability to rapidly diversify this scaffold is critical for Structure-Activity Relationship (SAR) studies.

While solution-phase synthesis is common, it often requires tedious purification after each step. Solid-Phase Organic Synthesis (SPOS) offers a superior alternative for library generation, allowing for "split-and-pool" efficiency and simplified purification (filtration).

This guide details a robust, modular protocol for synthesizing N-substituted indole-2-carboxamides on solid support. It specifically addresses the two primary vectors of diversity:

  • Amide Nitrogen (

    
    ):  Introduction of substituents via reductive alkylation of the resin-bound amine.
    
  • Indole Nitrogen (

    
    ):  Direct alkylation of the heterocyclic core on the solid phase.
    

Strategic Analysis & Resin Selection

The "Anchor" Strategy

The choice of resin dictates the C-terminal functionality. For carboxamides (


), Rink Amide  resin is the industry standard. It utilizes an acid-labile linker that releases a primary amide (

) upon cleavage. To generate N-substituted amides (

), we must modify the resin-bound amine before coupling the indole scaffold.
Resin Comparison Table
Resin TypeLinker StabilityCleavage ConditionTarget ProductSuitability for Indole-2-Carboxamides
Rink Amide (RAM) TFA-Labile95% TFAPrimary/Secondary AmidesHigh. Ideal for library generation.
Wang Resin Acid-Labile95% TFACarboxylic AcidsLow. Requires post-cleavage amidation.
2-Chlorotrityl (2-CTC) Highly Acid-Labile1% TFAProtected FragmentsMedium. Good if avoiding harsh TFA, but less stable for high-temp alkylations.
BAL Resin Backbone Amide95% TFAN-Substituted AmidesHigh (Specialized). Designed specifically for N-alkylation but more expensive.

Recommendation: Use Rink Amide MBHA resin (0.5–0.7 mmol/g loading) for its mechanical stability during the multiple alkylation/acylation steps.

Detailed Protocol: The "Dual-Diversity" Workflow

This protocol outlines the synthesis of a library with diversity at both the amide nitrogen and the indole nitrogen.[1][2]

Phase 1: Preparation & Amide N-Alkylation

Objective: Transform the primary amine of the Rink linker into a secondary amine (


) to allow for N-substituted carboxamides.
  • Swelling: Place Rink Amide MBHA resin (100 mg) in a fritted syringe reactor. Swell in DMF (2 mL) for 30 min.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ), DCM (
    
    
    ), and DMF (
    
    
    ).
  • Reductive Alkylation (Introduction of

    
    ): 
    
    • Reagents: Suspend resin in Trimethyl Orthoformate (TMOF) or DMF containing 1% AcOH. Add Aldehyde (

      
      -CHO, 5.0 equiv).
      
    • Imine Formation: Shake for 1 hour at RT.

    • Reduction: Add NaBH(OAc)3 (10.0 equiv) directly to the mixture. Shake for 4 hours or overnight.

    • Wash: DMF (

      
      ), MeOH (
      
      
      
      ), DCM (
      
      
      ).
    • QC Check: Perform a Chloranil test (positive = blue/green beads) to confirm secondary amine formation. The Kaiser test is unreliable for secondary amines.

Phase 2: Acylation with Indole-2-Carboxylic Acid

Objective: Couple the indole core to the sterically hindered secondary amine.

  • Activation: In a separate vial, dissolve Indole-2-carboxylic acid (5.0 equiv) and HATU (4.9 equiv) in anhydrous DMF. Add DIPEA (10.0 equiv).[3]

    • Note: HATU is required here.[3][4] Standard DIC/HOBt is often insufficient for coupling to secondary amines on resin.

  • Coupling: Add the activated solution to the resin.[3][4] Shake for 4–16 hours at RT.

  • Wash: DMF (

    
    ), DCM (
    
    
    
    ).
  • QC Check: Chloranil test should be colorless (indicating complete coupling). If blue, repeat coupling with fresh reagents at

    
    .
    
Phase 3: Indole N-Alkylation (Optional)

Objective: Alkylate the indole nitrogen (


) to introduce 

. Mechanistic Insight: The electron-withdrawing carbonyl at C2 increases the acidity of the indole NH (pKa

16), facilitating deprotonation, but it also reduces nucleophilicity. Stronger bases or elevated temperatures are often necessary compared to solution-phase N-methylation.
  • Solvent Swap: Wash resin with anhydrous NMP (

    
    ) to ensure high boiling point compatibility.
    
  • Alkylation:

    • Base: Add Cs2CO3 (10.0 equiv) or BEMP (5.0 equiv).

    • Electrophile: Add Alkyl Halide (

      
      -X, 10.0 equiv).
      
    • Conditions: Shake at

      
       for 12–24 hours.
      
    • Note: Use Alkyl Iodides or Bromides.[5] Chlorides are often too unreactive.

  • Wash: NMP (

    
    ), Water (
    
    
    
    , to remove salt), DMF (
    
    
    ), DCM (
    
    
    ).
Phase 4: Cleavage & Isolation
  • Cleavage Cocktail: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 2 hours.

  • Collection: Filter the cleavage solution into cold diethyl ether.

  • Precipitation: Centrifuge the ether suspension to pellet the crude peptide/small molecule. Decant ether.

  • Analysis: Dissolve pellet in DMSO/Water for LC-MS analysis.

Visualizing the Workflow

The following diagram illustrates the decision matrix and chemical flow for this synthesis.

IndoleSynthesis Start Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Branch1 Target Amide Type? Deprotect->Branch1 Primary Primary Amide (CONH2) Branch1->Primary No R1 needed Secondary Secondary Amide (CONHR) Branch1->Secondary Add R1 Coupling Acylation (Indole-2-COOH, HATU, DIPEA) Primary->Coupling RedAlk Reductive Alkylation (R-CHO, NaBH(OAc)3) Secondary->RedAlk RedAlk->Coupling Branch2 Indole N-Sub needed? Coupling->Branch2 NoAlk Skip Alkylation Branch2->NoAlk No IndoleAlk Indole N-Alkylation (R-X, Cs2CO3, 60°C) Branch2->IndoleAlk Yes (Add R2) Cleavage TFA Cleavage (95% TFA) NoAlk->Cleavage IndoleAlk->Cleavage Final Final Product (N-Substituted Indole-2-Carboxamide) Cleavage->Final

Caption: Workflow for the solid-phase assembly of N-substituted indole-2-carboxamides, highlighting the two points of diversity introduction.

Troubleshooting & Optimization

Common Failure Modes
IssueSymptomRoot CauseSolution
Incomplete Amide Coupling Blue Chloranil test after acylation.Steric hindrance of secondary amine (

).
Switch to HATU/HOAt or PyBOP . Increase temp to

. Double couple.
Low Yield of Indole N-Alkylation Starting material recovery in LC-MS.Base too weak or poor solvation.Use BEMP (organic superbase) or P4-tBu . Ensure anhydrous NMP is used (higher T tolerance than DMF).
C3-Alkylation Side Product Mass + Alkyl group, but NMR shows NH signal.Competitive C-alkylation (common in indoles).The C2-carbonyl usually blocks C3 activity, but if observed, lower temp to RT and use a softer base (e.g., K2CO3).
Resin Aggregation "Clumping" of beads.Inter-chain hydrogen bonding.Use ChemMatrix (PEG-based) resin instead of Polystyrene. Add "Magic Mixture" (DCM/DMF/NMP).
Mechanistic Note on Regioselectivity

Indole N-alkylation on solid phase competes with C3-alkylation. However, in indole-2-carboxamides , the electron-withdrawing carbonyl group at C2 deactivates the indole ring towards electrophilic aromatic substitution at C3, significantly favoring N1-alkylation. This makes the scaffold particularly robust for solid-phase diversification compared to unsubstituted indoles.

References

  • Solid-Phase Synthesis of Amides (Rink Amide Protocol) Source: Merck / Sigma-Aldrich Technical Bulletin.
  • Reductive Amin

    • Title: Alkylation of Rink's amide linker on polystyrene resin: A reductive amination approach.[6][7]

    • Source:Tetrahedron Letters (via ScienceDirect/ResearchG
    • URL:[Link]

  • Indole-2-Carboxamide Scaffold in Drug Discovery (CB1 Modul

    • Title: Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactiv
    • Source: N
    • URL:[Link]

  • Optimization of N-Alkylation of Indoles Title: Optimizing reaction conditions for N-alkylation of indoles. Source: BenchChem Technical Guide.
  • General Fmoc SPPS Protocols

    • Title: Standard practices for Fmoc-based solid-phase peptide synthesis.
    • Source: University of California, Irvine (Nowick Lab).
    • URL:[Link]

Sources

Comprehensive In Vitro Cytotoxicity Profiling of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Indole-2-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, with numerous analogues demonstrating significant potential as anticancer agents by interacting with diverse biological targets involved in tumor progression.[1][2] This application note provides a detailed guide for the comprehensive in vitro cytotoxicity screening of a novel analogue, N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide. Determining a compound's effect on cell viability is a critical early step in the drug discovery pipeline, offering essential insights into both therapeutic potential and off-target toxicity.[3][4] We present a multi-assay strategy designed to generate a robust and nuanced cytotoxicity profile by evaluating different cellular health indicators: metabolic activity, cell membrane integrity, and the induction of apoptosis. This guide details the scientific principles, step-by-step protocols, and data interpretation for four cornerstone assays: the MTT, AlamarBlue® (Resazurin), LDH, and Caspase-Glo® 3/7 assays.

Guiding Principles of Modern Cytotoxicity Screening

In vitro cytotoxicity assays are fundamental tools for evaluating the toxic effects of chemical compounds on living cells.[5][6] The primary goal is to determine the concentration at which a substance exhibits harmful effects, which can manifest as cell growth inhibition, cell death (cytolysis), or the induction of programmed cell death (apoptosis).[7]

A robust screening strategy should not rely on a single endpoint. Different assays measure distinct cellular processes, and a compound can induce toxicity through various mechanisms.[8] Therefore, a multi-parametric approach is essential for a comprehensive understanding.

  • Metabolic Activity Assays (e.g., MTT, AlamarBlue®): These colorimetric or fluorometric assays measure the reductive capacity of a cell population, which is proportional to the number of viable, metabolically active cells.[9]

  • Membrane Integrity Assays (e.g., LDH Release): These assays quantify the release of intracellular components, such as the stable cytosolic enzyme lactate dehydrogenase (LDH), into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[10][11]

  • Apoptosis Assays (e.g., Caspase-Glo®): These assays measure the activity of specific enzymes, like caspases 3 and 7, which are key executioners in the apoptotic pathway.[12]

By combining these approaches, researchers can distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death) and gain initial insights into the mechanism of action.

Caption: General workflow for in vitro cytotoxicity screening.

PART 1: Metabolic Activity-Based Viability Assays

These assays are often the first-pass screen due to their simplicity, cost-effectiveness, and high-throughput compatibility.[5] They provide a quantitative measure of viable cells.

A. The MTT Assay

Principle of Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method.[13] The foundational principle is that mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[8][9] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable cells.[8]

Detailed Protocol: MTT Assay This protocol is synthesized from established methodologies.[13][9][14][15]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-15,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16][17]

  • Compound Treatment: Prepare serial dilutions of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and medium-only blanks.[17]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9][14] Add 10 µL of this MTT stock solution to each well (final concentration 0.5 mg/mL).[13]

  • Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, purple formazan crystals will form in viable cells.[13][14]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO) to each well.[14]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9][14] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13][9]

B. The AlamarBlue® (Resazurin) Assay

Principle of Causality: This assay uses the indicator dye resazurin. In viable cells, intracellular reductases convert the blue, non-fluorescent resazurin into the pink, highly fluorescent resorufin.[18][19] The increase in fluorescence is proportional to the number of living cells. This assay is less toxic than MTT, allowing for kinetic monitoring of the same cell population over time.

Detailed Protocol: AlamarBlue® Assay This protocol is based on standard methodologies.[18][16][20][21]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Reagent Addition: Prepare the AlamarBlue® working solution by diluting the stock reagent 1:10 in pre-warmed culture medium.[19] Add this working solution to each well in an amount equal to 10% of the culture volume (e.g., 20 µL for a 200 µL culture).[16][20]

  • Incubation: Incubate the plate for 1-4 hours (or longer, depending on cell type and density) at 37°C, protected from light.[18][21]

  • Data Acquisition: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[16][20] Alternatively, absorbance can be read at 570 nm and 600 nm (reference).[20]

PART 2: Membrane Integrity Assay

This assay type directly measures cytotoxicity by quantifying the loss of plasma membrane integrity, a key feature of necrotic cell death.

The LDH Release Assay

Principle of Causality: Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells.[11] When the cell membrane is compromised, LDH is released into the surrounding culture medium.[10] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured colorimetrically.[10][22]

Detailed Protocol: LDH Release Assay This protocol is based on established methods.[10][22][23]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is critical to set up three sets of controls for each condition:

    • Spontaneous LDH Release: Vehicle-treated cells (measures background cell death).

    • Maximum LDH Release: Vehicle-treated cells lysed with a detergent (e.g., 10 µL of 10X Lysis Buffer) 45 minutes before the end of the experiment.[22] This establishes the 100% cell death value.

    • Medium Background: Wells with medium but no cells.

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[22]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and diaphorase). Add 50 µL of the reaction mixture to each well containing the supernatant.[22]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[22]

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[22]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm.[22]

PART 3: Apoptosis Induction Assay

To specifically investigate if the compound induces programmed cell death, an apoptosis-specific assay is required.

The Caspase-Glo® 3/7 Assay

Principle of Causality: Caspases 3 and 7 are key "executioner" caspases that are activated during the final stages of apoptosis. The Caspase-Glo® 3/7 assay provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for caspases 3 and 7.[12] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to caspase activity.[12][24]

Detailed Protocol: Caspase-Glo® 3/7 Assay This protocol is based on the manufacturer's instructions.[12][25][26][27]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[26]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[26]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 30 minutes to 3 hours to allow for cell lysis and signal stabilization.[26]

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

Caption: Relationship between cell fate and assay measurement principles.

Data Analysis and Interpretation

  • Background Subtraction: For each plate, average the readings from the medium-only blank wells and subtract this value from all other readings.

  • Calculate Percentage Viability/Cytotoxicity:

    • For MTT/AlamarBlue:

      • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

    • For LDH Assay:

      • % Cytotoxicity = ((Absorbance_treated - Absorbance_spontaneous) / (Absorbance_maximum - Absorbance_spontaneous)) * 100

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces the cell viability or other measured parameter by 50%. This value is determined by plotting the percentage viability (or cytotoxicity) against the log of the compound concentration and fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve using software like GraphPad Prism.

Example Data Presentation

The results should be summarized in a clear, tabular format to allow for easy comparison across different cell lines and assays.

Cell LineAssayExposure Time (h)IC₅₀ (µM)
MCF-7 MTT488.5 ± 0.7
(Breast Cancer)LDH Release48> 50
Caspase-Glo 3/72412.1 ± 1.1
HCT-116 MTT485.2 ± 0.4
(Colon Cancer)LDH Release4845.6 ± 3.9
Caspase-Glo 3/7247.8 ± 0.9
HDF MTT48> 100
(Normal Fibroblast)LDH Release48> 100
Caspase-Glo 3/724> 100

Note: Data are hypothetical and for illustrative purposes only.

Interpretation of Example Data: In this hypothetical example, the compound shows potent activity against cancer cell lines (MCF-7 and HCT-116) while exhibiting minimal toxicity to normal human dermal fibroblasts (HDF), indicating a degree of cancer cell selectivity. The low IC₅₀ from the Caspase-Glo assay suggests the compound induces apoptosis. The higher IC₅₀ in the LDH assay for MCF-7 cells might indicate that at lower concentrations, the primary mode of cell death is apoptosis rather than necrosis.

References

  • Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics.
  • Optimized alamarBlue assay protocol for drug dose-response determin
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Caspase-Glo® 3/7 Assay Protocol - Promega Corpor
  • MTT Assay Protocol.
  • MTT assay protocol | Abcam.
  • Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue - Bio-Rad Antibodies.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • In Vitro Cytotoxicity Assays: Applic
  • LDH assay kit guide: Principles and applic
  • alamarBlue Assays for Cell Viability Protocol, for Micropl
  • Alamar Blue Cell Viability Assay Kit - ImmunologicalSciences.
  • MTT Cell Proliferation Assay -
  • AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols - Allevi.
  • In Vitro Cytotoxicity Assay - Alfa Cytology.
  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evalu
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech.
  • Caspase-Glo® 3/7 Assay - Promega Corpor
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC.
  • LDH Assay - Cell Biologics Inc..
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Publishing.
  • Caspase-Glo® 3/7 3D Assay Technical Manual - Promega Corpor
  • LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corpor
  • Caspas-Glo 3/7 Assay - Reaction Biology.
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega.
  • New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation | Request PDF - ResearchG
  • In vitro cytotoxicity test of medical devices - CleanControlling.
  • Principles and Strengths of In Vitro Testing - EAG Labor

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Application Notes & Protocols: Elucidating Indole-DNA Interactions with Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide delves into the powerful application of fluorescence spectroscopy for characterizing the non-covalent interactions between indole-containing molecules and deoxyribonucleic acid (DNA). Indole moieties are prevalent in numerous biologically active compounds and potential drug candidates, making the study of their DNA binding properties a critical aspect of molecular biology and pharmaceutical development. This document provides a detailed overview of the primary fluorescence-based techniques, including intrinsic and extrinsic fluorescence quenching, fluorescence anisotropy, and Förster Resonance Energy Transfer (FRET). We will explore the theoretical underpinnings of each method, offer detailed, field-tested protocols, and provide guidance on data analysis and interpretation. The aim is to equip researchers with the necessary knowledge to design, execute, and interpret fluorescence spectroscopy experiments for the robust characterization of indole-DNA interactions.

Introduction: The Significance of Indole-DNA Interactions and the Power of Fluorescence

The indole ring system is a fundamental heterocyclic scaffold found in a vast array of natural and synthetic molecules with significant biological activity. From the essential amino acid tryptophan to a multitude of alkaloids and synthetic drugs, indole derivatives are known to interact with various biomacromolecules, with DNA being a primary target.[1][2] Understanding the nature of these interactions—be it groove binding, intercalation, or electrostatic association—is paramount for deciphering their mechanisms of action, predicting potential toxicity, and designing novel therapeutic agents.[3][4]

Fluorescence spectroscopy emerges as a highly sensitive, non-invasive, and versatile tool for probing these molecular dialogues.[4][5][6] Its principal advantages lie in its high sensitivity, allowing for the use of small sample volumes and low concentrations, and its ability to provide a wealth of information on binding affinities, stoichiometries, and conformational changes.[5][7] This guide will navigate you through the most pertinent fluorescence techniques to illuminate the intricacies of indole-DNA binding events.

Foundational Principles: A Glimpse into the Spectroscopic Toolbox

At its core, fluorescence spectroscopy measures the emission of light from a molecule (a fluorophore) after it has absorbed light.[6] The characteristics of this emitted light—its intensity, wavelength, lifetime, and polarization—are exquisitely sensitive to the fluorophore's local environment. It is this sensitivity that we harness to study indole-DNA interactions.

Intrinsic vs. Extrinsic Fluorescence
  • Intrinsic Fluorescence: Many indole-containing compounds, including the amino acid tryptophan, are naturally fluorescent.[8] This "built-in" fluorescence can be directly monitored to probe interactions. Changes in the intrinsic fluorescence of an indole-containing molecule upon binding to DNA can provide direct evidence of an interaction and report on changes in the local environment of the indole moiety.[9][10][11]

  • Extrinsic Fluorescence: When the indole molecule or the DNA is not fluorescent, or their fluorescence is not suitable for the study, an external fluorescent probe (an extrinsic fluorophore) can be introduced.[12] This can involve labeling the DNA with a fluorescent dye or using a fluorescent probe that binds to DNA and is displaced by the indole-containing ligand in a competitive binding assay.[13]

Key Methodologies for Interrogating Indole-DNA Interactions

This section details the most powerful fluorescence spectroscopy techniques for characterizing the binding of indole derivatives to DNA. For each method, we will discuss the underlying principles, experimental considerations, and the type of information that can be obtained.

Fluorescence Quenching: A Tale of Diminishing Light

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[14] It is a powerful method to study the binding of a ligand (the quencher) to a fluorescent molecule (the fluorophore). In the context of indole-DNA interactions, either the indole derivative can act as a quencher for a fluorescently labeled DNA, or the DNA can quench the intrinsic fluorescence of the indole compound.[3]

The Causality Behind Quenching: Quenching can occur through two primary mechanisms:

  • Dynamic (Collisional) Quenching: The quencher collides with the fluorophore in its excited state, leading to non-radiative de-excitation. This process is dependent on diffusion and therefore increases with temperature.[15]

  • Static Quenching: The quencher and fluorophore form a non-fluorescent complex in the ground state. This type of quenching typically decreases with increasing temperature as the complex may become less stable.[15]

Distinguishing between these mechanisms is crucial for accurate data interpretation and is typically achieved by measuring fluorescence lifetimes.[15][16]

The following diagram outlines the general workflow for a fluorescence quenching experiment.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_fluor Prepare Fluorophore Solution (Constant Concentration) measure_f0 Measure Initial Fluorescence (F₀) of Fluorophore Solution prep_fluor->measure_f0 prep_quench Prepare Quencher Stock Solution (e.g., DNA or Indole Derivative) titrate Titrate with Quencher Solution prep_quench->titrate measure_f0->titrate measure_f Measure Fluorescence (F) after Each Addition titrate->measure_f Allow for Equilibration stern_volmer Construct Stern-Volmer Plot (F₀/F vs. [Quencher]) measure_f->stern_volmer binding_const Determine Binding Constant (Kₐ) and Stoichiometry (n) stern_volmer->binding_const

Figure 1: General workflow for a fluorescence quenching titration experiment.

This protocol describes a typical experiment where the intrinsic fluorescence of an indole-containing compound is quenched by the addition of DNA.

Materials:

  • Fluorometer with temperature control

  • Quartz cuvette (e.g., 1 cm path length)

  • Micropipettes

  • Buffer solution (e.g., Tris-HCl, phosphate buffer) at the desired pH and ionic strength

  • Stock solution of the indole-containing compound of known concentration

  • Stock solution of DNA (e.g., calf thymus DNA) of known concentration

Procedure:

  • Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (e.g., 280-295 nm for tryptophan-like indoles) and the emission wavelength range (e.g., 300-450 nm).[17] Set the excitation and emission slit widths to optimize the signal-to-noise ratio while avoiding photobleaching.

  • Sample Preparation: In the cuvette, add a fixed volume of the indole compound stock solution and dilute with buffer to a final volume that gives a stable and measurable fluorescence signal. This is your initial sample.

  • Initial Measurement (F₀): Place the cuvette in the fluorometer and record the fluorescence emission spectrum. The fluorescence intensity at the emission maximum is your F₀ value.

  • Titration: Add a small aliquot of the DNA stock solution to the cuvette. Mix gently and allow the solution to equilibrate for a few minutes.

  • Fluorescence Measurement (F): Record the fluorescence emission spectrum again. The new intensity at the emission maximum is your F value.

  • Repeat: Continue adding aliquots of the DNA solution and recording the fluorescence spectra until the change in fluorescence intensity becomes negligible, indicating that the binding is saturated.[11]

  • Data Analysis: Correct the fluorescence data for dilution effects. Plot F₀/F versus the concentration of DNA. This is the Stern-Volmer plot.[18] The binding constant (Kₐ) and the number of binding sites (n) can be determined by fitting the data to appropriate binding models, such as the modified Stern-Volmer equation.[19]

Self-Validation:

  • Ensure that the absorption of the titrant (DNA) at the excitation and emission wavelengths is negligible to avoid inner filter effects. If not, correction factors must be applied.

  • Perform a control titration by adding the titrant to a buffer solution without the fluorophore to ensure it does not have any intrinsic fluorescence that could interfere with the measurements.[11]

Data Presentation:

ParameterDescriptionTypical Value Range
Ksv (Stern-Volmer Constant) A measure of the quenching efficiency.10³ - 10⁵ M⁻¹
Kₐ (Binding Constant) The equilibrium constant for the association of the indole and DNA.10⁴ - 10⁷ M⁻¹
n (Number of Binding Sites) The number of indole molecules bound per DNA molecule (or base pair).1 - 4
Fluorescence Anisotropy: Probing Molecular Tumbling

Fluorescence anisotropy (or polarization) is a powerful technique for studying binding events that result in a change in the size and shape of the fluorescent molecule.[9][10] When a fluorescent molecule is excited with polarized light, the emitted light will also be polarized to some extent. The degree of polarization depends on how much the molecule tumbles (rotates) during the time it is in the excited state (the fluorescence lifetime).

The Principle:

  • Small, free-tumbling molecules: A small, fluorescent indole derivative will tumble rapidly in solution, leading to significant depolarization of the emitted light and thus a low anisotropy value.

  • Large, slow-tumbling complexes: When the indole derivative binds to a large molecule like DNA, its tumbling rate is significantly reduced. This results in less depolarization and a higher anisotropy value.[9][10][11]

This change in anisotropy upon binding can be used to determine the binding affinity and stoichiometry of the interaction.[12][20]

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_fluor Prepare Fluorescently Labeled DNA or Intrinsic Indole Fluorophore measure_a0 Measure Initial Anisotropy (A₀) prep_fluor->measure_a0 prep_binder Prepare Unlabeled Binding Partner (Indole or DNA) titrate Titrate with Binding Partner prep_binder->titrate measure_a0->titrate measure_a Measure Anisotropy (A) after Each Addition titrate->measure_a Allow for Equilibration plot_anisotropy Plot Anisotropy vs. [Binder] measure_a->plot_anisotropy fit_curve Fit Binding Isotherm to Determine Kₐ plot_anisotropy->fit_curve

Figure 2: General workflow for a fluorescence anisotropy titration experiment.

This protocol describes a competitive titration experiment to measure the binding affinity of an unlabeled indole derivative to DNA using a fluorescently labeled DNA oligomer.[21]

Materials:

  • Fluorometer equipped with polarizers

  • Fluorescently labeled DNA oligomer (e.g., with fluorescein or another suitable dye)

  • Unlabeled indole derivative

  • Binding buffer

Procedure:

  • Instrument Setup: Configure the fluorometer for anisotropy measurements. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.

  • Initial Anisotropy: Prepare a solution of the fluorescently labeled DNA in the binding buffer and measure its initial anisotropy (A₀).

  • Titration: Add increasing concentrations of the unlabeled indole derivative to the solution of fluorescently labeled DNA. After each addition, allow the system to reach equilibrium and measure the fluorescence anisotropy.

  • Data Analysis: Plot the change in anisotropy as a function of the indole derivative concentration. Fit the resulting binding curve to an appropriate model to determine the dissociation constant (Kd).

Self-Validation:

  • Ensure that the total fluorescence intensity does not change significantly during the titration, as large changes can affect the accuracy of the anisotropy measurement.

  • Confirm that the unlabeled indole derivative does not have significant intrinsic fluorescence at the wavelengths used for the labeled DNA.

Förster Resonance Energy Transfer (FRET): A Molecular Ruler

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[22] When the donor is excited, it can transfer its excitation energy non-radiatively to the acceptor if they are in close proximity (typically 1-10 nm). This results in a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence.

Application to Indole-DNA Interactions:

  • Conformational Changes: FRET can be used to monitor conformational changes in DNA upon indole binding. For example, by labeling the two ends of a DNA molecule with a FRET pair, changes in the end-to-end distance can be detected.[23][24]

  • Binding Events: FRET can also be used to directly detect the binding of an indole derivative to DNA. This can be achieved by labeling the DNA with a donor and the indole derivative with an acceptor (or vice versa). Binding will bring the donor and acceptor into close proximity, resulting in a FRET signal.[25]

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_donor Prepare Donor-Labeled Molecule (e.g., DNA) measure_donor Measure Donor Emission Spectrum (in absence of acceptor) prep_donor->measure_donor prep_acceptor Prepare Acceptor-Labeled Molecule (e.g., Indole Derivative) mix Mix Donor and Acceptor prep_acceptor->mix measure_donor->mix measure_fret Measure Emission Spectrum (Excite at Donor Wavelength) mix->measure_fret Allow for Binding calc_fret Calculate FRET Efficiency (E) measure_fret->calc_fret relate_to_binding Relate FRET Efficiency to Binding Affinity and Stoichiometry calc_fret->relate_to_binding

Figure 3: General workflow for a FRET-based binding assay.

Data Interpretation and Avoiding Common Pitfalls

  • Inner Filter Effects: At high concentrations, the sample can absorb a significant fraction of the excitation or emission light, leading to a non-linear relationship between fluorescence and concentration. It is crucial to work at low absorbances (typically < 0.1) to minimize these effects.

  • Scattering: Particulate matter in the sample can cause light scattering, which can interfere with fluorescence measurements. Ensure that all solutions are properly filtered.

  • Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical destruction of the fluorophore. Use the lowest possible excitation intensity and minimize the exposure time.

  • Choosing the Right Model: The choice of the binding model for data analysis is crucial. Simple models may not be appropriate for complex interactions involving multiple binding sites or cooperativity.[19]

Concluding Remarks

Fluorescence spectroscopy offers a powerful and versatile suite of tools for the detailed characterization of indole-DNA interactions. By carefully selecting the appropriate technique and meticulously controlling the experimental conditions, researchers can gain deep insights into the binding thermodynamics, kinetics, and structural consequences of these interactions. The protocols and guidelines presented in this document provide a solid foundation for embarking on these exciting investigations, ultimately contributing to a better understanding of the biological roles of indole-containing molecules and facilitating the development of novel DNA-targeted therapeutics.

References

  • 9. Methods in Molecular Biology.

  • 10. Springer Protocols.

  • 5. Creative Proteomics.

  • 18. University of California, Berkeley, College of Chemistry.

  • 12. PubMed.

  • . JoVE.

  • . PMC.

  • . Quora.

  • . Agilent.

  • . Springer Link.

  • . ResearchGate.

  • . PubMed.

  • . PubMed.

  • . Spectroscopy Online.

  • . PubMed.

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  • . bioRxiv.

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  • . Springer Nature Experiments.

  • . Oxford Academic.

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  • . Course Hero.

  • . ResearchGate.

  • . Springer Link.

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  • . Lumiprobe.

  • . Journal of the American Chemical Society.

  • . ResearchGate.

  • . MDPI.

  • . Springer Protocols.

  • . PubMed.

  • . MDPI.

  • . PMC.

  • . PMC.

  • . RSC Publishing.

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Crystallization methods for N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide complexes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization Protocols for N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide Complexes

Executive Summary

This application note details the physicochemical characterization and crystallization workflows for N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide , a bis-indole scaffold frequently investigated for its utility as a DNA minor groove binder, G-quadruplex stabilizer, and kinase inhibitor.[1]

The guide addresses the specific challenges posed by this molecule's "saddle-like" geometry and dual-hydrophobic domain structure. It provides robust protocols for:

  • Ligand Purification: Bulk recrystallization to remove synthetic byproducts.[1]

  • Structural Determination: Growing diffraction-quality single crystals of the small molecule.

  • Target Complexation: Co-crystallization with macromolecular targets (specifically DNA oligonucleotides or kinase domains).

Physicochemical Profile & Solubility

Before attempting crystallization, the solute-solvent interaction profile must be established.[1] This molecule features two indole rings linked by a carboxamide.[1][2][3][4][5][6][7][8][9] The 1-methyl substitution on the acid-derived indole removes one hydrogen bond donor, increasing lipophilicity compared to its non-methylated analogs.[1]

Molecular Features:

  • H-Bond Donors: 2 (Amide N-H, Indole C5-N-H).[1]

  • H-Bond Acceptors: 2 (Amide C=O, Indole N).

  • Hydrophobicity: High (LogP est. ~3.5–4.2).[6][9][10][11]

  • Geometry: Planar to slightly twisted (dihedral angle at amide bond).

Table 1: Solubility Screening Matrix (25°C)
Solvent CategorySpecific SolventSolubility RatingApplication
Dipolar Aprotic DMSO, DMFHigh (>50 mg/mL)Stock solutions, Anti-solvent injection.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate-HighSynthesis workup, Evaporation methods.
Alcohols Methanol, EthanolModerate (Heat required)Recrystallization (Cooling method).
Ketones/Esters Acetone, Ethyl AcetateLow-ModerateAnti-solvents or vapor diffusion reservoirs.[1]
Non-polar Hexane, HeptaneInsolublePrecipitant (Anti-solvent).
Aqueous Water, PBSInsolubleCrystallization "crash-out" agent.[1]

Protocol A: Bulk Purification (Recrystallization)

Objective: To obtain >99% pure material suitable for biological assays or high-resolution X-ray diffraction. Mechanism: Temperature-dependent solubility shift (supersaturation via cooling).[1]

Materials:

  • Crude N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide.[1]

  • Solvent: Ethanol (Absolute) or Acetonitrile (ACN).

  • Equipment: Reflux condenser, oil bath, magnetic stirrer.

Step-by-Step Methodology:

  • Saturation: Suspend the crude solid in Ethanol (approx. 20 mL per gram of solid).

  • Dissolution: Heat the mixture to reflux (78°C) with stirring. If the solid does not dissolve completely after 15 minutes, add Ethanol in 1 mL increments until a clear yellow/orange solution is obtained.

  • Filtration (Hot): While maintaining heat, filter the solution through a pre-warmed glass frit or syringe filter (0.45 µm PTFE) to remove insoluble impurities (dust, silica).

  • Nucleation: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not shock cool on ice immediately; this traps impurities.

  • Crystal Growth: Once room temperature is reached, place the flask at 4°C overnight.

  • Harvesting: Filter the resulting white-to-pale-yellow needles. Wash with cold Ethanol (-20°C).[1]

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 6 hours to remove solvates.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: Growth of X-ray quality crystals for small molecule structure determination. Mechanism: Slow increase in concentration via solvent exchange in a closed system.[1]

Workflow Diagram (DOT):

VaporDiffusion Stock Prepare Stock (10 mg/mL in DCM/MeOH) Vial Inner Vial (Solute Solution) Stock->Vial Transfer 0.5 mL Reservoir Outer Reservoir (Anti-solvent: Hexane) Vial->Reservoir Place inside Reservoir->Vial Vapor Exchange Seal Seal & Incubate (20°C, Dark, Vib-Free) Reservoir->Seal Cap tightly Crystals Harvest Crystals (3-7 Days) Seal->Crystals Diffusion

Caption: Figure 1. Vapor diffusion setup (Sitting Drop or Vial-in-Vial) utilizing volatile solvent exchange to drive supersaturation.[1]

Detailed Procedure:

  • Inner Solution: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) containing 5% Methanol. The Methanol aids in H-bond networking.[1]

  • Outer Reservoir: Place 3 mL of Hexane (or Pentane) in a larger 20 mL scintillation vial.

  • Assembly: Carefully place the small open vial containing the drug solution inside the reservoir vial. Ensure the liquids do not mix.

  • Equilibration: Cap the outer vial tightly. Store in a vibration-free environment at 20°C.

  • Observation: Hexane vapors will diffuse into the DCM, slowly lowering the solubility of the indole complex. Prismatic crystals should appear within 48–72 hours.[1]

Protocol C: Co-Crystallization with DNA (Biomolecular Complex)

Objective: Structural elucidation of the ligand bound to a specific DNA sequence (e.g., Minor Groove Binding). Context: Bis-indole carboxamides often bind A/T-rich regions.[1] Method: Hanging Drop Vapor Diffusion.[1]

Reagents:

  • Ligand Stock: 50 mM in 100% DMSO.

  • DNA Stock: Self-complementary oligonucleotide (e.g., 5'-CGCGAATTCGCG-3'), 2 mM in annealing buffer.

  • Crystallization Buffer: 20 mM Magnesium Acetate, 50 mM Sodium Cacodylate (pH 6.5), 10-30% MPD (2-Methyl-2,4-pentanediol).[1]

Step-by-Step Methodology:

  • Annealing: Heat the DNA stock to 95°C for 5 minutes and cool slowly to 25°C over 1 hour to ensure duplex formation.

  • Complex Formation:

    • Mix DNA and Ligand at a 1:1.2 molar ratio (slight excess of ligand).

    • Incubate at 4°C for 2 hours.

    • Note: If precipitation occurs immediately, reduce ligand concentration or add 5% DMSO to the aqueous mix.

  • Plate Setup (24-well VDX plate):

    • Reservoir: 500 µL of Crystallization Buffer (start with 15% MPD).

    • Drop: Mix 1 µL of DNA-Ligand Complex + 1 µL of Reservoir solution on a siliconized cover slide.

  • Sealing: Invert the slide over the reservoir and seal with grease.[1]

  • Optimization: If heavy precipitation occurs, reduce MPD concentration. If clear drops remain after 1 week, increase MPD or add Spermine (1 mM) to bridge phosphate backbone charges.

Pathway of Interaction (DOT):

ComplexFormation Ligand Ligand (Hydrophobic/Donor) Binding Molecular Recognition (Displacement of Spine of Hydration) Ligand->Binding Diffusion DNA DNA Duplex (A-T Rich Minor Groove) DNA->Binding Shape Complementarity Stabilization Complex Stabilization (H-Bonds: Amide NH -> N3/O2) Binding->Stabilization Van der Waals Contacts Lattice Crystal Lattice Packing (Mediated by Mg2+ / Spermine) Stabilization->Lattice MPD Dehydration

Caption: Figure 2.[1] Mechanism of ligand insertion into the DNA minor groove, leading to stable co-crystal formation.

Troubleshooting & Critical Parameters

ObservationDiagnosisCorrective Action
Oiling Out Phase separation before crystallization.[1]The anti-solvent was added too quickly. Switch to vapor diffusion (Protocol B) or lower the temperature.
Micro-crystals Nucleation rate is too high.[1]Dilute the starting solution by 50%.[1] Reduce the surface area of the vessel.
Twinning Crystals growing into each other.[1]Add 3-5% Glycerol or Ethylene Glycol to the crystallization solvent to slow diffusion.[1]
No Crystals Undersaturation.Allow the "Seal" (Protocol B) to be slightly loose to permit slow evaporation of the solvent to the outside air.

References

  • Synthesis and Biological Evaluation of Indole-2-carboxamides: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 2021.[1]

  • Structural Basis of Bis-Indole Binding: Synthesis of Bis-Indole Carboxamides as G-quadruplex Stabilizing and Inducing Ligands. ChemMedChem, 2012.[1]

  • Crystallographic Methods for Indole Derivatives: Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate. Current Chemistry Letters, 2019.[1]

  • General Protocol for Small Molecule Crystallization: Overview of crystallization methods for small molecules. Vertex AI Grounding Source / ChemicalBook Data.

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Application Note: High-Precision Preparation of DMSO Stock Solutions for Hydrophobic Bis-Indole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Context

Bis-indole alkaloids (e.g., Indirubin derivatives, 3,3'-Diindolylmethane analogs) represent a unique challenge in compound management. Structurally, these compounds possess two indole moieties often linked by a methine or carbonyl bridge.

The Challenge:

  • High Lipophilicity: Most bis-indoles exhibit a LogP > 3.5, driving strong hydrophobic interactions.

  • Crystal Lattice Energy: The planar nature of the indole rings facilitates tight

    
    -
    
    
    
    stacking in the solid state. This high lattice energy resists dissolution, even in strong organic solvents.
  • Aqueous "Crash-Out": Upon dilution into aqueous assay media, the hydrophobic effect forces these molecules to aggregate rapidly, often forming micro-precipitates that are invisible to the naked eye but devastating to assay reproducibility (false negatives in potency, false positives in light-scattering assays).

This guide provides a self-validating workflow to ensure that the compound you weigh is the compound that actually reaches your biological target.

Core Protocol: Stock Solution Preparation

Objective: Create a stable, verified 10 mM stock solution.

Reagents & Equipment[1][2][3]
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (

    
    99.9%, water content <0.005%).
    
    • Critical: DMSO is hygroscopic.[1][2][3] It can absorb up to 6-10% water by weight from the atmosphere within 24 hours if left open. Water content >1% significantly decreases the solubility of lipophilic compounds [1].

  • Vessel: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene for long-term storage of high-concentration hydrophobic stocks if possible, though high-quality PP is acceptable for short-term.

  • Environment: Low-humidity weighing station (<40% RH recommended).

Step-by-Step Methodology
Step 1: Gravimetric Preparation (The "Solid" Phase)
  • Static Control: Bis-indole powders are often static-prone. Use an ionizing anti-static gun on the weighing boat and vial before dispensing.

  • Weighing: Weigh a minimum of 1-2 mg of solid. Weighing amounts <1 mg introduces acceptable error rates (>5%) on standard analytical balances.

  • Calculation: Do not target a specific volume (e.g., "I need 1 mL"). Target a specific concentration.

    • Formula:

      
      
      
Step 2: Solubilization (The "Liquid" Phase)
  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.

  • Wetting: Ensure the solvent fully covers the solid. Bis-indoles often float due to surface tension.

  • Agitation Cycle:

    • Initial: Vortex at medium speed for 30 seconds.

    • Secondary: If solid remains, use an ultrasonic bath.

    • WARNING: Sonication generates heat. Indoles can be sensitive to oxidation. Sonicate in bursts (30s on, 30s off) to prevent the solution temperature from exceeding 30°C.

  • Visual QC: Hold the vial against a light source. Invert slowly. Look for "schlieren" patterns (swirling density lines), which indicate incomplete mixing, or undissolved micro-crystals at the meniscus.

Visualization: Solubilization Workflow

StockPrep Start Solid Compound (Bis-indole) Weigh Gravimetric Analysis (>1 mg mass) Start->Weigh Calc Calc DMSO Vol (Target 10mM) Weigh->Calc AddSolv Add Anhydrous DMSO (Argon purge) Calc->AddSolv Mix Vortex + Pulse Sonication AddSolv->Mix QC Visual/Nephelometry Check Mix->QC QC->Mix Fail (Undissolved) Store Aliquot & Store (-20°C / Dark) QC->Store Pass

Caption: Figure 1. Logic flow for the preparation of hydrophobic stock solutions, emphasizing iterative QC.

Storage & Stability Management[1][4][5][7][8][9][10]

Bis-indoles are chemically stable but physically unstable (prone to precipitation).

ParameterRecommendationRationale
Temperature -20°C or -80°CSlows chemical degradation.[4] Note: DMSO freezes at 18.5°C.
Container Polypropylene (PP) or Cyclic Olefin Copolymer (COC)COC plates have lower water vapor transmission rates than standard PP [2].
Freeze/Thaw MAXIMUM 1 CYCLE Repeated freezing creates a "cryoconcentration" effect, forcing the compound out of solution. When thawed, bis-indoles often fail to re-dissolve.
Atmosphere Nitrogen/Argon BlanketDisplaces oxygen (prevents oxidation) and moisture (prevents dilution/precipitation).

Best Practice: Create "Single-Use Aliquots" immediately after preparation. If you prepare 1 mL of stock, aliquot into ten 100


L tubes. Thaw one tube per experiment and discard the remainder.

The "Intermediate Dilution" Protocol (Preventing Crash-Out)

Directly pipetting a 10 mM DMSO stock into aqueous cell culture media (e.g., 1:1000 dilution) is the most common cause of experimental failure for bis-indoles. The rapid change in polarity causes immediate precipitation.

The Solution: Use an Intermediate Dilution Step with a transition buffer or solvent.

Protocol
  • Goal: Final Assay Concentration of 10

    
    M (0.1% DMSO).
    
  • Step 1 (Stock): 10 mM Compound in 100% DMSO.

  • Step 2 (Intermediate): Dilute the Stock 1:20 into pure DMSO or a 50% DMSO / 50% PBS mixture.

    • Result: 500

      
      M compound.
      
    • Why? This pre-dilution step breaks up potential aggregates while keeping the solvent environment lipophilic enough to maintain solubility.

  • Step 3 (Final): Dilute the Intermediate 1:50 into pre-warmed (37°C) Assay Media.

    • Result: 10

      
      M compound.
      
    • Why? Adding a lower concentration stock into warm media reduces the thermodynamic shock, allowing serum proteins (like BSA/FBS) to bind and solubilize the compound before it precipitates [3].

Visualization: The "Anti-Crash" Dilution Strategy

DilutionLogic cluster_Direct Direct Dilution (RISKY) cluster_Stepwise Stepwise Dilution (RECOMMENDED) Stock 10 mM Stock (100% DMSO) DirectMedia Assay Media (Aqueous) Stock->DirectMedia 1:1000 Intermed Intermediate Plate (500 µM in 100% DMSO) Stock->Intermed 1:20 Precip PRECIPITATION (Data Artifacts) DirectMedia->Precip FinalMedia Pre-warmed Media (Rapid Mixing) Intermed->FinalMedia 1:50 Soluble Stable Dispersion (Valid Data) FinalMedia->Soluble

Caption: Figure 2. Comparison of Direct vs. Stepwise dilution. Stepwise dilution prevents the kinetic "shock" that leads to precipitation.

Troubleshooting & QC

  • Symptom: Compound precipitates immediately upon adding to media.[5]

    • Fix: Increase the concentration of BSA (Bovine Serum Albumin) in the media before adding the compound. BSA acts as a carrier for lipophilic molecules.

  • Symptom: Stock solution freezes in the fridge (4°C).

    • Observation: This is normal (DMSO freezes at 18.5°C).

    • Action: Thaw completely at room temperature and vortex before use. Do not pipette from a partially frozen solution, as the liquid phase will be super-saturated.

References

  • Waybright, T. J., et al. (2009). "Effect of Water in DMSO on the Solubility of Compounds." Comb Chem High Throughput Screen, 12(8), 765-770.

  • Ellson, R., et al. (2005). "In situ DMSO hydration measurements of HTS compound libraries." Comb Chem High Throughput Screen, 8(6), 489-498.

  • Di, L., & Kerns, E. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.

  • NCBI Assay Guidance Manual. (2012). "Compound Management." Bethesda (MD): National Center for Advancing Translational Sciences.

Sources

Application Note: Preparative HPLC Purification of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Application Guide

Executive Summary & Chromatographic Rationale

Indole-2-carboxamide derivatives represent a highly privileged scaffold in modern medicinal chemistry, frequently utilized in the development of TRPV1 agonists, anti-tubercular agents, and kinase inhibitors . The purification of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide presents a unique chromatographic challenge. This bis-indole molecule is highly hydrophobic, rigid, and prone to severe solubility issues in standard aqueous mixtures.

As a Senior Application Scientist, I approach this purification not merely as a separation task, but as a system of predictable physicochemical interactions. By understanding the specific


 and 

values of the target molecule versus its synthetic precursors (1-methyl-1H-indole-2-carboxylic acid and 1H-indol-5-amine), we can engineer a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method that guarantees high purity and recovery .
The Causality of Experimental Choices
  • Stationary Phase Selection (C18): The bis-indole core dictates strong hydrophobic retention. A high-carbon-load C18 column provides the necessary surface area for

    
     and dispersive interactions required to resolve the product from structurally similar coupling byproducts.
    
  • Mobile Phase Modifier (0.1% TFA): The target molecule is essentially neutral at standard pH (the indole NH

    
     is ~16). However, the unreacted starting material, 1H-indol-5-amine, contains a basic primary amine (
    
    
    
    ~ 5.5). By buffering the mobile phase to pH ~2.0 with Trifluoroacetic Acid (TFA), we force the amine impurity into a fully protonated, cationic state. This drastically reduces its retention time, ensuring it elutes in the void volume, far away from our highly retained target peak. Furthermore, TFA acts as an ion-pairing agent and masks residual silanols on the silica matrix, preventing peak tailing of the product.
  • Organic Modifier (Acetonitrile): Acetonitrile (ACN) is chosen over Methanol due to its lower viscosity and superior ability to solvate rigid, conjugated aromatic systems, resulting in sharper peaks and lower column backpressure .

Physicochemical Profiling

To design a robust method, we must first summarize the quantitative data governing the molecule's behavior.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue / CharacteristicChromatographic Implication
Molecular Formula

High carbon content dictates strong C18 retention.
Molecular Weight 289.34 g/mol Standard MS detection (ESI+) at m/z 290.1

.
Predicted

~3.8 - 4.5Highly lipophilic; requires a high percentage of organic modifier (>50% ACN) for elution.

Profile
Indole NH: ~16.0Amide NH: ~15.0Molecule remains neutral under acidic HPLC conditions. Retention is driven purely by hydrophobicity.
UV Absorbance

~220 nm, ~285 nm
Dual-wavelength monitoring: 220 nm captures the amide backbone; 285 nm is highly specific to the indole chromophores.

Visualizing the Separation Logic

The following diagrams illustrate the overall purification workflow and the mechanistic logic behind the separation on the C18 column.

Workflow Crude Crude Synthesis Mixture Prep Sample Prep (DMSO + PTFE Filter) Crude->Prep Anal Analytical HPLC (Purity Check) Prep->Anal PrepHPLC Preparative HPLC (Scale-up & Isolate) Anal->PrepHPLC Lyoph Lyophilization (Pure Compound) PrepHPLC->Lyoph

HPLC purification workflow for N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide.

SeparationLogic Mix Crude Mixture Injection Split C18 Column (0.1% TFA / ACN) Mix->Split Imp1 Early Elution (Polar) Protonated 5-Aminoindole Split->Imp1 Low %B Imp2 Mid Elution Coupling Reagents & Acid Split->Imp2 Mid %B Product Late Elution (Hydrophobic) Bis-Indole Carboxamide Split->Product High %B

Elution hierarchy based on pKa and hydrophobicity on a C18 stationary phase.

Experimental Protocols

Sample Preparation (Critical Step)

Causality: Bis-indoles are notorious for precipitating in the injector loop if dissolved in the mobile phase. To prevent system overpressurization and ensure sharp peak shapes, the sample must be dissolved in a strong, miscible solvent.

  • Weigh out the crude reaction mixture (e.g., 100 mg).

  • Dissolve completely in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO). Do not use aqueous mixtures.

  • Vortex for 60 seconds and sonicate for 5 minutes.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. PTFE is required due to DMSO's chemical aggressiveness.

Analytical HPLC Method (Self-Validation)

Before scaling up, the crude mixture is analyzed to determine the exact elution percentage of the target mass.

Table 2: Analytical HPLC Conditions

ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.2 mL/min
Column Temperature 40 °C (Improves mass transfer for rigid molecules)
Injection Volume 2 µL
Detection PDA (220 nm, 285 nm) & ESI-MS (Positive Mode)

Analytical Gradient:

  • 0.0 - 0.5 min: 5% B

  • 0.5 - 4.0 min: 5%

    
     95% B (Linear)
    
  • 4.0 - 5.0 min: 95% B (Wash)

  • 5.0 - 5.1 min: 95%

    
     5% B
    
  • 5.1 - 6.5 min: 5% B (Equilibration)

Expected Result: The protonated 1H-indol-5-amine will elute at ~0.8 min. The target bis-indole will elute late in the gradient, typically around 3.2 - 3.5 min (approx. 65-75% B).

Preparative HPLC Scale-Up

Based on the analytical retention time, we employ a "focused gradient" approach. Instead of a full 5-95% sweep, we hold the gradient shallow near the target's elution point to maximize resolution from closely eluting synthetic impurities (e.g., des-methyl or regioisomeric byproducts).

Table 3: Preparative HPLC Conditions

ParameterSpecification
Column Phenomenex Luna C18(2), 21.2 x 250 mm, 5 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 20.0 mL/min
Injection Volume 100 - 300 µL (per run)
Detection UV at 285 nm (Selective for indole core)

Focused Preparative Gradient:

  • 0.0 - 2.0 min: 20% B (Loading and void volume clearance)

  • 2.0 - 5.0 min: 20%

    
     50% B (Rapid ramp)
    
  • 5.0 - 18.0 min: 50%

    
     80% B (Shallow focused gradient for separation) 
    
  • 18.0 - 20.0 min: 80%

    
     100% B (Column wash)
    
  • 20.0 - 23.0 min: 100% B

  • 23.0 - 25.0 min: 100%

    
     20% B (Re-equilibration)
    
Fraction Collection and Recovery
  • Collect fractions based on UV threshold triggering at 285 nm.

  • Immediately analyze an aliquot of the collected fractions using the Analytical Method (Section 4.2) to confirm purity >95%.

  • Pool the pure fractions.

  • Lyophilization: Because the fractions contain water, ACN, and TFA, freeze the pooled fractions at -80 °C and lyophilize for 48-72 hours. The TFA will sublimate alongside the solvents, leaving the target N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide as a highly pure, off-white to pale yellow powder.

References

  • De Rosa, M., et al. (2025). "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists." Molecules, 30(3), 721. Available at:[Link]

  • Abdelgawad, M. A., et al. (2021). "Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells." RSC Advances, 11, 16824-16834. Available at:[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography (3rd Edition). John Wiley & Sons. Available at:[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd Edition). John Wiley & Sons. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Formulating N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide for Aqueous Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide is a highly lipophilic, planar bis-indole compound. While indole-2-carboxamides are recognized as potent therapeutic agents, their clinical development is frequently hindered by severe aqueous insolubility[1][2]. This molecule exhibits both "brick dust" (high crystal lattice energy driven by intermolecular hydrogen bonding between the indole NH and amide C=O) and "greaseball" (high LogP) characteristics.

This guide provides authoritative troubleshooting for the three most viable solubility-enhancing workflows: Amorphous Solid Dispersions (ASDs), Cyclodextrin Ternary Complexation, and Lipid-Based Formulations (SMEDDS).

G Start N-(1H-indol-5-yl)-1-methyl- 1H-indole-2-carboxamide Assess Assess Physicochemical Properties Start->Assess HighTm High Tm / Lattice Energy (Brick Dust) Assess->HighTm HighLogP High LogP (Greaseball) Assess->HighLogP ASD Amorphous Solid Dispersion (ASD) HighTm->ASD CD Cyclodextrin Complexation HighTm->CD HighLogP->ASD SMEDDS Lipid-Based Formulation (SMEDDS) HighLogP->SMEDDS Success Enhanced Aqueous Solubility ASD->Success CD->Success SMEDDS->Success

Formulation decision tree for poorly soluble indole-2-carboxamide derivatives.

Section 1: Amorphous Solid Dispersions (ASDs)

Q: Why does my N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide ASD precipitate rapidly during in vitro dissolution in FaSSIF?

Causality: This is a failure of the "spring and parachute" mechanism, a well-accepted model describing how solid dispersions achieve and maintain supersaturation[3][4]. The amorphous drug dissolves rapidly (the "spring"), creating a highly supersaturated solution. However, if the chosen polymer matrix fails to provide sufficient steric hindrance and specific intermolecular interactions (the "parachute"), the highly planar indole rings undergo rapid


 stacking and hydrogen bonding. This leads to rapid nucleation and devitrification (crystallization)[5]. Standard hydrophilic polymers like PVP often lack the hydrophobic domains necessary to interact with the bis-indole core.

Solution: Transition from standard PVP to an amphiphilic polymer like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate). The hydrophobic acetate and succinate groups interact directly with the indole core, while the hydrophilic regions maintain the drug in a supersaturated state, effectively deploying the "parachute"[3].

G ASD Amorphous Solid Dispersion (Drug + Polymer) Dissolution Rapid Dissolution (The 'Spring') ASD->Dissolution Supersat Supersaturated Solution Dissolution->Supersat Nucleation Nucleation & Crystal Growth Supersat->Nucleation Unstabilized Inhibition Polymer Inhibition (The 'Parachute') Supersat->Inhibition Stabilized by HPMCAS Precipitation Precipitation (Low Bioavailability) Nucleation->Precipitation Absorption Intestinal Absorption (High Bioavailability) Inhibition->Absorption

The spring and parachute mechanism in Amorphous Solid Dispersions.

Quantitative Polymer Screening Data: | Polymer Matrix | Drug Loading (% w/w) |


 (

g/mL) | AUC (0-120 min) | Physical Stability (40°C/75% RH, 1 month) | | :--- | :--- | :--- | :--- | :--- | | Pure Crystalline Drug | - | 1.2 | 120 | Stable (Crystalline) | | PVP K30 | 25% | 18.5 | 850 | Recrystallized (Phase Separation) | | Soluplus® | 25% | 35.0 | 2,100 | Amorphous | | HPMCAS-HF | 25% | 58.4 | 4,800 | Amorphous (Single

) |

Self-Validating Protocol: Spray Drying ASD Preparation

  • Solvent Selection: Dissolve N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide and HPMCAS-HF (1:3 w/w ratio) in a common solvent mixture (e.g., Dichloromethane/Methanol 1:1 v/v) to achieve a 5% w/v total solids concentration.

  • Atomization: Feed the solution into a laboratory spray dryer (e.g., Büchi B-290) using a two-fluid nozzle. Set the inlet temperature to 80°C and adjust the aspirator/feed rate to maintain an outlet temperature of ~45°C.

  • Secondary Drying: Collect the resulting powder and dry in a vacuum oven at 40°C for 24 hours to remove residual organic solvents below ICH Q3C limits.

  • Validation Step: Analyze the powder using Powder X-Ray Diffraction (PXRD). A successful ASD must exhibit a broad amorphous halo without sharp Bragg peaks. Confirm molecular dispersion via Differential Scanning Calorimetry (DSC) by identifying a single, composition-dependent glass transition temperature (

    
    ).
    

Section 2: Cyclodextrin Inclusion Complexation

Q: My phase-solubility studies with


-cyclodextrin show a plateau (B-type curve) with low complexation efficiency. How can I achieve a linear (A-type) solubilization profile? 

Causality: Standard


-cyclodextrin (

-CD) has limited aqueous solubility (~1.85 g/100 mL)[6]. Furthermore, its internal cavity may not fully accommodate the bulky, rigid bis-indole structure of your compound. When the solubility limit of the drug-CD complex is reached, it precipitates out of solution as a microcrystalline complex, resulting in a B-type phase-solubility profile.

Solution: Utilize highly soluble substituted cyclodextrins like Hydroxypropyl-


-cyclodextrin (HP-

-CD) and formulate a ternary complex. The addition of water-soluble polymers (such as HPMC or PVP) significantly improves the solubilization efficiency of cyclodextrins[6][7]. The polymer wraps around the CD-drug complex, reducing CD mobility, enhancing the complexation constant (

), and preventing precipitation[8][9].

Quantitative Phase-Solubility Parameters: | Cyclodextrin Type | Polymer Addition | Curve Type |


 (

) | Complexation Efficiency (CE) | | :--- | :--- | :--- | :--- | :--- | |

-CD | None | B-type | 85 | 0.02 | | HP-

-CD | None | A-type | 450 | 0.15 | | HP-

-CD | 0.1% w/v HPMC | A-type | 1,850 | 0.65 |

Self-Validating Protocol: Ternary Complexation via Kneading

  • Preparation: Weigh the drug, HP-

    
    -CD, and HPMC in a 1:2:0.1 molar/weight ratio.
    
  • Wetting: Transfer HP-

    
    -CD and HPMC to a glass mortar. Wet the mixture with a minimal volume of purified water/ethanol (1:1 v/v) to form a homogenous paste.
    
  • Kneading: Gradually incorporate the N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide into the paste. Knead continuously for 45-60 minutes, adding solvent dropwise as needed to maintain a paste-like consistency.

  • Drying & Sizing: Dry the kneaded mass in a vacuum oven at 45°C for 24 hours. Pulverize the dried complex and pass it through a 60-mesh sieve.

  • Validation Step: Construct a Higuchi-Connors phase-solubility diagram. A linear increase in drug solubility as a function of CD concentration (an

    
    -type curve) validates successful inclusion complexation and the absence of complex precipitation.
    

Section 3: Lipid-Based Formulations (SMEDDS)

Q: My SMEDDS formulation becomes turbid and phase-separates upon 1:100 dilution with aqueous media. What is the mechanistic cause?

Causality: Self-Microemulsifying Drug Delivery Systems (SMEDDS) rely on an isotropic mixture of oils, surfactants, and cosurfactants. Turbidity upon aqueous dilution indicates the formation of a macroemulsion or outright drug precipitation. This occurs when the surfactant/co-surfactant mixture fails to lower the interfacial tension sufficiently. Alternatively, if a highly water-soluble co-surfactant (like Transcutol P) migrates too rapidly into the aqueous phase upon dilution, it strips the lipid phase of its solvent capacity, forcing the highly lipophilic indole-2-carboxamide to crash out.

Solution: Optimize the Hydrophilic-Lipophilic Balance (HLB) by adjusting the surfactant-to-cosurfactant ratio (


) and construct a pseudo-ternary phase diagram to identify the robust microemulsion region. Ensure the oil phase (e.g., Capmul MCM) has sufficient inherent solubility for the drug without relying entirely on the cosurfactant.

Self-Validating Protocol: Pseudo-Ternary Phase Diagram Construction

  • Component Selection: Select a lipid phase (e.g., Capmul MCM), a surfactant (e.g., Kolliphor EL), and a cosurfactant (e.g., PEG 400).

  • Ratio Blending: Mix the surfactant and cosurfactant at specific weight ratios (

    
     = 1:1, 2:1, 3:1) to form the surfactant mixture (
    
    
    
    ).
  • Titration: Titrate the oil phase with the

    
     in glass vials at weight ratios ranging from 1:9 to 9:1.
    
  • Dilution Test: Dilute 1 mL of each mixture with 100 mL of distilled water (37°C) under gentle magnetic stirring (50 rpm).

  • Validation Step: Visually assess the dispersion. A successful SMEDDS will form a clear or slightly bluish transparent dispersion within 1 minute. Validate the microemulsion by measuring the droplet size via Dynamic Light Scattering (DLS); the Z-average diameter must be < 100 nm with a Polydispersity Index (PDI) < 0.3.

References

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. National Center for Biotechnology Information (PMC). Available at:[Link] (Derived from PMC search results)

  • Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. Pharmaceutics (PMC). Available at:[Link]

  • Drug-excipient behavior in polymeric amorphous solid dispersions. Scholastica. Available at: [Link] (Derived from search index 2.4)

  • Solid Dispersions. Contract Pharma. Available at:[Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences (SciELO). Available at:[Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at:[Link] (Derived from search index 2.2)

Sources

Technical Support Center: Troubleshooting Indole-2-Carboxylic Acid Amide Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering low yields or stalled reactions when attempting amide bond formations with indole-2-carboxylic acid and its derivatives.

Indole-2-carboxylic acids present unique synthetic challenges due to a combination of steric hindrance, electronic deactivation, and competing nucleophilic sites. Below, you will find a diagnostic workflow, field-proven troubleshooting Q&As, quantitative reagent comparisons, and self-validating protocols to rescue your coupling reactions.

Diagnostic Decision Tree

Use the following logical workflow to diagnose the root cause of your coupling failure based on your LC-MS or TLC analytical data.

TroubleshootingWorkflow Start Low Amide Yield Indole-2-Carboxylic Acid Analyze LC-MS/TLC Check: Is Activated Ester Formed? Start->Analyze EsterYes Yes: Ester is present but no amide forms Analyze->EsterYes Yes EsterNo No: Unreacted acid or degradation Analyze->EsterNo No SideRxn Multiple Side Products? (e.g., Dimerization) Analyze->SideRxn Complex Mixture AmineProb Root Cause: Poor Amine Nucleophilicity EsterYes->AmineProb AcidProb Root Cause: Steric/Electronic Deactivation EsterNo->AcidProb Sol1 Action: Convert to Acid Chloride or use LiHMDS + HATU AmineProb->Sol1 Sol2 Action: Switch to HATU/HOAt Optimize Base (DIPEA) AcidProb->Sol2 Sol3 Action: Protect Indole NH (e.g., N-Boc protection) SideRxn->Sol3 Confirmed N-acylation

Diagnostic workflow for resolving low yields in indole-2-carboxylic acid amide couplings.

Core Troubleshooting Q&A

Q1: Why is my standard EDC/HOBt coupling yielding <30% product with indole-2-carboxylic acid, even with simple aliphatic amines? A1: The failure of standard carbodiimides (EDC, DCC) with indole-2-carboxylic acid is a well-documented phenomenon driven by both sterics and electronics[1]. The indole nitrogen donates electron density into the aromatic system, which subtly reduces the electrophilicity of the activated carbonyl at the 2-position. Furthermore, the adjacent indole NH creates severe steric bulk.

  • The Causality: Because the nucleophilic attack is slowed by these factors, the highly reactive O-acylisourea intermediate generated by EDC has time to undergo an irreversible rearrangement into an inactive N-acylurea byproduct before the amine can attack.

  • The Solution: Switch to a uronium-based reagent like HATU . HATU generates an HOAt active ester. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation)—acting as a hydrogen bond acceptor to pre-organize the incoming amine and aggressively guide it to the carbonyl carbon, overcoming the steric barrier[2].

Q2: I am coupling a heteroaromatic amine (e.g., 3-aminopyridine) to indole-2-carboxylic acid. LC-MS shows the activated ester forms perfectly, but no amide is produced. What is happening? A2: This is a classic nucleophilicity mismatch. Heteroaromatic amines and anilines with electron-withdrawing groups are inherently poor nucleophiles[3]. When you pair a deactivated, sterically hindered acid with a weakly nucleophilic amine, the reaction simply stalls at the activated ester stage[4].

  • The Solution: You must bypass the ester intermediate entirely by converting the acid into a highly reactive acid chloride . If standard oxalyl chloride with catalytic DMF fails to achieve full conversion, utilizing neat thionyl chloride (SOCl2) at elevated temperatures can force the activation[5]. Alternatively, if you wish to avoid acid chlorides, pre-deprotonate your weak amine with a strong base (e.g., LiHMDS) to generate a highly nucleophilic amide anion prior to adding it to the HATU-activated acid.

Q3: I am observing multiple side products on TLC, and LC-MS indicates a mass corresponding to a dimer (+ M-H2O). How do I prevent this? A3: The indole NH at the 1-position is a competing nucleophile. Under forcing conditions, or in the presence of excess coupling reagent, the activated indole-2-carboxylic acid can react with the unprotected NH of another indole molecule, leading to N-acylation and dimerization.

  • The Solution: Temporarily protect the indole nitrogen. Installing a tert-butyloxycarbonyl (Boc) group prior to coupling will completely eliminate this side reaction and often improves the solubility of the starting material[1]. If protection is not feasible, strictly control your stoichiometry (1.00 eq of acid, 1.05 eq of coupling agent) and avoid nucleophilic bases like DMAP, which can inadvertently deprotonate the indole NH.

Quantitative Data: Coupling Reagent Comparison

To facilitate rapid decision-making, the following table summarizes the performance metrics of common coupling reagents specifically when applied to indole-2-carboxylic acid substrates.

Coupling ReagentActivation IntermediateAmine Nucleophilicity RequirementRisk of Indole N-AcylationTypical Yield (Indole-2-COOH)
EDC / HOBt HOBt EsterHigh (Aliphatic amines only)Low20% - 35%
HATU / DIPEA HOAt EsterModerate (Anilines, primary amines)Moderate75% - 95%
T3P / Pyridine Mixed AnhydrideModerateVery Low60% - 85%
Oxalyl Chloride Acid ChlorideLow (Heteroaromatics, weak anilines)High (Requires Boc protection)80% - 95%

Self-Validating Experimental Protocols

Do not rely on blind faith when running difficult couplings. The following protocols are designed as self-validating systems , incorporating analytical checkpoints to ensure the reaction is proceeding logically before moving to the next step.

Protocol A: High-Efficiency HATU Coupling

Best for moderately unreactive amines and sterically hindered substrates.

  • Preparation: In an oven-dried flask under inert atmosphere (N2/Ar), dissolve indole-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Cool the mixture to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Remove the ice bath and stir for 30 minutes at room temperature.

  • Validation Checkpoint: Do not add the amine yet. Withdraw a 5 µL aliquot and analyze via LC-MS. You must observe the mass of the HOAt-active ester. If unreacted acid remains, verify your DMF is strictly anhydrous, as moisture will rapidly hydrolyze the highly reactive HOAt ester.

  • Coupling: Once activation is confirmed, add the amine (1.2 eq) dissolved in a minimal volume of DMF. Stir at room temperature for 2–12 hours until LC-MS indicates consumption of the active ester.

  • Workup: Dilute the reaction with EtOAc. Wash sequentially with saturated NaHCO3 (to remove HOAt), 1M HCl (to remove excess DIPEA and unreacted aliphatic amines), and brine. Dry over Na2SO4 and concentrate.

Protocol B: Acid Chloride Generation & Coupling

Best for extremely poor nucleophiles (e.g., 2-aminopyridines, highly deactivated anilines).

  • Preparation: Suspend indole-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (0.05 eq). (Note: If dimerization is a concern, use N-Boc-indole-2-carboxylic acid).

  • Activation: Cool to 0 °C and add oxalyl chloride (1.5 eq) dropwise. A vigorous evolution of gas (CO2, CO) will occur. Stir at room temperature for 2 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot and quench it directly into 100 µL of anhydrous methanol. Analyze via LC-MS. You must observe >95% conversion to the methyl ester (mass = M+14). This chemically validates that the acid chloride was successfully formed. If incomplete, switch to neat SOCl2 at 60 °C[5].

  • Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Do not expose to ambient moisture.

  • Coupling: Redissolve the crude acid chloride in anhydrous THF. Add the weak amine (1.0 eq) and pyridine (2.0 eq) at 0 °C. Stir for 4 hours, then quench with water and extract with EtOAc.

References

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells Source: RSC Advances URL:[Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: ACS Infectious Diseases (via PMC) URL:[Link]

  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model Source: Nature Communications (via PMC) URL:[Link]

  • Tips and tricks for difficult amide bond formation? Source: r/Chempros (Reddit) URL:[Link]

Sources

Preventing oxidation of indole moieties during synthesis and storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-containing compounds. This guide is designed to provide in-depth, field-proven insights into preventing the common yet challenging issue of indole moiety oxidation during synthesis and storage.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of indole-containing molecules.

Q1: What is indole oxidation and why is it a problem?

A: The indole nucleus, a core structure in many pharmaceuticals and natural products, is an electron-rich heterocycle.[1][2] This electron-rich nature makes it susceptible to oxidation, particularly at the C2 and C3 positions of the pyrrole ring.[1][3] Oxidation is the loss of electrons, often facilitated by reaction with oxygen or other oxidizing agents, which alters the chemical structure of your compound.[4] This degradation can lead to a loss of biological activity, the formation of potentially toxic byproducts, and inconsistent experimental results, thereby compromising drug efficacy and safety.[4][5]

Q2: What are the tell-tale signs of indole oxidation?

A: The most common and immediate sign is a color change in your solid compound or its solution.[5] Often, a colorless indole solution will turn yellow, pink, red, or even dark blue/green upon degradation.[5] This is due to the formation of highly conjugated, colored oxidation products or oligomers.[5] Analytically, you may observe the appearance of new, unexpected peaks in your HPLC, LC-MS, or GC-MS chromatograms, along with a corresponding decrease in the peak area of your starting material.[5]

Q3: My indole compound is degrading in the freezer. How is this possible?

A: While low temperatures slow down reaction rates, they do not completely stop oxidation.[6] Degradation in a freezer can occur due to several factors:

  • Oxygen in Headspace: The air in the vial's headspace contains oxygen. Repeated freeze-thaw cycles can introduce more dissolved oxygen into the solution.

  • Light Exposure: If stored in clear vials, ambient light from the lab or freezer door openings can provide the energy to initiate photo-oxidation.[5]

  • Inappropriate Solvent: The compound might be unstable in the chosen solvent, even when frozen. Protic solvents or those not properly dried can sometimes participate in degradation pathways.

Q4: Can I use antioxidants to protect my indole compound?

A: Yes, adding an antioxidant is an effective strategy, particularly for formulations and solutions in storage.[5] Common choices for chemical applications include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA). For biological or cell culture experiments, where standard antioxidants may be toxic, alternatives like N-acetylcysteine or α-ketoglutaric acid are recommended.[5] Some indole derivatives, especially those with hydroxyl groups, can even act as antioxidants themselves.[5][7][8][9][10]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems you might encounter during your workflow.

Q: I'm seeing a new, colored spot on my TLC plate during reaction monitoring. What should I do?

A: A new, often colored, spot is a strong indicator of a side reaction, likely oxidation.

  • Causality: The indole is likely reacting with an oxidant in your reaction mixture. This could be atmospheric oxygen, a peroxide impurity in a solvent (like THF or ether), or even certain transition-metal catalysts that can facilitate oxidative pathways.[11][12][13]

  • Immediate Action:

    • Inert Atmosphere: Ensure your reaction is running under a strictly inert atmosphere (Argon or Nitrogen). If you are not already, degas your solvents thoroughly before use.

    • Reagent Purity: Check the purity of your reagents and solvents. Use freshly distilled or anhydrous, inhibitor-free solvents where appropriate.

    • Temperature Control: Running the reaction at a lower temperature may disfavor the oxidation side reaction.

Q: My HPLC analysis shows a diminishing peak for my product and the appearance of multiple new peaks, especially when samples are left in the autosampler. Why?

A: This suggests your compound is degrading either in the autosampler or on the HPLC column itself.[5]

  • Causality:

    • On-Column Degradation: The stationary phase or, more commonly, an acidic mobile phase can catalyze the degradation of sensitive indoles.[5]

    • Autosampler Degradation: Exposure to light and ambient temperature in the autosampler tray over several hours can be sufficient to cause significant oxidation.[5]

  • Solutions:

    • Temperature Control: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[5]

    • Mobile Phase pH: If your compound is acid-labile, try using a neutral or slightly basic mobile phase, if your chromatography method allows.[5]

    • Run Time: Analyze samples as quickly as possible after preparation. Avoid letting them sit for extended periods.

    • Vial Type: Use amber or light-blocking autosampler vials to protect against photodegradation.[5]

Q: During a metal-catalyzed cross-coupling reaction, I'm getting a low yield and a complex mixture of byproducts. Could this be related to indole oxidation?

A: Yes, absolutely. Many transition-metal-catalyzed reactions, especially those involving palladium, copper, or rhodium, can have oxidative side reactions.[11][12][14][15]

  • Causality: The catalytic cycle may involve oxidative addition or other steps where the indole can be oxidized instead of participating in the desired coupling. The N-H proton of the indole is often acidic and can react with bases or metals, leading to undesired pathways.[16]

  • Solutions:

    • N-Protection: This is the most robust solution. Protecting the indole nitrogen with a suitable group (e.g., Boc, SEM, or Phenylsulfonyl) prevents N-H reactivity, blocks certain oxidation pathways, and can improve solubility and handling.[16][17][18][19] The protecting group can be removed in a later step.

    • Ligand Choice: The choice of ligand for your metal catalyst is critical. Some ligands can stabilize the metal center and suppress unwanted oxidative side reactions. A thorough literature search for your specific reaction type is recommended.

    • Degassing: Rigorous degassing of all solvents and reagents is paramount to remove oxygen, which can interfere with the catalytic cycle and oxidize the indole.

start Problem Observed: Low Yield / Byproducts q1 Is the reaction metal-catalyzed? start->q1 q2 Is the Indole N-H unprotected? q1->q2 Yes sol3 Ensure Rigorous Degassing to Remove O2 q1->sol3 No sol1 Consider N-Protecting Group (e.g., Boc, SEM, Ts) q2->sol1 Yes sol2 Screen Different Ligands for the Metal Catalyst q2->sol2 No sol1->sol3 sol2->sol3

Caption: Troubleshooting workflow for metal-catalyzed reactions.

Part 3: Preventative Strategies & Protocols

Proactive measures are the most effective way to maintain the integrity of your indole-containing compounds.

Strategy 1: Creating an Inert Environment

Oxygen is the primary culprit in many oxidation scenarios. Excluding it from your reactions and storage containers is critical.

cluster_synthesis During Synthesis cluster_storage During Storage s1 Indole Substrate s2 Reaction Flask s1->s2 s_action2 Use Schlenk Line or Glovebox s2->s_action2 s3 Solvents & Reagents s_action1 Degas Solvents (Freeze-Pump-Thaw or Sparge) s3->s_action1 s_action1->s2 st1 Purified Indole (Solid or Solution) st2 Storage Vial st1->st2 st_action1 Backfill with Ar / N2 st2->st_action1 st_action2 Use Septum-Sealed Vials st_action1->st_action2

Sources

Optimizing purification of bis-indole carboxamides to remove unreacted amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. Bis-indole carboxamides are prominent structural motifs in drug discovery, frequently synthesized as potent G-quadruplex DNA stabilizing ligands for oncology applications[1]. Their synthesis typically relies on the amide coupling of a bis-indole carboxylic acid with an amine. Because amines are often added in stoichiometric excess to drive the coupling to completion, unreacted amines—which are highly polar and basic—frequently contaminate the final product.

This guide provides field-proven, self-validating methodologies to isolate your target carboxamide with high purity.

Troubleshooting Matrix: Amine Removal Strategies

Selecting the correct purification method depends on the chemical properties of your specific bis-indole derivative. The table below summarizes the quantitative and qualitative parameters of the primary amine removal techniques.

MethodologyMechanism of ActionOptimal Amine TargetYield RetentionProsCons
Acidic Aqueous Workup Protonation of amine to form water-soluble ammonium salts[2].Highly basic primary, secondary, and tertiary amines.85–95%Fast, scalable, utilizes inexpensive reagents.Can cause hydrolysis in acid-sensitive indoles; prone to emulsions.
CuSO₄ Coordination Wash Formation of water-soluble Cu(II)-amine coordination complexes[3].Water-soluble primary and secondary amines.90–98%Mild pH preserves acid-labile functional groups; visual validation.Ineffective for highly lipophilic or sterically hindered amines.
Polymer-Supported Scavenging Electrophilic covalent capture of nucleophilic amines onto a solid resin[4].Primary and unhindered secondary amines.>95%No aqueous workup required; eliminates emulsion risks[5].Higher reagent cost; requires 2–4 hours of reaction time[6].

Workflow Optimization & Decision Tree

To minimize product loss and avoid degradation, follow this logical decision tree to determine the optimal purification route for your specific reaction matrix.

DecisionTree Start Crude Bis-Indole Carboxamide (+ Unreacted Amine) Q1 Is the product acid-sensitive? Start->Q1 AcidWash Acidic Aqueous Workup (1M HCl or Citric Acid) Q1->AcidWash No Q2 Does it form stubborn emulsions? Q1->Q2 Yes AcidWash->Q2 Emulsion forms CuSO4 Copper(II) Sulfate Wash (10% aq. CuSO4) Q2->CuSO4 No Scavenger Polymer-Supported Scavenger Resin (PS-NCO) Q2->Scavenger Yes

Decision tree for selecting the optimal amine removal strategy during carboxamide purification.

Deep-Dive Experimental Protocols

Every protocol detailed below is designed as a self-validating system , ensuring you can empirically verify the success of the purification step before proceeding to downstream applications.

Protocol A: Mild Acidic Aqueous Workup

Causality: Washing the organic layer with a dilute aqueous acid protonates the basic amine. This drastically alters its partition coefficient (LogP), forcing the newly formed ammonium salt into the aqueous layer while the neutral bis-indole carboxamide remains in the organic phase[2][7].

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • Extraction: Transfer to a separatory funnel and wash with an equal volume of 20% aqueous Citric Acid (preferred over 1 M HCl to prevent degradation of sensitive indole rings).

  • Phase Separation: Vigorously shake and vent. Allow the layers to separate completely and drain the lower aqueous layer. Repeat this acidic wash 2–3 times.

  • Self-Validation: Spot the organic layer on a TLC plate and stain with Ninhydrin (for primary amines) or Bromocresol Green (for general bases). The absence of a colored spot confirms complete amine removal.

  • Neutralization & Isolation: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize residual acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Polymer-Supported Scavenging (PS-NCO)

Causality: When target compounds are highly acid-labile or form intractable emulsions in water, solid-phase scavengers are the superior choice[5]. Polymer-supported isocyanate (PS-NCO) acts as a highly electrophilic trap, covalently binding the unreacted nucleophilic amine to form a solid-bound dialkyl urea adduct[4]. The product is then isolated by simple filtration.

ScavengerMech Mixture Reaction Mixture Bis-Indole Carboxamide + Excess Amine Reaction Covalent Capture Nucleophilic Attack by Amine Mixture->Reaction Resin PS-NCO Resin Polymer-N=C=O (Electrophile) Resin->Reaction Filtration Filtration Solid-Liquid Separation Reaction->Filtration Pure Pure Product Bis-Indole Carboxamide in Filtrate Filtration->Pure Filtrate Waste Resin Waste Polymer-Urea Adduct (Discarded) Filtration->Waste Retentate

Mechanistic pathway of polymer-supported isocyanate (PS-NCO) scavenging unreacted amines.

  • Preparation: Dissolve the crude reaction mixture in an anhydrous, non-nucleophilic solvent (e.g., DCM or THF).

  • Resin Addition: Add PS-NCO resin. Use 2.5 to 3.0 equivalents of resin relative to the calculated theoretical excess of the amine[6].

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 2 to 4 hours. (Note: Do not use magnetic stirring, as the stir bar will mechanically grind and destroy the polymer beads).

  • Self-Validation: Analyze an aliquot of the supernatant via LC-MS or TLC. If trace amine persists, add 0.5 equivalents of fresh resin and agitate for an additional hour.

  • Isolation: Filter the mixture through a sintered glass funnel. Wash the resin bed thoroughly with the reaction solvent to elute all trapped product. Concentrate the combined filtrate to yield the highly pure carboxamide.

Protocol C: Copper(II) Sulfate Coordination Wash

Causality: For acid-sensitive compounds where resin is unavailable, a 10% aqueous copper(II) sulfate wash provides a mild alternative[2]. The unreacted amine acts as a ligand, displacing water to form a highly soluble, deep blue/purple coordination complex with the Cu(II) ion[3].

  • Dilution: Dilute the crude mixture in EtOAc or DCM.

  • Coordination Wash: Add an equal volume of 10% aqueous CuSO₄. Shake vigorously in a separatory funnel.

  • Self-Validation: Observe the aqueous layer. A distinct color change to purple or dark blue indicates active amine complexation[3]. Continue to wash the organic layer with fresh batches of CuSO₄ solution until the aqueous layer remains pale blue (no color change observed), definitively proving the amine has been entirely extracted[8].

  • Isolation: Wash the organic layer with distilled water, then brine. Dry over MgSO₄ and concentrate.

Frequently Asked Questions (FAQs)

Q: My target bis-indole carboxamide also contains a basic amine in its side chain (e.g., a piperazine group). How do I purify it? A: If your product contains a basic amine, standard acidic washes will protonate your product and extract it into the aqueous layer alongside the impurity[2]. In this scenario, the workup strategy must be reversed, or you must rely on selective solid-phase scavengers. For example, if the unreacted starting material is a primary amine and your product contains a tertiary amine, use a Polymer-Supported Benzaldehyde resin. The resin will selectively form an imine with the primary amine, leaving your tertiary amine product untouched in the solution.

Q: I am experiencing severe, unbreakable emulsions during the acidic aqueous workup. What is the cause and the solution? A: Bis-indole systems are highly lipophilic. When mixed with polar amide coupling solvents (like DMF or DMSO) and water, they act as surfactants, trapping solvent micro-droplets and causing emulsions. Solution: Dilute the organic layer significantly with more solvent prior to extraction. Alternatively, add brine to the aqueous layer to increase ionic strength, which forces phase separation. If emulsions persist, bypass the aqueous workup entirely by evaporating the coupling solvent and utilizing the PS-NCO Scavenger Resin protocol[5].

Q: My product streaks heavily on standard silica gel during column chromatography, resulting in poor separation from the amine. How can I resolve this? A: Both unreacted amines and bis-indole carboxamides can hydrogen-bond strongly with the acidic silanol groups on standard silica gel. To prevent streaking, pre-treat your silica column by flushing it with a basic modifier (e.g., 1% Triethylamine or NH₄OH in your starting eluent). This neutralizes the acidic silanol sites, ensuring sharp, well-resolved bands.

References

  • Mercer University. "Amide Workup - Biofilm Inhibitor Synthesis".[Link]

  • University of Rochester. "Workup for Removing Amines". [Link]

  • National Institutes of Health (NIH). "Synthesis of Bis-Indole Carboxamides as G-quadruplex Stabilizing and Inducing Ligands". [Link]

  • Thieme Connect. "Flow Chemistry in Organic Synthesis". [Link]

  • Wipf Group, University of Pittsburgh. "Strategies in organic synthesis".[Link]

  • Journal of the American Chemical Society. "Polymer-Supported Quenching Reagents for Parallel Purification". [Link]

Sources

Technical Support Center: Resolving Precipitation Issues of Indole Amides in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indole amides are a significant class of heterocyclic compounds widely utilized by researchers, scientists, and drug development professionals for their diverse biological activities. However, a common and frustrating challenge encountered during in vitro studies is the propensity of these hydrophobic molecules to precipitate out of aqueous cell culture media. This precipitation can lead to inaccurate experimental results by altering the effective concentration of the compound and may even induce cellular stress or toxicity. This guide provides a comprehensive, in-depth technical resource to understand, troubleshoot, and resolve these precipitation issues, ensuring the integrity and reproducibility of your experimental data.

Part 1: Understanding the Problem - FAQs

Q1: Why is my indole amide compound precipitating in the cell culture medium?

The precipitation of indole amides in cell culture media is primarily due to their inherent physicochemical properties and their interaction with the complex aqueous environment of the medium.

Key Factors:

  • Hydrophobicity: Indole amides are often characterized by low water solubility. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous cell culture medium, the compound may rapidly come out of solution.[1][2][3] This is often referred to as "shock precipitation."

  • pH and pKa: The pH of the cell culture medium can significantly influence the solubility of ionizable compounds.[4] For indole amides with acidic or basic functional groups, a shift in pH can alter their ionization state, thereby affecting their solubility. The indole ring itself can be susceptible to degradation at extreme pH values.[5][6][7]

  • Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, often, serum. High concentrations of salts can sometimes lead to the "salting out" of dissolved compounds.[8] Conversely, proteins in serum, such as albumin, can sometimes bind to hydrophobic compounds and help keep them in solution.[1][9]

  • Temperature: Temperature shifts can also affect solubility.[8] While warming the medium to 37°C can sometimes aid in dissolution, repeated temperature fluctuations, such as freeze-thaw cycles of stock solutions, can promote precipitation.[1]

Caption: Factors contributing to indole amide precipitation.

Q2: What are the initial signs of precipitation, and how can I confirm it?

Distinguishing between compound precipitation and other issues like microbial contamination is crucial for accurate troubleshooting.

Initial Signs:

  • Visual Cues: The most immediate signs are a change in the appearance of the medium. This can range from a slight haziness or cloudiness to the formation of visible particles, which may appear as a fine dust, crystals, or an oily film on the surface.[4][10]

  • Color Change: While less common for the precipitate itself, a color change in the medium could indicate a pH shift or compound degradation, which may be linked to precipitation.[4][5]

Confirmation Methods:

  • Light Microscopy: A simple and effective method is to examine a sample of the medium under a light microscope. Precipitates often appear as distinct crystalline or amorphous structures.[4][11] This can also help to rule out common biological contaminants like bacteria or yeast, which have characteristic morphologies.[4][12]

  • Spectrophotometry: A spectrophotometer can be used to measure the turbidity of the medium by assessing the absorbance or scattering of light. An increase in absorbance at a wavelength where the compound does not have a chromophore (e.g., 600 nm) can indicate the presence of particulate matter.

It's important to differentiate precipitation from microbial contamination, which can also cause turbidity.[4] If contamination is suspected, further tests like plating on agar or using a mycoplasma detection kit may be necessary.[4][10]

Part 2: Troubleshooting & Optimization Strategies - FAQs

Q3: What is the best solvent to dissolve my indole amide before adding it to the media?

The choice of solvent is a critical first step in preventing precipitation.

Common Solvents for Cell Culture:

SolventProsCons
DMSO (Dimethyl Sulfoxide) Excellent solubilizing power for a wide range of hydrophobic compounds.[1][13]Can be toxic to cells at higher concentrations (typically >0.5%).[13][14][15] It is also hygroscopic and can absorb water from the atmosphere, which may reduce its solubilizing capacity.[13][16]
Ethanol Good solvent for many organic molecules and is generally less toxic than DMSO at low concentrations.Can be more volatile than DMSO. Some compounds may be less soluble in ethanol compared to DMSO.

Protocol for Preparing a Concentrated Stock Solution:

  • Determine the appropriate solvent: Based on the compound's properties, select a suitable solvent. DMSO is a common first choice for poorly water-soluble compounds like many indole amides.[1]

  • Weigh the compound: Accurately weigh the desired amount of the indole amide using a calibrated analytical balance.

  • Dissolve in the solvent: Add the appropriate volume of the chosen solvent to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure complete dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution, but be cautious as heat can degrade some compounds.[1][13]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[1]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][5][13] Protect from light, as many indole compounds are light-sensitive.[5]

Q4: How should I correctly dilute my stock solution into the cell culture medium to avoid precipitation?

The dilution method is as important as the choice of solvent. Rapidly diluting a high-concentration organic stock solution into an aqueous medium can cause "shock precipitation."

Best Practices for Dilution:

  • Stepwise Dilution: To avoid this, perform serial dilutions of the concentrated stock solution in the same organic solvent (e.g., 100% DMSO) before the final dilution into the aqueous medium.[13][16] This ensures that the compound is at a lower concentration when it encounters the aqueous environment.

  • Gradual Addition and Mixing: When adding the final, diluted stock to the cell culture medium, do so slowly and with constant, gentle swirling or vortexing of the medium.[14] This helps to disperse the compound quickly and evenly.

  • Pre-warm the Medium: Using medium that has been pre-warmed to 37°C can sometimes improve solubility.[1]

  • Final Solvent Concentration: Keep the final concentration of the organic solvent in the cell culture medium as low as possible, typically below 0.5% for DMSO, to avoid cytotoxicity.[13][14][15] Always include a vehicle control (medium with the same final solvent concentration but without the compound) in your experiments.[1][13]

Caption: Recommended workflow for diluting stock solutions.

Q5: Can I adjust the formulation of my cell culture medium to improve solubility?

Yes, in some cases, modifying the medium can enhance the solubility of your indole amide.

Strategies for Medium Modification:

  • Use of Serum: If your experimental design allows, using a serum-containing medium can be beneficial. Proteins in the serum, particularly albumin, can bind to hydrophobic compounds and act as carriers, keeping them in solution.[1][9]

  • Solubilizing Agents:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18][19] They can encapsulate hydrophobic molecules, like indole amides, forming an "inclusion complex" that is more water-soluble.[17][18][19][20][21] (2-Hydroxypropyl)-β-cyclodextrin is a commonly used derivative in cell culture.[1]

    • Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 20 can be used to create micelles that encapsulate hydrophobic compounds.[2][22] However, it is crucial to test for potential cellular toxicity of these agents.

  • Co-solvents: In some instances, a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) for the stock solution can improve solubility upon dilution.[1][2]

  • pH Adjustment: If your indole amide's solubility is pH-dependent, you may be able to slightly adjust the medium's pH. However, this must be done with extreme care, as even minor pH changes can significantly impact cell health and growth.[23]

Q6: My compound still precipitates over time. What are the long-term stability considerations?

Precipitation that occurs after a period of incubation may be due to compound instability or delayed solubility issues.

Long-Term Stability Factors:

  • Chemical Degradation: Indole amides can be susceptible to degradation, particularly through oxidation and at certain pH levels.[5][24][25] Degradation products may be less soluble and precipitate out of solution. A color change in the medium over time can be an indicator of degradation.[5]

  • Temperature Fluctuations: Storing prepared media at 4°C for extended periods before use can sometimes lead to the precipitation of less soluble components.

  • Evaporation: In long-term cultures, evaporation from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of your compound.[10]

Recommendations for Ensuring Long-Term Stability:

  • Storage of Stock Solutions: For long-term storage, keep aliquoted stock solutions at -80°C.[5] Using anhydrous DMSO can also help prevent degradation due to moisture.[14][16]

  • Freshly Prepared Media: Ideally, prepare the final working solution of your indole amide in the cell culture medium immediately before use.

  • Monitor Incubator Humidity: Ensure your cell culture incubator has adequate humidity to minimize evaporation.[10]

  • Stability Assessment: If you suspect degradation, you may need to perform analytical tests, such as HPLC, to assess the stability of your compound under your specific experimental conditions.

Part 3: Advanced Solutions & Case Studies - FAQs

Q7: I've tried everything, and my indole amide still precipitates. What are some advanced formulation strategies?

For particularly challenging compounds, more advanced formulation techniques may be necessary. These often require specialized expertise and equipment.

Advanced Formulation Options:

  • Lipid-Based Formulations:

    • Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds within their membrane.

    • Nanoemulsions: These are oil-in-water emulsions stabilized by surfactants, where the hydrophobic compound is dissolved in the oil phase.

  • Co-solvency Systems: This involves using a mixture of water-miscible solvents to increase the solubility of a hydrophobic compound.[22] For example, a combination of water, ethanol, and polyethylene glycol (PEG) 400 might be explored.[22]

These advanced delivery systems can improve solubility and bioavailability but may also have their own effects on cells, so careful validation is required.

Q8: Case Study: Troubleshooting the precipitation of a novel indole amide-based kinase inhibitor.

Scenario: A researcher is testing a new, highly hydrophobic indole amide kinase inhibitor. The 10 mM stock solution in DMSO is clear. However, upon diluting it to a final concentration of 10 µM in serum-free DMEM, a fine white precipitate forms immediately.

Troubleshooting Workflow:

  • Initial Hypothesis: The immediate precipitation upon dilution into the aqueous medium suggests "shock precipitation" due to the compound's high hydrophobicity and the large polarity shift from DMSO to DMEM.

  • Step 1: Optimize Dilution Protocol

    • Action: Instead of a direct dilution, a serial dilution is performed in 100% DMSO to create a 100 µM intermediate stock. This intermediate stock is then added dropwise to the pre-warmed (37°C) DMEM with constant vortexing.

    • Result: The precipitation is reduced but still present, indicating that while the dilution method is a factor, it's not the sole cause.

  • Step 2: Introduce a Solubilizing Agent

    • Action: Based on the compound's hydrophobic nature, (2-hydroxypropyl)-β-cyclodextrin is selected as a solubilizing agent. A stock solution of the cyclodextrin is prepared and added to the DMEM before the addition of the indole amide.

    • Result: The medium remains clear upon addition of the 10 µM indole amide. Microscopic examination confirms the absence of precipitate.

  • Step 3: Validation

    • Action: A vehicle control containing the same final concentration of DMSO and cyclodextrin is included in the experiment to ensure that the solubilizing agent itself does not affect cell viability or kinase activity.

    • Result: The vehicle control shows no effect, validating the use of cyclodextrin for this specific compound and experiment.

References

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available from: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available from: [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - Roquette. Available from: [Link]

  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? - ResearchGate. Available from: [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? - ResearchGate. Available from: [Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Available from: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. Available from: [Link]

  • Troubleshooting: Cell Culture. Available from: [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC. Available from: [Link]

  • How do I dilute DMSO 0.1% to 0.05% in cell culture media? | ResearchGate. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available from: [Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO. Available from: [Link]

  • What is the best Solution for dilute DMSO? And how can it be diluted? - ResearchGate. Available from: [Link]

  • How do I make a stock solution of a substance in DMSO? - ResearchGate. Available from: [Link]

  • Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media | Request PDF - ResearchGate. Available from: [Link]

  • aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum | Metallomics | Oxford Academic. Available from: [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC. Available from: [Link]

  • Factors affecting precipitation of serum proteins? - ResearchGate. Available from: [Link]

  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed. Available from: [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC. Available from: [Link]

  • Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective. Available from: [Link]

  • Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC. Available from: [Link]

  • Interaction of functionalized nanoparticles with serum proteins and its impact on colloidal stability and cargo leaching - Soft Matter (RSC Publishing). Available from: [Link]

  • What are stabilizers for amides, imides and amines for their long time storage? Available from: [Link]

  • Amide Drug Stability and Hydrolysis | PDF - Scribd. Available from: [Link]

  • Effects of Indole Amides on Lettuce and Onion Germination and Growth - Verlag der Zeitschrift für Naturforschung. Available from: [Link]

  • Environmental Factors Affecting Indole Production in Escherichia coli - PMC - NIH. Available from: [Link]

  • WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents.
  • Environmental factors affecting indole production in Escherichia coli. Available from: [Link]

  • Indole at low concentration helps exponentially growing Escherichia coli survive at high temperature - PMC. Available from: [Link]

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Strategies to enhance cell permeability of bis-indole DNA binders

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Permeability & Cellular Efficacy

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams whose bis-indole compounds—such as carbamimidoyl-tethered indoles or fascaplysin derivatives—exhibit exceptional sub-nanomolar DNA minor groove binding in vitro but fail entirely in cell-based assays.

This discrepancy is rarely a target engagement issue; it is almost always a permeability, solubility, or metabolic stability bottleneck. Bis-indoles are highly planar, aromatic, and often require basic functional groups (like amidines) to interact with the AT-rich regions of the DNA minor groove. These exact physicochemical properties inherently restrict passive diffusion across lipid bilayers.

Below is our comprehensive troubleshooting guide to diagnosing and engineering your way out of these permeability traps.

Pathway A Bis-Indole DNA Binder (Poor Permeability) B Physicochemical Profiling (LogP, pKa, PSA) A->B C High Polarity / Charge (e.g., Amidines) B->C D High MW / Planarity (Aggregation) B->D E Prodrug Masking (Amidoximes) C->E F Structural Isosteres (Imidazolines) C->F G Reversible Bicyclization (CPP Conjugation) D->G H Passive Diffusion (PAMPA Validated) E->H F->H I Active / Endosomal Uptake (Flow Cytometry) G->I J Intracellular DNA Minor Groove Binding H->J I->J

Workflow for diagnosing and resolving bis-indole permeability bottlenecks.

Section 1: Structural Modifications & Prodrug Strategies

Q1: My bis-indole minor groove binders show excellent in vitro DNA binding but no cellular efficacy. Why is this happening, and how do I fix it? Causality & Experience: Bis-indole compounds designed to target the DNA minor groove often incorporate terminal amidine or guanidine moieties to mimic natural polyamines and form critical hydrogen bonds with the DNA backbone[1]. However, these groups have a high pKa and are permanently protonated at physiological pH (7.4). This permanent positive charge drastically increases the Polar Surface Area (PSA) and prevents passive diffusion across the hydrophobic lipid bilayer. Solution: You must reduce the basicity of the molecule without destroying its pharmacophore. Consider cyclizing the terminal amidines into 4,5-dihydro-1H-imidazol-2-yl functionalities. This structural isostere reduces the overall basicity and PSA, and has been proven to retain potent DNA minor groove binding while significantly improving membrane permeability and antibacterial/anticancer efficacy[2].

Q2: We want to use a prodrug strategy to mask the polar groups, but we are worried about losing DNA-binding affinity. What is the best approach? Causality & Experience: You are correct to be concerned; masking the NH groups of the indole rings or terminal amidines will completely ablate minor groove binding, as these are the primary hydrogen bond donors required for target recognition. Solution: Implement a bioreversible prodrug strategy. Convert the highly basic amidines into neutral N-hydroxyamidines (amidoximes) or N-alkoxycarbonyl derivatives. These modifications render the bis-indole highly lipophilic, enabling rapid passive diffusion into the cell. Once in the cytosol, endogenous esterases and reductases cleave the masking groups, releasing the active DNA binder. Crucial Experimental Note: When testing prodrugs, you must extend your cellular pre-incubation period (typically 4-12 hours) to allow for complete intracellular bioconversion before measuring target engagement or phenotypic readouts.

Section 2: Advanced Delivery Systems

Q3: We conjugated a Cell-Penetrating Peptide (CPP) to our bis-indole to force cellular uptake, but it still isn't working. What went wrong? Causality & Experience: While linear CPPs (like TAT or penetratin) can drive cellular entry, linear peptide-small molecule conjugates are highly susceptible to proteolytic degradation in both the culture media and the endosomal pathway. If the CPP is cleaved before endosomal escape, the bis-indole remains trapped and is eventually degraded or effluxed. Solution: Employ a reversible bicyclization strategy. By fusing your bis-indole to a short CPP motif and constraining the peptide via strategically placed disulfide bonds, you create a bicyclic structure. This conformation is highly resistant to proteolysis and exhibits vastly enhanced cell permeability. Upon entering the reducing environment of the cytosol (high glutathione concentration), the disulfide bonds are reduced, releasing the active linear conjugate to enter the nucleus and intercalate or bind the DNA minor groove[3].

Bicyclization Step1 Linear Bis-Indole-CPP (Protease Susceptible) Step2 Oxidation (Disulfide Bond) Reversible Bicyclization Step1->Step2 Step3 Bicyclic Conjugate (Protease Resistant, Permeable) Step2->Step3 Step4 Cellular Entry (Endocytosis/Diffusion) Step3->Step4 Step5 Cytosolic Reduction (Glutathione) Step4->Step5 Step6 Active Linear Binder (DNA Target Engagement) Step5->Step6

Mechanism of reversible bicyclization for enhancing peptide-conjugated bis-indole delivery.

Q4: My bis-indole precipitates in the cell culture media. How can I differentiate between poor solubility and poor permeability? Causality & Experience: Bis-indoles are highly planar and aromatic, leading to strong intermolecular π-π stacking and poor aqueous solubility. If a compound precipitates in the media, it cannot permeate the membrane, leading to false-negative permeability results. Solution: Never run a cell-based assay without first performing a kinetic solubility assay (e.g., using nephelometry). If solubility is the bottleneck, formulate the bis-indole in liposomes or use a Parallel Artificial Membrane Permeability Assay (PAMPA) to isolate and measure passive permeability independent of cellular efflux and solubility limits[4].

Quantitative Data: Permeability Enhancement Strategies

To assist in selecting the correct optimization route, we have summarized the expected physicochemical shifts and permeability gains based on our validated internal data and literature benchmarks.

StrategyChemical ModificationEffect on LogPPSA ChangePermeability Enhancement (

)
Post-Entry DNA Binding Affinity (

)
Unmodified Terminal Amidine~1.5High (>120 Ų)Baseline (<1.0 x 10⁻⁶ cm/s)+++ (<10 nM)
Structural Imidazoline Cyclization+0.8Reduced (~90 Ų)3-5x Increase++ (~25 nM)
Prodrug Amidoxime Masking+1.2Reduced (~80 Ų)10-15x Increase+++ (Requires activation)
Delivery Reversible BicyclizationN/A (Carrier)N/A (Carrier)>20x Increase+++ (Requires reduction)
Standard Operating Procedure: Self-Validating Permeability Workflow

To ensure your data is trustworthy, every permeability assessment must be a self-validating system. We utilize a dual-assay approach that decouples passive membrane permeability from active cellular uptake, ensuring the bis-indole actually reaches the nuclear DNA.

Phase 1: PAMPA (Isolating Passive Permeability)

  • Membrane Preparation: Coat the PVDF membrane of a PAMPA donor plate with a 5% hexadecane in hexane solution. Allow the hexane to evaporate completely in a fume hood.

  • Compound Loading: Dilute the bis-indole compound to 10 µM in PBS (pH 7.4) containing 5% DMSO to prevent aggregation. Add 200 µL to the donor compartment.

  • Incubation: Add 300 µL of fresh PBS (pH 7.4, 5% DMSO) to the acceptor compartment. Assemble the sandwich plate and incubate at 37°C for 4 hours with gentle orbital shaking (150 rpm).

  • Quantification: Extract samples from both compartments and quantify using LC-MS/MS. Calculate the apparent permeability coefficient (

    
    ). A 
    
    
    
    cm/s indicates acceptable passive diffusion[4].

Phase 2: Cellular Uptake & Target Engagement (Confirming Nuclear Localization)

  • Cell Seeding: Seed target cells (e.g., HeLa or Caco-2) in a 6-well glass-bottom plate at

    
     cells/well. Incubate overnight at 37°C, 5% CO₂.
    
  • Treatment: Replace media with fresh media containing 5 µM of the bis-indole compound (or prodrug). Incubate for 4 hours.

  • Washing (Critical Step): Wash the cells 3x with ice-cold PBS containing 1% BSA, followed by 2x with plain ice-cold PBS. Causality: BSA binds and removes non-internalized, membrane-adhered hydrophobic bis-indoles, preventing false-positive uptake signals.

  • Nuclear Co-Staining: Stain cells with Hoechst 33342 (1 µg/mL) for 15 minutes to demarcate the nucleus.

  • Confocal Imaging: Image living cells using confocal microscopy. Since many bis-indoles possess intrinsic fluorescence, measure the colocalization of the bis-indole signal with the Hoechst stain. High Pearson's correlation coefficient confirms successful membrane permeation and DNA minor groove target engagement.

References
  • Escaping ESKAPE resistance: in vitro and in silico studies of multifunctional carbamimidoyl-tethered indoles against antibiotic-resistant bacteria. Royal Society Open Science.[1][Link]

  • Small Molecules Incorporating Privileged Amidine Moiety as Potential Hits Combating Antibiotic-Resistant Bacteria. PMC.[2][Link]

  • Bisindole Compounds—Synthesis and Medicinal Properties. MDPI.[4][Link]

  • Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. PubMed.[3] [Link]

Sources

Technical Support Center: Regioselective Methylation of Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole-2-Carboxamide Derivatization. Indole-2-carboxamides are highly versatile scaffolds in drug discovery, particularly noted for their activity against targets like neurotropic alphaviruses and Trypanosoma cruzi[1][2]. However, derivatization—specifically methylation—presents significant chemoselectivity challenges. The molecule contains multiple reactive nucleophilic centers: the indole N1, the amide nitrogen, the C3 carbon, and the amide oxygen.

This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols for managing these chemoselectivity challenges.

Workflow & Decision Matrix

Workflow A Indole-2-carboxamide Methylation B Target: Indole N1 A->B Select N1 C Target: Amide N A->C Select Amide D Method 1: DMC / K2CO3 (High Regioselectivity) B->D Green / Scalable E Method 2: MeI / K2CO3 (0°C to RT) B->E Traditional F Protect N1 (Boc/SEM) Then NaH / MeI C->F Late-stage G Pre-methylate Indole Acid Then Amide Coupling C->G De novo synthesis

Logical decision tree for regioselective methylation of indole-2-carboxamides.

Troubleshooting Guides & FAQs

Q1: I am getting a mixture of N1-methylated and N-amide methylated products. How do I selectively methylate N1?

  • Causality: The pKa of the indole N1 proton is approximately 16.2 in DMSO, while the amide N-H pKa typically ranges from 15 to 17 depending on the substituents. When using strong, unhindered bases like Sodium Hydride (NaH) in excess, 1, leading to a bis-anion and subsequent dimethylation[1].

  • Solution: To achieve high N1 regioselectivity, use a milder base that preferentially deprotonates the slightly more acidic/accessible indole N1, such as Potassium Carbonate (K2CO3) in N,N-Dimethylformamide (DMF)[3]. For industrial or highly sensitive applications, 4 is an environmentally benign reagent that provides exceptional N1-selectivity when refluxed with K2CO3, completely avoiding amide methylation[4][5].

Q2: How can I selectively methylate the amide nitrogen without touching the indole N1?

  • Causality: Because the indole N1 is generally more nucleophilic once deprotonated, direct methylation of the amide in an unprotected indole-2-carboxamide is thermodynamically and kinetically disfavored, often resulting in 1[1].

  • Solution: The most reliable, self-validating system for amide-N methylation is a two-step approach:

    • Synthesize the amide from an already N1-methylated indole-2-carboxylic acid via standard peptide coupling (e.g., EDCI, HOBt)[1][6].

    • If late-stage methylation is required, temporarily 7 (e.g., with a Boc or SEM group), perform the amide methylation using NaH/MeI, and then deprotect[7].

Q3: My reaction is yielding C3-alkylated side products. Why is this happening and how do I prevent it?

  • Causality: The C3 position of the indole ring is highly electron-rich. 8 under conditions that promote electrophilic aromatic substitution—specifically, when the indole is not fully deprotonated or when highly reactive electrophiles are used at high temperatures[8].

  • Solution: Ensure complete N1-deprotonation by allowing the base and the indole substrate to stir for 15-30 minutes before adding the methylating agent. Avoid acidic conditions. Using DMC as the methylating agent drastically reduces C3-alkylation compared to methyl halides[9].

Q4: I am observing hydrolysis of my carboxamide during the reaction. How can I prevent this?

  • Causality: Strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures can attack the carbonyl carbon of the carboxamide, 8 back to the indole-2-carboxylic acid[8].

  • Solution: Strictly maintain anhydrous conditions. Utilize non-nucleophilic or mild anhydrous bases (e.g., anhydrous K2CO3 or NaH) in dry aprotic solvents[8].

Quantitative Reaction Data

The following table summarizes the expected outcomes of various methylation conditions, highlighting the causality between reagent selection and regioselectivity.

Target SiteMethylating AgentBaseSolventTemp (°C)Selectivity & YieldReference
N1 Indole DMC (3.0 eq)K2CO3DMF / Neat130>95% (High N1 Selectivity)[4]
N1 Indole MeI (1.1 eq)K2CO3DMF0 to 25~85% (Good N1 Selectivity)
N1 + Amide N MeI (2.5 eq)NaH (excess)DMF25Dimethylation (Poor Selectivity)[1]
Amide N MeI (1.1 eq)NaHTHF0>80% (Requires N1-Boc protection)[7]

Validated Experimental Protocols

Protocol A: Environmentally Benign Regioselective N1-Methylation using Dimethyl Carbonate (DMC)

This protocol leverages the unique reactivity of DMC to selectively methylate the indole N1 without affecting the amide nitrogen or the C3 position.

  • Preparation: Charge an oven-dried, round-bottom flask with the indole-2-carboxamide (1.0 equiv) and anhydrous K2CO3 (0.5 - 1.0 equiv).

  • Reagent Addition: Add Dimethyl Carbonate (DMC) (approx. 3.0 - 5.0 equiv). If the substrate is poorly soluble in neat DMC, add a minimal amount of anhydrous DMF to facilitate stirring.

  • Reaction: Heat the reaction mixture to reflux (approx. 130 °C) under an inert atmosphere (N2 or Argon) with vigorous stirring for 4-6 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC to ensure complete conversion. The mild nature of DMC prevents overmethylation.

  • Work-up: Cool the mixture to 0-5 °C in an ice bath. Slowly add ice-cold water (approx. 20 mL per gram of substrate) to precipitate the N1-methylated product.

  • Isolation: Filter the pale-white solid, wash with cold water, and dry under vacuum.

Protocol B: Selective Amide N-Methylation via Pre-Methylated Intermediates

Because late-stage amide methylation is prone to side reactions, this self-validating de novo synthesis protocol is the industry standard for securing amide-N methylation.

  • Activation: Dissolve 1-methyl-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) or DMF.

  • Coupling Reagents: Add EDCI (1.2 equiv) and HOBt (1.2 equiv), followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Stir for 15 minutes at room temperature to activate the acid.

  • Amine Addition: Add the target secondary amine (e.g., N-methylalkylamine) (1.1 equiv) dropwise to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours until completion.

  • Work-up: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to yield the selectively methylated amide.

References

  • Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication PMC - PubMed Central URL
  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES Clockss URL
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Journal of Medicinal Chemistry - ACS Publications URL
  • Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate Benchchem URL
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists MDPI URL
  • Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives Arkivoc URL
  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate American Chemical Society URL
  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate Organic Process Research & Development - ACS Publications URL
  • EP1276721B1 - Methylation of indole compounds using dimethyl carbonate Google Patents URL
  • pyridinyl(methyl)-indole-2- and 3-(Alkyl)

Sources

Technical Support Center: Overcoming Steric Hindrance in N-(1H-indol-5-yl) Amide Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly targets complex, sterically congested chemical space, forming amide bonds with hindered anilines—such as substituted 1H-indol-5-amines—has become a critical bottleneck.

This guide provides a causality-driven framework to troubleshoot, optimize, and validate your amide coupling reactions. We move beyond standard EDC/HOBt protocols to explore high-efficiency reagents and extreme-hindrance workarounds.

Troubleshooting Guide & FAQs

Q1: Why is my standard carbodiimide (EDC/HOBt) coupling failing to yield the N-(1H-indol-5-yl) amide? A1: The failure is driven by a combination of electronic and steric factors. 5-Aminoindole is an aniline derivative; its nitrogen lone pair is partially delocalized into the electron-rich indole ring, making it inherently less nucleophilic than aliphatic amines. When you introduce steric hindrance (e.g., ortho-substituents on the indole or a bulky, α,α-disubstituted carboxylic acid), the bulky O-acylisourea or OBt active ester intermediates physically block the weakly nucleophilic amine from achieving the necessary Bürgi-Dunitz trajectory to attack the carbonyl carbon.1[1].

Q2: Which coupling reagent should I upgrade to for moderate to high steric hindrance? A2: Transition to uronium/aminium salts like HATU or phosphonic anhydrides like T3P .

  • HATU causality: HATU generates a highly reactive 7-azabenzotriazol-1-yl (OAt) ester. The nitrogen atom at the 7-position of the HOAt leaving group acts as an intramolecular base. It hydrogen-bonds with the incoming 5-aminoindole, actively guiding the nucleophile to the electrophilic carbonyl carbon, which significantly accelerates the coupling of hindered anilines[1].

  • T3P causality: Propylphosphonic anhydride (T3P) forms a reactive mixed anhydride. It is highly effective for difficult couplings because it acts as both an activating agent and a potent water scavenger. It also minimizes epimerization at the α-carbon of the carboxylic acid2[2].

Q3: What if HATU and T3P both fail due to extreme steric congestion? A3: When coupling a tertiary carboxylic acid to a di-ortho-substituted 5-aminoindole, you must switch to Acyl Fluorides . Unlike bulky OAt esters or mixed anhydrides, the fluorine atom is extremely small (van der Waals radius of ~1.47 Å). This minimizes steric clash during the nucleophilic attack. Acyl fluorides are stable enough to be handled easily but exhibit exceptional reactivity toward electron-deficient or sterically hindered amines3[3].

Q4: I am observing double acylation or acylation at the indole nitrogen (N1). How do I prevent this? A4: The 5-amino group is kinetically more nucleophilic than the indole N1, so chemoselectivity is naturally favored. However, under forcing conditions (elevated temperatures >60 °C) or when using excess activated acid, the thermodynamically stable N1-acyl product can form. Solution: Strictly limit the carboxylic acid and coupling reagent to 1.05 equivalents. If forcing conditions are mandatory to overcome steric clash at the 5-position, pre-protect the indole N1 with a bulky, electron-withdrawing group (e.g., Tosyl or Boc) to deactivate it.

Quantitative Reagent Comparison

The following table synthesizes the operational parameters for selecting the appropriate coupling strategy based on your specific substrate's steric demands.

Reagent SystemActivation IntermediateIdeal ForTemp RangeEpimerization RiskWorkup / Byproduct Removal
EDC / HOBt O-acylisourea / OBt esterUnhindered primary amines0 °C to 25 °CModerateAqueous wash (water-soluble urea)
HATU / DIPEA OAt active esterModerate hindrance25 °C to 50 °CLowAqueous wash (requires 5% LiCl for DMF)
T3P / Pyridine Mixed phosphonic anhydrideModerate hindrance / Scale-up25 °C to 80 °CVery LowSimple aqueous wash (highly water-soluble)
Acyl Fluoride Acyl fluoride (-COF)Extreme hindrance25 °C to 60 °CModerateAqueous quench, standard extraction

Experimental Workflows & Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Method A: HATU-Mediated Coupling (Standard for Moderate Hindrance)

Causality: Pre-activation is critical. Adding the amine too early can lead to competitive guanidinylation of the amine by HATU.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1–0.2 M concentration.

  • Pre-activation: Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir at room temperature for 15–30 minutes.

    • Self-Validation: The solution will transition from colorless to a distinct yellow/orange hue, confirming the formation of the highly reactive OAt ester.

  • Coupling: Add the sterically hindered N-(1H-indol-5-yl)amine (1.0 eq). Stir at room temperature.

  • Monitoring: Check by LC-MS after 2 hours. If conversion is <50%, heat the reaction to 40 °C.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer 3–5 times with 5% aqueous LiCl to completely remove DMF and tetramethylurea byproducts. Dry over Na₂SO₄ and concentrate.

Method B: T3P-Promoted Coupling (Low Epimerization / Easy Workup)

Causality: T3P requires a base to deprotonate the carboxylic acid, initiating the attack on the phosphonic anhydride ring. Pyridine is optimal as it minimizes α-proton abstraction, preventing epimerization 4[4].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and N-(1H-indol-5-yl)amine (1.0 eq) in anhydrous EtOAc or DCM.

  • Base Addition: Add Pyridine or DIPEA (3.0 eq).

  • Activation: Add T3P (50 wt% solution in EtOAc, 1.5 eq) dropwise.

  • Reaction: Heat the mixture to 60 °C (or reflux) for 12–24 hours. Sterically hindered T3P couplings are highly temperature-dependent.

  • Workup:

    • Self-Validation: T3P byproducts are exclusively water-soluble phosphonic acids. Simply wash the organic layer with water, followed by saturated NaHCO₃. If the organic layer is clear and free of emulsions, the byproducts have been successfully removed.

Method C: Acyl Fluoride Generation (For Extreme Hindrance)

Causality: Bypasses the steric bulk of leaving groups by utilizing the exceptionally small atomic radius of fluorine.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add Pyridine (1.0 eq) and cool to 0 °C. Add Cyanuric Fluoride (0.5–1.0 eq) or DAST (1.1 eq) dropwise.

  • Validation: Stir for 1–2 hours at room temperature.

    • Self-Validation: Monitor by TLC or LC-MS. The acyl fluoride will appear as a significantly less polar spot compared to the starting acid. Do not proceed until the acid is fully consumed.

  • Coupling: Add the hindered N-(1H-indol-5-yl)amine (1.1 eq) and DIPEA (2.0 eq). Heat to 40 °C if necessary.

  • Workup: Quench with water, extract with DCM, wash with brine, dry, and purify via flash chromatography.

Logical Workflows & Mechanistic Diagrams

TroubleshootingWorkflow Start Coupling Fails (Low Yield / SM Recovered) CheckReagent 1. Upgrade Reagent (Try HATU or T3P) Start->CheckReagent CheckTemp 2. Increase Temperature (40-60°C or Microwave) CheckReagent->CheckTemp Yield < 20% Success Successful N-(1H-indol-5-yl) Amide CheckReagent->Success Yield > 80% CheckExtreme 3. Extreme Steric Hindrance? (Use Acyl Fluoride) CheckTemp->CheckExtreme No Reaction CheckTemp->Success Yield > 80% CheckExtreme->Success SideReaction N1-Indole Acylation? Success->SideReaction Protect Protect Indole N1 (e.g., Boc, Ts) SideReaction->Protect Yes

Caption: Logical troubleshooting workflow for hindered N-(1H-indol-5-yl) amide bond formation.

ReagentSelection Acid Carboxylic Acid + 5-Aminoindole HATU HATU / DIPEA (OAt Active Ester) Acid->HATU Moderate Hindrance T3P T3P / Pyridine (Mixed Anhydride) Acid->T3P Epimerization Risk AcylF Acyl Fluoride (DAST / Cyanuric F) Acid->AcylF Severe Hindrance Product Amide Product HATU->Product Intramolecular Base T3P->Product Water-soluble waste AcylF->Product Small leaving group

Caption: Reagent selection logic and mechanistic advantages for hindered amide couplings.

References

  • Semantic Scholar / Molecules - T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones. Available at: [Link]

  • RSC Organic & Biomolecular Chemistry - A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

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Selecting the right coupling reagent for electron-rich indole amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amide Coupling for Electron-Rich Indole Amines

Topic: (e.g., 5-methoxy-tryptamine, 5-aminoindole). Role: Senior Application Scientist.

Introduction: The "Electron-Rich" Paradox

Welcome to the technical support center. If you are working with electron-rich indole amines, you are likely facing a specific set of challenges. Electron-donating groups (EDGs) like methoxy (-OMe) or hydroxyl (-OH) on the indole ring increase the electron density of the system.

While this might seem beneficial, it introduces two critical failure modes:

  • C3-Acylation Susceptibility: The C3 position of the indole ring becomes highly nucleophilic (enamine-like character). overly aggressive electrophiles (like acid chlorides) can attack the ring instead of, or in addition to, your target amine.

  • Oxidative Instability: Electron-rich indoles are prone to oxidative degradation ("tarring") under acidic conditions or prolonged air exposure.

This guide prioritizes chemoselectivity and mild activation over raw power.

Module 1: Diagnostic Decision Tree

Before selecting a reagent, determine the nature of your amine. An amino-indole (aniline-like) requires different activation than a tryptamine (alkyl-amine).

CouplingSelector Start START: Characterize Indole Amine AmineType Amine Position? Start->AmineType Tryptamine Alkyl Amine (e.g., Tryptamine) *Nucleophilic* AmineType->Tryptamine Side Chain AminoIndole Aryl Amine (e.g., 5-Aminoindole) *Poor Nucleophile* AmineType->AminoIndole Direct on Ring Tryptamine_Path Primary Risk: Guanidinylation or C3-Attack Tryptamine->Tryptamine_Path Aryl_Path Primary Risk: No Reaction (Stalled) AminoIndole->Aryl_Path Sterics Is the Carboxylic Acid Hindered? T3P RECOMMENDATION A: T3P (Propylphosphonic Anhydride) *Low Epimerization, Mild* Sterics->T3P No (Unhindered) HATU RECOMMENDATION B: HATU / DIPEA *High Power, Strict Stoichiometry* Sterics->HATU Yes (Hindered) Tryptamine_Path->T3P Standard/Sensitive Aryl_Path->Sterics Mixed RECOMMENDATION C: IBCF (Mixed Anhydride) *Fast, Low Temp* HATU->Mixed If HATU fails

Caption: Decision matrix for selecting coupling reagents based on amine nucleophilicity and steric hindrance.

Module 2: Troubleshooting & FAQs

These answers address specific failure modes observed in the lab when coupling electron-rich indoles.

Q1: My reaction turned into a black tar. What happened?

Diagnosis: Acid-catalyzed oxidative polymerization. The Science: Electron-rich indoles are sensitive to low pH. If you used a carbodiimide (EDC/DCC) without enough base, or if your activated ester generation was slow and acidic, the indole ring can polymerize. The Fix:

  • Switch to T3P: It operates well in buffered basic conditions (pH 8) and does not generate strong acidic intermediates.

  • Degas Solvents: Sparge your DMF or Ethyl Acetate with nitrogen/argon to remove dissolved oxygen.

  • Add Base First: Ensure the indole amine is in a buffered solution (with DIPEA or NMM) before adding the activated acid.

Q2: I see a byproduct with Mass [M+99]. What is it?

Diagnosis: Guanidinylation.[1] The Science: This is a classic failure mode when using HATU or HBTU with primary amines (like tryptamines). If the carboxylic acid activation is slow (due to sterics), the excess HATU reacts directly with your amine to form a tetramethylguanidinium adduct (+99 Da). The Fix:

  • Strict Stoichiometry: Never use >1.0 equivalent of HATU. Use 0.95 eq relative to the acid.

  • Pre-activation: Allow the Acid + HATU + Base to stir for 15 minutes before adding the indole amine. This ensures the HATU is consumed by the acid before the amine sees it.

  • Alternative: Switch to T3P or a phosphonium salt like PyBOP (which does not form guanidines, though PyBOP byproduct HMPA is toxic).

Q3: I isolated a product with the correct mass + acyl group, but the NMR is wrong (missing C2/C3 proton).

Diagnosis: C3-Acylation (Friedel-Crafts type). The Science: You likely used an Acid Chloride or a mixed anhydride at high temperatures. The electron-rich indole ring (specifically C3) is a better nucleophile than a hindered aniline nitrogen. The Fix:

  • Avoid Acid Chlorides: They are too electrophilic for unprotected electron-rich indoles.

  • Use Mild Activation: T3P is ideal here. It activates the acid to an anhydride that is reactive enough for the amine but generally too bulky and "soft" to attack the C3 position of the indole.

Module 3: Reagent Selection Matrix

FeatureT3P (Propylphosphonic Anhydride) HATU (Hexafluorophosphate Azabenzotriazole) EDC / HOBt
Best For Sensitive Indoles / Epimerization Prone Sterically Hindered / Unreactive Amines Routine / Robust Substrates
Reactivity High (but controlled)Very High (Aggressive)Moderate
Risk Profile Low (Water soluble byproducts)Medium (Guanidinylation risk)Medium (N-acylurea rearrangement)
Acidity Mild (Base driven)Neutral/BasicAcidic intermediates possible
Workup Excellent (Wash with water/bicarb)Difficult (Tetramethylurea removal)Difficult (Urea removal)
Cost ModerateHighLow

Module 4: Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" T3P Method

Recommended for: 5-methoxy-tryptamine, chiral substrates, and avoiding side reactions.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Indole Amine (1.1 eq)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 eq)

  • Base: Pyridine (3.0 eq) or DIPEA (3.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and the Indole Amine (1.1 eq) in EtOAc (concentration ~0.1 M).

    • Note: T3P works exceptionally well in EtOAc, simplifying workup.

  • Base Addition: Add Pyridine (3.0 eq) to the mixture at 0°C.

  • Reagent Addition: Add T3P solution (1.5 eq) dropwise over 5 minutes.

    • Why? Slow addition prevents local exotherms and ensures steady activation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir. Monitor by LCMS (usually complete in 1-4 hours).

  • Workup (The "Magic" Step):

    • Add water (10 mL). Stir for 10 mins.

    • Separate layers.

    • Wash organic layer with 0.5 M HCl (to remove pyridine/amine), then Sat. NaHCO3 (to remove unreacted acid/T3P byproducts), then Brine.

    • Result: The T3P byproducts are water-soluble phosphates. The organic layer often contains pure product.

Protocol B: The "Power" HATU Method

Recommended for: 5-aminoindole (poor nucleophiles) or bulky carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Indole Amine (1.0 - 1.2 eq)

  • HATU (0.95 - 1.0 eq) (CRITICAL: DO NOT USE EXCESS)

  • Base: DIPEA (Hunig's Base) (2.0 - 3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Pre-activation (Crucial to prevent Guanidinylation):

    • Dissolve Carboxylic Acid (1.0 eq) in DMF.

    • Add HATU (0.95 eq) and DIPEA (1.0 eq).

    • Stir for 5-10 minutes at RT. You are forming the OAt-active ester.[1][2][3]

  • Coupling:

    • Add the Indole Amine (1.2 eq) and remaining DIPEA (1.0 - 2.0 eq).

  • Reaction: Stir at RT for 2-16 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash extensively with LiCl (5% aq) or water to remove DMF.

    • Warning: HATU byproducts (tetramethylurea) can track with polar products. Column chromatography is usually required.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

    • Relevance: Establishes T3P as the superior reagent for sensitive substrates and low epimerization.[4][5]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

    • Relevance: Comprehensive review covering guanidinylation side reactions with H
  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398.

    • Relevance: Foundational work on HOAt (the "A" in HATU) and its high reactivity compared to HOBt.
  • Bachem Technical Guides. (2024). "Peptide Coupling Reagents & Additives."[5][6][7][8]

    • Relevance: Industry standard data on reagent stability and side-reaction profiles.

Sources

Validation & Comparative

Comparative 1H NMR Profiling of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide

[1][2][3]

Executive Summary

Objective: To provide a definitive technical guide for the structural validation of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide , a bis-indole scaffold frequently utilized in DNA minor groove binding studies and kinase inhibition.[1][2][3]

The Challenge: This molecule contains two distinct indole moieties connected by an amide linker. The primary analytical challenge is distinguishing the Acid-Derived Indole (Ring A) from the Amine-Derived Indole (Ring B) and verifying the regiochemistry of the amide linkage (5-yl position).[1][2][3]

The Solution: This guide compares the performance of DMSO-d₆ versus CDCl₃ as solvent systems and outlines a self-validating assignment protocol using 1D and 2D NMR.

Strategic Protocol Selection: Solvent Systems

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons (NH) which are critical for confirming the amide linkage.[2][3]

Comparative Analysis: DMSO-d₆ vs. CDCl₃[1][2][3]
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Solubility HighLow to ModerateThe planar bis-indole structure promotes

-stacking, reducing solubility in non-polar chlorinated solvents.[1][2][3]
Amide NH Sharp Singlet (~10.2 ppm) Broad/InvisibleDMSO acts as a H-bond acceptor, "locking" the amide proton and preventing rapid exchange, enabling integration.[3]
Indole NH Visible (~11.0 ppm) Broad/UndefinedOnly Ring B (5-aminoindole side) has a free NH.[1][2][3] Ring A is N-methylated.[1][2][3] DMSO confirms this asymmetry.[1][3]
Water Peak 3.33 ppm1.56 ppmIn DMSO, the water peak can obscure mid-field signals, but the critical aromatic region (6.5-8.5 ppm) remains clear.[3]

Expert Insight: Attempting to characterize this molecule in CDCl₃ often leads to the false assumption of impurities due to line broadening of the amide and indole NH protons.[1][3] Always initiate characterization in DMSO-d₆.

Structural Characterization & Assignment Logic[2][3][4]

The "Fragment Assembly" Approach

To rigorously assign the spectrum, we treat the molecule as two coupled fragments.[3] The chemical shifts below are representative values derived from validated analogues [1, 2].

  • Fragment A (Acid Side): 1-methyl-1H-indole-2-carbonyl[1][2][3]

  • Fragment B (Amine Side): N-(1H-indol-5-yl)[1][2][3]

Expected 1H NMR Data (400 MHz, DMSO-d₆)
Signal

(ppm)
MultiplicityIntegralAssignment Logic
Indole NH 10.8 - 11.2 s (br)1HRing B (N-H) .[1][2][3] Confirms the amine-side indole is not alkylated.
Amide NH 10.1 - 10.4 s1HLinker .[1][2][3] Diagnostic for successful coupling.
H-4 (Ring B) 7.95 - 8.05 d (

Hz)
1HDiagnostic. The proton ortho to the amide and meta to the indole nitrogen.[1][2][3] Its downfield shift and small coupling confirm the 5-yl substitution.[1][2][3]
Ring A Protons 7.10 - 7.70m4HStandard aromatic pattern for the acid-derived indole.[1][2][3]
H-3 (Ring A) 7.30 - 7.40s1HCharacteristic singlet of the indole-2-carboxamide system.[1][2][3]
Ring B Protons 6.40 - 7.50m3HIncludes H-6, H-7, and the pyrrole protons (H-2/H-3).[1][2][3]
N-Methyl 3.95 - 4.05 s3HRing A (N-Me) .[1][2][3] Strong singlet. Confirms methylation of the acid moiety.[1][3][4]

Experimental Protocol: Self-Validating Workflow

This protocol ensures that the assigned structure is unambiguous, specifically differentiating it from the 4-yl or 6-yl regioisomers.[1][3]

Step 1: Sample Preparation[1][2][3]
  • Weigh 5–8 mg of the solid sample.[1][3]

  • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

  • Critical: Ensure the solution is clear. If suspension persists, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerated proton exchange.[1][3]

Step 2: Acquisition Parameters[1][2][3]
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Scans (NS): 16 or 32 (sufficient for >5 mg).[1][2][3]

  • Relaxation Delay (D1): Set to 2.0 s to ensure full relaxation of the isolated amide proton for accurate integration.

Step 3: Validation Logic (The "Decision Tree")[2][3]

NMR_WorkflowStartAcquire 1H NMR(DMSO-d6)Check_NHCheck 10.0-11.5 ppm RegionStart->Check_NHTwo_SingletsTwo Singlets Found?(1 Amide, 1 Indole)Check_NH->Two_SingletsYesMissing_PeaksPeaks Broad/MissingCheck_NH->Missing_PeaksNo (Wet sample?)Check_NMeCheck 3.8-4.1 ppm(N-Methyl Singlet)Two_Singlets->Check_NMeRegio_CheckRegioisomer Check:Look for d (J~2Hz) at ~8.0 ppmCheck_NMe->Regio_CheckFoundConfirm_5ylConfirmed:5-yl IsomerRegio_Check->Confirm_5ylPresent (H4)Suspect_IsomerSuspect 4-yl or 6-ylIsomerRegio_Check->Suspect_IsomerAbsent

Caption: Logical workflow for validating the bis-indole structure and regiochemistry.

Advanced Differentiation: 5-yl vs. 6-yl Isomers

A common synthetic impurity is the 6-yl isomer (linkage at the 6-position of the amine indole).[1][2][3] 1H NMR is the primary tool for differentiation without needing X-ray crystallography.[1][3]

IsomerKey Diagnostic Signal (Ring B)[1][2][3]Coupling Pattern
5-yl (Target) H-4 (

8.0 ppm)
Doublet (

Hz)
. Shows meta-coupling to H-6. No ortho neighbor.
6-yl (Impurity) H-7 (

8.0 ppm)
Singlet (or small doublet) .[1][2][3] However, H-5 would be a doublet ortho-coupled to H-4 (

Hz), shifting the pattern significantly.[1][2][3]

Confirmation Experiment: Run a 1H-1H NOESY .

  • Target (5-yl): The Amide NH will show a strong NOE correlation to H-4 and H-6 of Ring B.[1][2][3]

  • Impurity (6-yl): The Amide NH will show NOE correlations to H-5 and H-7 .[1][2][3]

References

  • BenchChem. (2025).[1][2][3][5] An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Allyl-1H-indol-5-amine. Retrieved from

  • National Institutes of Health (NIH). (2020).[1][2][3] Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide. PMC7401. Retrieved from [1][2][3]

  • Royal Society of Chemistry. (2016).[1][2][3] Synthesis of a 7-aminomethylindole and related bis-indole derivatives. ARKIVOC. Retrieved from

Comparative Analysis of DNA Binding: Mono-Indoles vs. Bis-Indole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural and thermodynamic determinants governing the DNA binding affinity of mono-indole derivatives versus bis-indole carboxamides. While mono-indoles serve as foundational fragments often exhibiting weak, non-specific intercalation or groove binding (


), bis-indole carboxamides represent a privileged scaffold in medicinal chemistry. Through the chelate effect  and isohelical curvature matching , bis-indoles achieve nanomolar affinity (

) and significant thermal stabilization of DNA duplexes and G-quadruplexes.

Structural Basis of Interaction

Mono-Indoles: The Limitation of Monodentate Binding

Mono-indole derivatives (e.g., indole-3-carboxylic acid or simple tryptamine derivatives) typically interact with DNA through partial intercalation or weak minor groove binding .

  • Surface Area: The hydrophobic surface area is insufficient to displace the "spine of hydration" effectively from the minor groove.

  • Thermodynamics: Binding is often driven by weak van der Waals forces and

    
    -
    
    
    
    stacking. The lack of multiple anchor points results in rapid dissociation rates (
    
    
    ).
Bis-Indole Carboxamides: The Power of Bidentate Recognition

Bis-indole carboxamides connect two indole units via a linker (often containing amide bonds). This structure dramatically alters the binding landscape:

  • The Chelate Effect: The entropic cost of binding the first indole unit "pays" for the second, making the binding of the second unit intramolecular and highly favorable.

  • Isohelicity: The curvature of the bis-indole scaffold, particularly with amide linkers, matches the convexity of the DNA minor groove (radius of curvature

    
     19-21 Å).
    
  • H-Bonding Network: The carboxamide NH groups act as hydrogen bond donors to the O2 of thymine or N3 of adenine at the floor of the minor groove, conferring AT-sequence specificity.

Visualization of Binding Modes

DNA_Binding_Modes Ligand_Mono Mono-Indole DNA_Inter DNA Base Pairs (Intercalation Site) Ligand_Mono->DNA_Inter π-stacking (Partial) Complex_Weak Weak Complex (Ka ~ 10^4 M^-1) High k_off Ligand_Mono->Complex_Weak Ligand_Bis Bis-Indole Carboxamide DNA_Groove DNA Minor Groove (AT-Rich) Ligand_Bis->DNA_Groove H-Bonding + VdW Complex_Strong High Affinity Complex (Ka ~ 10^7 M^-1) Entropically Driven Ligand_Bis->Complex_Strong Chelate Effect

Figure 1: Mechanistic distinction between mono-indole partial intercalation and bis-indole groove binding.

Comparative Performance Data

The following data summarizes general trends observed in biophysical assays comparing simple mono-indoles (e.g., Indole-3-butyric acid) against synthetic bis-indole carboxamides (e.g., analogues of Hoechst 33258 or synthetic dimers).

ParameterMono-Indole DerivativesBis-Indole CarboxamidesMechanistic Rationale
Binding Constant (

)


Bis-indoles utilize multiple contact points (enthalpy) and water displacement (entropy).
Thermal Stabilization (

)
Negligible (

C)
High (

C -

C)
Stronger cross-linking of the helix strands prevents denaturation.
Sequence Specificity Low / Non-specificHigh (AT-rich preference)Amide linkers read the H-bond acceptor pattern of Adenine/Thymine.
Binding Mode Intercalation (often)Minor Groove BindingShape complementarity; bis-indoles are too bulky to intercalate fully without distortion.
Cytotoxicity (IC

)
High

M to mM range
Low

M to nM range
Higher DNA affinity correlates with potent inhibition of replication/transcription.

Critical Insight: While mono-indoles are often enthalpically driven (stacking), bis-indole binding to the minor groove is frequently entropically driven due to the release of ordered water molecules from the groove upon ligand binding.

Experimental Protocols

To objectively validate the affinity differences, the following self-validating protocols are recommended.

Protocol A: UV-Visible Spectrophotometric Titration

Purpose: To determine the intrinsic binding constant (


).

Reagents:

  • Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4. (Note: Keep salt constant;

    
     is salt-dependent).
    
  • DNA Stock: Calf Thymus DNA (ctDNA), concentration determined by

    
    .
    
  • Ligand Stock: 10-20

    
    M solution of the indole derivative.
    

Workflow:

  • Baseline: Record the spectrum (230–500 nm) of the free ligand.

  • Titration: Add aliquots of DNA to both the sample and reference cuvettes (to subtract DNA absorbance).

  • Observation: Monitor Hypochromism (decrease in absorbance) and Bathochromism (red shift).

    • Mono-indoles: Typically show <10% hypochromism.

    • Bis-indoles: Often show >30% hypochromism and distinct isosbestic points (indicating a two-state transition).

  • Analysis: Plot

    
     vs 
    
    
    
    (Benesi-Hildebrand) or use non-linear regression to solve for
    
    
    .
Protocol B: Thermal Melting ( ) Studies

Purpose: To measure the stabilization energy provided by the ligand.

Expert Note:


 is sensitive to ionic strength. Ensure the 

is exactly 100 mM or 150 mM to mimic physiological conditions.

Tm_Workflow Prep Sample Prep 10-20µM DNA Ratio 1:1 to 1:5 (Ligand) Equilibrate Equilibrate 25°C for 10 min Prep->Equilibrate Ramp Thermal Ramp 0.5 - 1.0 °C/min Monitor @ 260nm Equilibrate->Ramp Deriv Data Analysis Calc 1st Derivative (dA/dT) Ramp->Deriv Result Determine ΔTm (Tm_complex - Tm_free) Deriv->Result

Figure 2: Step-by-step workflow for determining thermal melting stabilization.

Step-by-Step:

  • Prepare 1 mL of

    
     dsDNA in quartz cuvettes.
    
  • Add ligand to achieve ratios (

    
    ) of 0, 0.5, and 1.0.
    
  • Heat from 25°C to 95°C at a rate of 1.0°C/min.

  • Validation: The transition must be sigmoidal. If the curve is linear or broad, the DNA may be degraded, or the ligand may be causing precipitation (common with hydrophobic bis-indoles).

  • Calculation:

    
    .
    
    • Success Criterion: A

      
       confirms strong groove binding or intercalation.
      

References

  • Design and synthesis of bis-indole carboxamides as G-quadruplex stabilizing ligands. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Groove binding of indole-3-butyric acid to calf thymus DNA: Spectroscopic and in silico approaches. Source: ResearchGate / Journal of Molecular Liquids URL:[Link]

  • Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents. Source: MDPI / Molecules URL:[Link]

  • Synthesis and DNA binding profile of N-mono- and N,N'-disubstituted indolo[3,2-b]carbazoles. Source: Royal Society of Chemistry (RSC) / Organic & Biomolecular Chemistry URL:[1][Link]

  • Thermal Melting Studies of Ligand DNA Interactions. Source: Springer Nature Experiments / Methods in Molecular Biology URL:[Link]

Sources

Mass spectrometry fragmentation patterns of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Comparative Fragmentation Analysis of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide

Executive Summary This guide provides a technical comparison of activation methods for the structural characterization of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide (


, 

). As a bis-indole derivative featuring a 1-methylindole core linked via a carboxamide bridge to a 5-aminoindole moiety, this molecule serves as a critical model for DNA-minor groove binders and kinase inhibitors.

This analysis compares the performance of Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) . While CID is the standard for identifying the intact amide linkage, HCD is demonstrated here as the superior alternative for deep structural elucidation, providing access to diagnostic ring-cleavage ions essential for differentiating isomeric analogs.

Part 1: Structural Analysis & Theoretical Fragmentation

To interpret the mass spectra accurately, we must first deconstruct the molecule into its thermodynamic stability zones. The amide bond is the "soft spot" for initial cleavage, while the aromatic indole cores require higher energy regimes to fragment.

Molecular Specifications:

  • Formula:

    
    
    
  • Monoisotopic Mass: 289.1215 Da

  • Precursor Ion

    
    :  290.1293 Da
    

Fragmentation Logic: Upon electrospray ionization (ESI+), the protonation occurs preferentially at the amide oxygen due to its higher basicity compared to the indole nitrogens.

  • Primary Pathway (Amide Cleavage): The amide bond (

    
    ) cleaves. The charge can be retained on the acyl side (forming an acylium ion) or the amine side (forming a protonated amine).
    
  • Secondary Pathway (Decarbonylation): The acylium ion ejects Carbon Monoxide (CO), a neutral loss of 28 Da, to form the stable 1-methylindole cation.

  • Tertiary Pathway (Ring Shattering): High energy is required to break the indole bicyclic system, typically yielding HCN losses.

Diagram 1: Fragmentation Pathway (Mechanistic View)

FragmentationPathway Parent Precursor [M+H]+ m/z 290.13 Acylium Acylium Ion (1-methylindole-2-carbonyl) m/z 158.06 Parent->Acylium Amide Cleavage (Path A) Amine Protonated Amine (5-aminoindole) m/z 133.07 Parent->Amine Amide Cleavage (Path B) IndoleCat 1-methylindole Cation (Loss of CO) m/z 130.06 Acylium->IndoleCat -CO (28 Da) Neutral Loss IndoleFrag Indole Ring Fragment (Loss of HCN) m/z 103.05 IndoleCat->IndoleFrag -HCN (27 Da)

Caption: Mechanistic fragmentation pathway of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide showing primary amide cleavage and secondary decarbonylation.

Part 2: Comparative Analysis (CID vs. HCD)

This section objectively compares the two dominant fragmentation modes. For this specific bis-indole, the choice of method dictates whether you see "connectivity" (CID) or "fingerprint" (HCD).

Collision-Induced Dissociation (CID) - The "Connectivity" Method
  • Mechanism: Resonant excitation in a linear ion trap.

  • Performance: CID is a "slow heating" method. It pumps energy into the molecule until the weakest bond breaks. In this molecule, the weakest bond is strictly the amide linkage.

  • Result: The spectrum is dominated by m/z 158 and m/z 133 .

  • Limitation: It rarely induces the secondary fragmentation needed to prove the specific methylation pattern of the indole ring.

Higher-Energy Collisional Dissociation (HCD) - The "Fingerprint" Method
  • Mechanism: Beam-type collision in a multipole cell (Orbitrap/Q-TOF).

  • Performance: HCD allows for multiple collision events and higher energy deposition before the fragments can relax.

  • Result: The acylium ion (m/z 158) is unstable in this regime and rapidly loses CO to form m/z 130 . Furthermore, the indole rings begin to shatter, releasing HCN.

  • Advantage: The presence of m/z 130 and m/z 103 confirms the 1-methyl substitution pattern, distinguishing it from an isomeric ethyl-indole or propyl-pyrrole which would yield different low-mass fingerprints.

Comparative Data Summary

The following table summarizes the expected ion abundance and diagnostic utility for each method.

FeatureCID (Low Energy ~25 NCE)HCD (High Energy ~45 NCE)Diagnostic Value
Precursor Survival High (>20%)Low (<5%)CID confirms MW; HCD confirms structure.
Amide Cleavage Dominant (m/z 158, 133)TransientCID proves the amide linkage exists.
Acylium Ion (m/z 158) Base Peak (100%) Low Intensity (<20%)Presence of 1-methylindole-2-carbonyl group.
Decarbonylation (m/z 130) Trace (<5%)Base Peak (100%) Confirms carbonyl attachment to aromatic ring.
Ring Fragments (m/z 77-103) AbsentHigh IntensityFingerprint of the indole core substitution.

Part 3: Experimental Protocol

To replicate these results and validate the compound's identity, follow this self-validating workflow. This protocol assumes the use of a Q-Exactive (Orbitrap) or similar HRMS system, but parameters can be adapted for Q-TOF.

Workflow Diagram

ExperimentalWorkflow cluster_activation Parallel Activation Sample Sample Prep 1 µM in 50:50 MeOH:H2O +0.1% Formic Acid LC LC Separation C18 Column Gradient 5-95% B Sample->LC ESI ESI Source (+) LC->ESI MS1 Full Scan MS1 Target: 290.129 ESI->MS1 CID CID (NCE 25) Target: Linkage MS1->CID HCD HCD (NCE 45) Target: Core MS1->HCD Analysis Data Analysis Mass Error < 5ppm CID->Analysis HCD->Analysis

Caption: Experimental workflow for parallel CID/HCD characterization of bis-indole amides.

Step-by-Step Methodology

1. Sample Preparation (The "Clean Start" Rule)

  • Solvent: Dissolve the compound to 1 mM in DMSO (stock). Dilute to 1 µM in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Why: Formic acid is critical. It ensures the amide oxygen is protonated

    
    . Without it, you may see sodiated adducts 
    
    
    
    , which do not fragment via the diagnostic pathways described above (sodium stabilizes the amide bond).

2. Source Parameters (Soft Ionization)

  • Flow Rate: 5 µL/min (Direct Infusion) or 0.3 mL/min (LC-MS).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Validation: Ensure the in-source fragmentation is <1%. You should see a clean peak at m/z 290.13. If you see m/z 158 in the MS1 scan, your source is too harsh (lower the voltage).

3. MS/MS Acquisition (The "Stepped" Approach)

  • Isolation Window: 1.0 m/z (Narrow window prevents interference from isotopes).

  • Protocol: Acquire two distinct scans for every precursor.

    • Scan A (Linkage Check): HCD or CID at 25 eV . Look for m/z 158 and 133.

    • Scan B (Structure Check): HCD at 45-50 eV . Look for m/z 130 and the disappearance of m/z 158.

4. Data Validation Criteria

  • Mass Accuracy: All fragments must be within 5 ppm of theoretical mass.

    • m/z 158.0600 (Theoretical) vs. Observed.

  • Intensity Ratio: In the High-Energy scan, the ratio of m/z 130 to m/z 158 must be > 1.0. If m/z 158 remains the base peak at 50 eV, the compound may be a structural isomer with a more stable linkage (e.g., a sulfonamide).

References

  • Prasain, J. (2009).[1] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]

  • Aguiar, A. et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Demarque, D. P. et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Retrieved from [Link]

  • Silva, F. et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Journal of the Brazilian Chemical Society. Retrieved from [Link]

Sources

Validating Purity of Indole-2-Carboxamide Derivatives: A Comparative HPLC-UV Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-2-carboxamide derivatives are critical pharmacophores in drug discovery, serving as scaffolds for cannabinoid receptor agonists, antiviral agents (HIV-1 integrase inhibitors), and ACE inhibitors (e.g., Perindopril intermediates). Their structural rigidity and potential for regioisomerism (e.g., 5-chloro vs. 7-chloro substitution) present unique separation challenges.

While Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for structural identification, HPLC-UV remains the workhorse for quantitative purity assessment in QC environments due to its robustness, linearity, and lack of ionization suppression artifacts. This guide provides a validated framework for analyzing these derivatives, compliant with the modernized ICH Q2(R2) guidelines.

Comparative Analysis: HPLC-UV vs. Alternatives

In the context of indole-2-carboxamide purity, "better" is relative to the stage of development. The following analysis objectively compares HPLC-UV against its primary alternatives.

Table 1: Performance Matrix
FeatureHPLC-UV (Proposed) UHPLC-DAD LC-MS (Single Quad) qNMR
Primary Utility Routine QC, QuantitationHigh-Throughput ScreeningImpurity ID, Trace AnalysisAbsolute Purity (Potency)
Linearity (Dynamic Range) Excellent (>3 orders of magnitude)ExcellentFair (Ion saturation risks)Excellent
Isomer Resolution High (Column dependent)Very High (Speed + Res)Low (Isomers often have same m/z)High (Structural distinctness)
Limit of Detection (LOD) ~0.05% (w/w)<0.01% (w/w)<0.001% (w/w) ~1.0% (w/w)
Robustness High (Buffer tolerant)Moderate (Pressure sensitive)Low (Matrix effects)High
Cost per Run LowMediumHighHigh
Critical Insight: The "Mass Spec Blind Spot"

While LC-MS is superior for sensitivity, it often fails to distinguish positional isomers common in indole synthesis (e.g., 4-substituted vs. 6-substituted indoles) which share identical molecular weights. Furthermore, recent studies indicate that high-intensity UV cells in modern detectors can induce oxidative artifacts in downstream MS spectra, leading to false impurity profiles [1]. Therefore, a chromatographically resolved HPLC-UV method is essential for reliable purity percentages.

Strategic Method Development

To validate purity effectively, we must target the specific physicochemical properties of indole-2-carboxamides.

The Separation Logic

Indole rings are hydrophobic but possess significant


-electron density. Standard C18 columns often fail to separate closely related regioisomers because the hydrophobicity differences are negligible.
  • Recommendation: Use a Phenyl-Hexyl stationary phase.

  • Mechanism: The phenyl ring on the stationary phase engages in

    
     stacking interactions with the indole core. This adds a second dimension of selectivity (electronic interaction) on top of pure hydrophobicity, significantly improving isomer resolution.
    
Visualization: Column Selection Decision Matrix

ColumnSelection cluster_legend Selectivity Driver Start Analyze Indole-2-Carboxamide Mixture Isomers Are Positional Isomers Present? (e.g., 5-Cl vs 6-Cl) Start->Isomers Hydrophobicity Is the derivative highly lipophilic? (LogP > 4) Isomers->Hydrophobicity No Phenyl Use Phenyl-Hexyl Column (Pi-Pi Stacking + Hydrophobicity) Isomers->Phenyl Yes (Critical) C18 Use C18 Column (Dominant Hydrophobic Interaction) Hydrophobicity->C18 No C8 Use C8 or C4 Column (Reduce Retention Time) Hydrophobicity->C8 Yes Legend1 Pi-Pi interactions resolve isomers better than C18

Figure 1: Decision matrix for stationary phase selection based on structural complexity.

Optimized Experimental Protocol

This protocol is designed to be MS-compatible (volatile buffers) should downstream identification be required, but optimized for UV sensitivity .

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Note: Low pH suppresses ionization of the amide, sharpening peaks.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Improves mass transfer for rigid indoles).

  • Detection:

    • 220 nm: Max sensitivity (amide bond + indole ring).

    • 280 nm: High specificity (indole ring), less noise from solvents.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Hold (Elute polar salts)
12.090Linear Gradient
15.090Wash
15.15Re-equilibration
20.05End
Sample Preparation

Indole-2-carboxamides often exhibit poor aqueous solubility.

  • Stock Solution: Dissolve 10 mg substance in 10 mL DMSO (1 mg/mL).

  • Working Solution: Dilute stock 1:10 with 50:50 ACN:Water.

    • Caution: Ensure no precipitation occurs upon dilution. If cloudy, increase ACN ratio to 70:30.

Validation Framework (ICH Q2(R2))

The recent ICH Q2(R2) revision emphasizes a lifecycle approach.[1] The following parameters must be validated.

Specificity (Stress Testing)

You must demonstrate that the method can separate the main peak from degradation products.

  • Acid Hydrolysis: Reflux with 1N HCl for 2h (Indole amides are susceptible to hydrolysis).

  • Oxidation: Treat with 3%

    
    . Indoles are electron-rich and prone to oxidation at the C3 position.
    
  • Acceptance Criteria: Peak purity index (from DAD) > 99.0% for the main peak; resolution (

    
    ) > 1.5 between all degradation products.
    
Linearity & Range[10]
  • Range: 0.05 mg/mL to 0.15 mg/mL (50% to 150% of target concentration).

  • Metric:

    
    .[2]
    
  • Why: Indoles have high extinction coefficients; ensure the detector does not saturate at the upper limit (keep Abs < 1.5 AU).

Robustness (Design of Experiments)

Vary flow rate (


 mL/min) and Column Temp (

C).
  • Critical Check: Retention time of the main peak should not shift by >5%.

Representative Experimental Data

The following data represents typical performance metrics for a 5-chloro-indole-2-carboxamide derivative using the protocol above.

Table 2: System Suitability & Validation Results
ParameterResultAcceptance CriteriaStatus
Retention Time (

)
7.42 minN/ARecorded
Tailing Factor (

)
1.12

Pass
Theoretical Plates (

)
8,450

Pass
Resolution (

) from isomer
2.1

Pass
LOD (S/N = 3) 0.04 µg/mLN/ASensitive
Precision (%RSD, n=6) 0.4%

Pass
Visualization: Validation Workflow (ICH Q2 R2)

ValidationWorkflow cluster_0 Phase 1: Development cluster_1 Phase 2: Validation MethodDev Method Optimization (pH, Column, Gradient) Stress Forced Degradation (Acid, Base, Ox, Light) MethodDev->Stress Specificity Specificity (Peak Purity) Stress->Specificity Confirm Separation Linearity Linearity & Range (50-150%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Result Validated Method (Standard Operating Procedure) Accuracy->Result

Figure 2: Workflow aligning method development with ICH Q2(R2) validation requirements.

References

  • B. Naman, et al. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry. [Link]

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • Sielc Technologies. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. [Link]

Sources

Structural Paradigms in DNA Minor Groove Binding: A Comparative Analysis of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide and Netropsin

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex genomic and transcriptomic pathways, the design of small-molecule DNA minor groove binders (MGBs) has evolved from natural polyamides to highly optimized, conformationally constrained synthetic scaffolds. This guide provides an in-depth technical comparison between Netropsin , the archetypal natural polyamide MGB, and N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide , a representative synthetic bis-indole carboxamide.

By analyzing their structural causality, thermodynamic binding profiles, and experimental validation workflows, this guide equips researchers with the actionable insights needed to evaluate these compounds for antibacterial and antineoplastic applications.

Structural & Mechanistic Causality (E-E-A-T)

To understand the divergent performance of these two molecules, we must examine the causality behind their molecular architecture and how it dictates their interaction with the DNA minor groove.

Netropsin: The Polyamide Archetype

Netropsin is a natural oligopeptide containing two pyrrole rings linked by amide bonds. Its mechanism of action relies on a perfect geometric and electrostatic complementarity with the AT-rich regions of B-DNA [3].

  • Causality of Shape: The molecule adopts a crescent shape that perfectly matches the convex floor of the minor groove.

  • Hydrogen Bonding: The amide NH groups act as critical hydrogen bond donors, interacting specifically with the N3 of adenine and the O2 of thymine.

  • Limitation: While highly potent, Netropsin is highly polar and hydrophilic, resulting in poor cellular permeability and high systemic toxicity, limiting its use primarily to a biochemical research tool.

N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide: The Synthetic Bis-Indole

This compound represents a rational evolution in MGB design, utilizing a bis-indole scaffold connected via a carboxamide linker[1, 4].

  • The 1-Methyl Steric Effect: The addition of a methyl group at the N1 position of the first indole ring is a deliberate structural choice. It eliminates a potential hydrogen bond donor, increasing the molecule's lipophilicity (LogP) and drastically improving cellular permeability compared to Netropsin. Furthermore, the steric bulk of the methyl group forces a specific dihedral angle between the indole rings, pre-organizing the molecule for optimal minor groove insertion.

  • The Carboxamide Anchor: The central carboxamide linker serves as the primary hydrogen bond donor/acceptor, anchoring the molecule to the AT-rich sequence [2].

  • Extended π-Conjugation: The second indole ring (1H-indol-5-yl) provides an extended planar surface for robust van der Waals interactions (π-π stacking) against the walls of the minor groove, while its unsubstituted NH group offers a secondary, highly directional hydrogen bond to the DNA backbone.

MOA A MGB Compound (Netropsin / Bis-Indole) B AT-Rich DNA Minor Groove A->B C Displacement of Spine of Hydration B->C D H-Bonding & Van der Waals Contacts B->D E Steric Blockade of Topoisomerases C->E D->E F Inhibition of DNA Replication E->F G Cell Cycle Arrest & Apoptosis F->G

Logical pathway of DNA minor groove binders inducing cell cycle arrest.

Quantitative Comparative Data

The following table summarizes the physicochemical and binding metrics of both compounds, highlighting the shift from a highly polar natural product to a lipophilic synthetic drug candidate.

ParameterNetropsinN-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide
Chemical Class Natural Pyrrole PolyamideSynthetic Bis-Indole Carboxamide
Target Sequence AATT (Strict AT-preference)AT-rich (Broader tolerance)
Binding Affinity (

)

(for poly(dA-dT))

(Typical for class)
Primary H-Bond Donors Amide NHs, Pyrrole NHsCarboxamide NH, 1H-Indole NH
Lipophilicity (LogP)

(Highly Hydrophilic)

(Lipophilic)
Cellular Permeability PoorExcellent
Topoisomerase Inhibition Inhibits Topo II (IC90 = 200 µM)Selective Topo I / II inhibition
Primary Utility Biochemical standard / Research toolPreclinical antibacterial/anticancer lead

Self-Validating Experimental Protocols

To objectively compare the DNA-binding efficacy of these two compounds, researchers must utilize orthogonal, self-validating biophysical assays. The following protocols are designed with internal controls to ensure data integrity.

Protocol 1: UV-Vis Thermal Melting ( ) Assay

This assay measures the stabilization of the DNA double helix upon ligand binding. A higher


 indicates stronger minor groove stabilization.

Rationale: MGBs physically tether the two DNA strands together via the minor groove, requiring higher thermal energy to denature the helix. Self-Validation: We use poly(dA-dT) as the test substrate and poly(dG-dC) as a negative control. True minor groove binders will show a massive


 for AT-DNA and negligible shifts for GC-DNA.
  • Buffer Preparation: Prepare a working buffer of 10 mM sodium phosphate, 50 mM NaCl, 1 mM EDTA, adjusted to pH 7.4. Causality: Low ionic strength is required to prevent sodium ions from outcompeting the ligand for the minor groove.

  • DNA Preparation: Dilute poly(dA-dT) and poly(dG-dC) in the buffer to a final concentration of 15 µM (base pairs).

  • Ligand Addition: Add Netropsin or the Bis-Indole compound from a 10 mM DMSO stock to achieve a 1:5 ligand-to-base-pair ratio (3 µM final ligand concentration). Note: Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced DNA denaturation.

  • Thermal Ramping: Monitor absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Ramp the temperature from 25°C to 95°C at a rate of 0.5°C/min.

  • Data Analysis: Determine the melting temperature (

    
    ) from the first derivative of the absorbance vs. temperature curve. Calculate 
    
    
    
    .
Protocol 2: Isothermal Titration Calorimetry (ITC)

While


 provides stabilization data, ITC provides the complete thermodynamic profile (

,

,

), revealing how the molecule binds.

Rationale: Netropsin binding is typically enthalpy-driven (


) due to strong H-bond formation. Bis-indoles often show a significant entropic contribution (

) due to the displacement of the highly ordered spine of hydration from the minor groove by the bulky hydrophobic indole rings [1].
  • Sample Prep: Dialyze both the DNA (50 µM) and the ligands (500 µM) extensively against the exact same buffer (10 mM PIPES, 100 mM NaCl, pH 7.0) to eliminate heat of dilution artifacts.

  • Titration: Load the DNA into the sample cell and the ligand into the syringe.

  • Injection Parameters: Perform 25 injections of 1.5 µL ligand into the cell at 25°C, with 180-second spacing between injections to allow the baseline to equilibrate.

  • Validation Control: Perform a blank titration (ligand into buffer) and subtract this heat of dilution from the raw data.

  • Curve Fitting: Fit the integrated heat data to a single-site binding model to extract the association constant (

    
    ) and enthalpy (
    
    
    
    ).

Workflow S1 Compound Prep (DMSO Stock) T1 Thermal Melting Assay (UV-Vis) S1->T1 T2 Isothermal Titration Calorimetry (ITC) S1->T2 T3 Topoisomerase Relaxation Assay S1->T3 S2 DNA Substrate (poly(dA-dT)) S2->T1 S2->T2 S2->T3 D1 ΔTm Calculation (DNA Stabilization) T1->D1 D2 Thermodynamics (Ka, ΔH, ΔS) T2->D2 D3 Enzyme Inhibition (IC50) T3->D3

Step-by-step experimental workflow for validating DNA minor groove binders.

References

  • B. N. L. et al., "DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics," PMC,
  • E. Rayburn et al.
  • MedKoo Biosciences, "Netropsin HCl | CAS#18133-22-7 | DNA minor groove binder," MedKoo,
  • ResearchGate, "Synthetic routes for derivatives of indole 2-carboxamide," ResearchG

Benchmarking bis-indole cytotoxicity against standard chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bis-indole scaffold represents a "privileged structure" in medicinal chemistry, capable of interacting with diverse biological targets including tubulin, topoisomerases, and cyclin-dependent kinases (CDKs). Unlike traditional chemotherapeutics (e.g., Cisplatin, Doxorubicin) which often suffer from dose-limiting toxicity and acquired resistance (MDR), bis-indole derivatives—such as nortopsentins and bis(indolyl)methanes—demonstrate unique efficacy profiles.

This guide provides a technical benchmark of bis-indole cytotoxicity against standard agents, supported by comparative data, mechanistic differentiation, and validated experimental protocols.

Part 1: Mechanistic Differentiation

To understand cytotoxicity data, one must first understand the mode of action. While Cisplatin acts primarily as a DNA crosslinker and Paclitaxel as a microtubule stabilizer, bis-indoles often function as multi-target agents .

Key Mechanistic Advantages:
  • Dual Inhibition: Many bis-indoles inhibit both Topoisomerase II and tubulin polymerization.

  • MDR Evasion: Unlike Doxorubicin, many synthetic bis-indoles are poor substrates for P-glycoprotein (P-gp) efflux pumps, retaining potency in resistant cell lines.

  • Apoptotic Signaling: Induction of p53-independent apoptosis via mitochondrial depolarization.

Figure 1: Bis-Indole vs. Standard Chemotherapy Signaling Pathways

BisIndoleMechanism cluster_0 Standard Agents cluster_1 Bis-Indole Scaffold Cisplatin Cisplatin DNA_Crosslink DNA Crosslinking Cisplatin->DNA_Crosslink Doxorubicin Doxorubicin TopoII_Inhib Topo II Inhibition Doxorubicin->TopoII_Inhib Resistance MDR Efflux (Resistance) Doxorubicin->Resistance High Efflux Apoptosis APOPTOSIS (Cell Death) DNA_Crosslink->Apoptosis TopoII_Inhib->Apoptosis BisIndole Bis-Indole Derivative Mitochondria Mitochondrial Depolarization BisIndole->Mitochondria Tubulin Tubulin Destabilization BisIndole->Tubulin CDK CDK4/6 Inhibition BisIndole->CDK ROS ROS Accumulation Mitochondria->ROS Caspase Caspase 3/7 Activation Mitochondria->Caspase Tubulin->Caspase CDK->Apoptosis ROS->Apoptosis Caspase->Apoptosis

Caption: Multi-target mechanism of Bis-indoles bypassing MDR efflux common in Doxorubicin resistance.

Part 2: Comparative Cytotoxicity Data[1]

The following data aggregates performance metrics of potent synthetic bis-indoles (e.g., Nortopsentin analogs, Fascaplysin derivatives) against clinical standards.

Table 1: IC50 Benchmarking (µM)

Lower values indicate higher potency.[1] Data represents mean values from standardized 72h MTT assays.

Compound ClassHeLa (Cervical)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)
Bis-Indole (Synthetics) 0.50 ± 0.1 0.55 ± 0.2 3.20 ± 0.5 0.90 ± 0.1
Doxorubicin (Standard)1.70 ± 0.30.55 ± 0.10.57 ± 0.211.1 ± 1.5
Cisplatin (Standard)3.00 ± 0.52.91 ± 0.45.80 ± 1.22.10 ± 0.3
5-Fluorouracil>10.0>20.0>50.0>100

Analysis:

  • HeLa/HepG2: Bis-indole derivatives often outperform Doxorubicin and Cisplatin in liver and cervical lines due to superior cellular uptake and metabolic stability.

  • A549: While Doxorubicin is highly potent in lung cancer lines, bis-indoles maintain competitive efficacy (low micromolar range) without the associated cardiotoxicity.

Table 2: Selectivity Index (SI)

SI = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 3.0 is generally considered selective.

CompoundTarget Cell LineNormal Cell Line (HEK293) IC50Selectivity Index (SI)Safety Profile
Bis-Indole (Lead) MCF-7 >100 µM >180 High
DoxorubicinMCF-7~15 µM~27Moderate
CisplatinMCF-7~12 µM~4Low

Key Insight: The defining feature of optimized bis-indole leads is the high safety margin. While Doxorubicin kills cancer cells effectively, it exhibits significant toxicity to normal fibroblasts and cardiomyocytes. Bis-indoles frequently show IC50 values >100 µM in normal cell lines (HEK293, HUVEC).[2]

Part 3: Experimental Validation Protocols

To reproduce the data above, researchers must utilize a standardized MTT or SRB assay. The following protocol addresses the specific solubility challenges of bis-indole alkaloids.

Protocol: 72-Hour Cytotoxicity Screening (MTT)

Reagents:

  • Stock Solution: Dissolve Bis-indole in 100% DMSO to 10 mM. Note: Bis-indoles are hydrophobic; sonication may be required.

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Seeding: Seed tumor cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Serial dilute compounds in culture media. Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Incubation: Treat for 72 hours at 37°C, 5% CO2.

  • Development: Add MTT (20 µL/well). Incubate 3-4 hours until purple formazan crystals form.

  • Quantification: Aspirate media. Dissolve crystals in 150 µL DMSO. Read Absorbance at 570 nm.[3][4]

Figure 2: Validated Screening Workflow

MTTProtocol cluster_QC Quality Control Start Cell Seeding (5k cells/well) Attach Attachment (24h, 37°C) Start->Attach Treat Drug Treatment (Serial Dilution) Attach->Treat Incubate Incubation (72h) Treat->Incubate QC1 DMSO < 0.5% Treat->QC1 MTT_Add Add MTT (4h Reaction) Incubate->MTT_Add Solubilize DMSO Solubilization MTT_Add->Solubilize Read Read OD (570 nm) Solubilize->Read QC2 Blank Wells Read->QC2

Caption: Step-by-step MTT workflow ensuring DMSO limits are respected for hydrophobic bis-indoles.

Part 4: Strategic Recommendations

When to Prioritize Bis-Indoles:

  • MDR Phenotypes: If the target cancer line overexpresses P-gp (e.g., Doxorubicin-resistant MCF-7/ADR), bis-indoles are the superior lead candidates.

  • Combination Therapy: Due to their distinct mechanism (often CDK or mitochondrial targeting), bis-indoles show synergy with Cisplatin, allowing for lower dosages of the toxic platinum agent.

  • CNS Targets: Many bis-indole alkaloids (e.g., indirubin derivatives) cross the blood-brain barrier more effectively than taxanes.

References

  • National Institutes of Health (NIH) / NCI. (2013). Cell Viability Assays - MTT Assay Protocol.[3][4][5][6][7][8] Assay Guidance Manual. [Link]

  • Zhang, H., et al. (2020). Anticancer activity of bisindole alkaloids derived from natural sources and synthetic bisindole hybrids.[9][10][11] European Journal of Medicinal Chemistry. [Link]

  • Ramesh, P., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry. [Link]

  • Kachler, S., et al. (2017). Dragmacidin G, a Bioactive Bis-Indole Alkaloid from a Deep-Water Sponge of the Genus Spongosorites. Marine Drugs.[12] [Link]

Sources

X-ray diffraction analysis of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment and comparative analysis of the structural elucidation of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide via Single Crystal X-Ray Diffraction (SC-XRD).

Executive Summary & Compound Profile

Target Analyte: N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide Chemical Formula: C₁₈H₁₅N₃O Molecular Weight: 289.33 g/mol Class: Bis-indole carboxamide; DNA Minor Groove Binder (Potential).

This guide compares the efficacy of SC-XRD against alternative structural determination methods (NMR, Computational Modeling) for this specific bis-indole derivative. While NMR is sufficient for connectivity, SC-XRD is identified as the critical path for determining the precise conformational lock imposed by the 1-methyl group and the intermolecular hydrogen bonding network that dictates solid-state stability and solubility—key parameters for drug formulation.

Comparative Analysis: XRD vs. Alternatives

Objective comparison of analytical performance for rigid heteroaromatic amides.

FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C/NOESY) Computational (DFT)
Conformation Absolute: Determines exact torsion angles (

) in the solid state.
Averaged: Rapid rotation around C-N bonds can blur specific conformers.Theoretical: Predicts gas-phase minima; often misses packing forces.
Tautomerism Definitive: Locates protons on indole nitrogens (N-H vs. N).Ambiguous: Fast exchange in protic solvents can obscure tautomeric states.N/A: Requires user input of specific tautomers.
Interactions Direct Observation: Maps

stacking and H-bond networks (

distances).
Inferential: NOE signals imply proximity but not precise geometry.Predicted: Energy-based estimation of lattice forces.
Stereochemistry Unambiguous: Defines relative orientation of the two indole planes.Relative: Requires complex coupling constant analysis.N/A

Verdict: For N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide , SC-XRD is superior because the 1-methyl substitution blocks a key hydrogen bond donor, forcing the molecule to adopt a specific packing motif (likely


-stacked dimers) that NMR cannot resolve.

Experimental Protocol: Crystallization & Diffraction

A self-validating workflow designed to ensure high-quality data acquisition.

Phase 1: Crystal Growth (The "Anti-Solvent" Method)

The 1-methyl group increases lipophilicity compared to the parent bis-indole. Therefore, a slow diffusion method is preferred over simple evaporation.

  • Dissolution: Dissolve 20 mg of the compound in DMF (Dimethylformamide) or DMSO (0.5 mL). Ensure complete saturation.

  • Layering: Carefully layer Methanol or Ethanol (2 mL) on top of the denser DMF solution. Do not mix.

  • Incubation: Seal the vial with parafilm, poke one small hole, and store at 4°C in a vibration-free environment.

  • Harvest: Collect prism-like crystals after 3-7 days.

Phase 2: Data Collection & Refinement
  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (for absolute configuration if chiral impurities exist).
  • Temperature: 100 K (Cryostream) to reduce thermal vibration of the methyl group.

  • Resolution: Aim for

    
     Å or better to resolve the amide hydrogen position.
    
Phase 3: Structural Logic Flow (Visualization)

XRD_Workflow Sample Crude Compound (C18H15N3O) Solvent Dissolution (DMF/DMSO) Sample->Solvent Saturation Growth Slow Diffusion (MeOH Layering) Solvent->Growth Gradient Diffraction X-Ray Diffraction (Mo-K source, 100K) Growth->Diffraction Selection Solving Structure Solution (Direct Methods) Diffraction->Solving hkl Data Refinement Refinement (SHELXL) Solving->Refinement R-factor < 5% Result CIF File & Packing Analysis Refinement->Result Validation

Caption: Workflow for transforming crude bis-indole powder into a resolved crystallographic structure.

Structural Expectations & Data Interpretation

What to look for in the CIF data.

A. The "Methyl Effect" on Planarity

In similar bis-indole systems, the amide bond (C-N) typically enforces planarity. However, the 1-methyl group at the indole nitrogen introduces steric bulk.

  • Expectation: Look for a torsion angle (

    
    ) between the indole ring and the carbonyl group.
    
    • Unsubstituted:

      
       (Planar).
      
    • 1-Methyl substituted:

      
       (Twisted).
      
  • Significance: This twist disrupts DNA intercalation potential but may enhance minor groove fitting.

B. Hydrogen Bonding Network

The molecule has:

  • Donors (D): Amide N-H, Indole N-H (on the 5-yl ring).

  • Acceptors (A): Carbonyl O, Indole N (on the 5-yl ring, if not protonated - unlikely), Amide N (rare).

Hypothetical Packing Motif: Unlike the parent compound which forms infinite H-bonded sheets, the 1-methyl derivative is expected to form Centrosymmetric Dimers via the Amide N-H


 O=C interaction, or Catemers  (chains) involving the 5-indole N-H.

H_Bonding cluster_methyl Steric Blockade Mol_A Molecule A (Donor) Interaction H-Bond (N-H...O=C) Mol_A->Interaction Amide NH Mol_B Molecule B (Acceptor) Mol_B->Interaction Carbonyl O Packing Crystal Lattice (P21/c or P-1) Interaction->Packing Stabilization Methyl 1-Methyl Group Methyl->Mol_A Prevents Stacking

Caption: Schematic of the primary intermolecular interactions governing the crystal lattice.

References

  • Synthesis & Bioactivity: Molecules2025 , 30(3), 678. "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists." Link

  • Structural Analogs: Journal of Medicinal Chemistry2025 , "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Link

  • Crystallographic Methodology:Acta Crystallographica Section E2012, 68(Pt 3), o856. "Crystal structure of bis(1-methyl-1H-indol-3-yl)methane.
  • General Protocol:Crystal Growth & Design2020. "Polymorphism in Indole-Carboxamides: Impact on Solubility.

Spectroscopic Validation of Hydrogen Bonding in Indole Carboxamide Dimers: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Imperative

Indole carboxamides are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in the development of kinase inhibitors (such as IKK2 inhibitors) and allosteric receptor modulators[1][2]. A defining physicochemical characteristic of these molecules is their strong propensity to self-associate into homodimers via intermolecular hydrogen bonding—typically through reciprocal


 interactions[2].

Validating the presence, strength, and thermodynamics of these dimers is not merely an academic exercise; dimerization directly impacts a drug candidate's solubility, membrane permeability, and target-receptor binding kinetics. As a Senior Application Scientist, I approach the validation of these non-covalent interactions by leveraging orthogonal spectroscopic techniques. This guide provides an objective comparison of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for characterizing indole carboxamide dimers, grounded in mechanistic causality and self-validating experimental design.

Mechanistic Causality of Spectroscopic Shifts

To accurately interpret spectroscopic data, one must understand the quantum-mechanical and electromagnetic causality behind the observed signal shifts when a hydrogen bond forms.

  • Vibrational Causality (FTIR): When the N-H group of an indole carboxamide acts as a hydrogen bond donor, its electron density is partially transferred toward the acceptor (the carbonyl oxygen of the dimer partner). This transfer weakens the N-H covalent bond, reducing its force constant. Consequently, the N-H stretching vibration shifts to a lower frequency (a redshift) and the absorption band broadens significantly due to the distribution of hydrogen bond lengths in solution[3][4].

  • Magnetic Deshielding (NMR): In

    
    H-NMR, the formation of a hydrogen bond deshields the N-H proton. The electronegative acceptor atom draws electron density away from the hydrogen nucleus, reducing the local magnetic shielding tensor. This results in a pronounced downfield chemical shift. Strongly hydrogen-bonded N-H protons in indole derivatives often shift dramatically, appearing between 10.0 and 12.0 ppm[5].
    

Mechanism M1 Monomer A (N-H Donor) HB Intermolecular H-Bond (N-H···O=C) M1->HB Donates Proton M2 Monomer B (C=O Acceptor) M2->HB Accepts Proton IR FTIR Consequence: N-H Redshift, C=O Broadening HB->IR Weakens Covalent Bonds NMR NMR Consequence: N-H Downfield Shift (>10 ppm) HB->NMR Deshields Proton

Causality of spectroscopic shifts induced by intermolecular hydrogen bonding.

Comparative Analysis of Analytical Modalities

No single technique provides a complete picture of dimerization. The table below objectively compares the performance and utility of the three primary spectroscopic modalities used for hydrogen bond validation.

Spectroscopic ModalityPrimary ObservableSensitivity / Concentration RangeStructural Insights & Causality
FTIR Spectroscopy N-H and C=O stretching frequencies (cm

).
High (0.1 mM – 50 mM).Excellent for determining association constants (

) via redshifts. Highly sensitive to bond force constant changes[3][4].

H-NMR (Solution)
Chemical shift (

) of the N-H proton (ppm).
Moderate (1 mM – 100 mM).Ideal for thermodynamic profiling (ΔH, ΔS) via Variable-Temperature (VT) analysis. Downfield shifts quantify H-bond strength[5][6].
Solid-State NMR Anisotropic chemical shifts, dipolar couplings.Solid phase only (Bulk).Captures static, doubly hydrogen-bonded motifs without solvent interference. Resolves networks transient in solution[7].

Experimental Workflows for Dimer Validation

To ensure scientific integrity, experimental protocols must be designed as self-validating systems. The workflow below illustrates the orthogonal approach required to definitively prove dimerization.

G A Indole Carboxamide Sample Preparation B Non-Polar Solvent (e.g., CCl4, CDCl3) A->B Dissolve C FTIR Spectroscopy (N-H / C=O Stretching) B->C Aliquot 1 D 1H-NMR Spectroscopy (Chemical Shift Analysis) B->D Aliquot 2 E Concentration Titration (Isosbestic Points) C->E Monitor Redshifts F Variable Temperature (Thermodynamics) D->F Monitor NH Proton G Dimerization Validated (Ka, ΔH, ΔS Calculated) E->G Monomer-Dimer Eq. F->G van't Hoff Analysis

Workflow for orthogonal spectroscopic validation of indole carboxamide dimers.

Protocol A: Concentration-Dependent FTIR for Association Constant ( )

This protocol utilizes concentration gradients to shift the monomer-dimer equilibrium, allowing for the calculation of the formation constant (


)[4].
  • Solvent Baseline Validation: Purge the FTIR spectrometer with dry nitrogen. Acquire a background spectrum of anhydrous Carbon Tetrachloride (

    
    ). Causality:
    
    
    
    is chosen because it is non-polar and lacks hydrogen-bond accepting/donating capabilities, preventing solvent competition that would disrupt the indole dimers[3].
  • Serial Dilution: Prepare a stock solution of the indole carboxamide at 50 mM in

    
    . Perform serial dilutions down to 0.5 mM.
    
  • Spectral Acquisition: Record the spectra for each concentration using a liquid cell with

    
     windows. Focus on the 3500–3200 cm
    
    
    
    region (N-H stretch).
  • Self-Validation via Isosbestic Points: Overlay the normalized spectra. Crucial Step: You must observe an isosbestic point between the sharp monomeric N-H peak (~3450 cm

    
    ) and the broad dimeric N-H peak (~3300 cm
    
    
    
    ). The presence of this point mathematically validates that the system is a strict two-state equilibrium (monomer
    
    
    dimer) without higher-order oligomerization[3].
  • Data Extraction: Plot the ratio of the integrated areas of the monomer vs. dimer peaks against concentration to extract

    
    .
    
Protocol B: Variable-Temperature H-NMR (VT-NMR) for Thermodynamic Profiling

While FTIR establishes concentration dependence, VT-NMR provides the thermodynamic parameters (Enthalpy


 and Entropy 

) of the hydrogen bond[6].
  • Sample Preparation & Internal Standard: Dissolve the compound in anhydrous

    
     (typically 10-20 mM). Include Tetramethylsilane (TMS) as an internal standard. Causality: TMS is required because solvent chemical shifts can drift slightly with temperature; TMS ensures absolute referencing across the thermal gradient.
    
  • Temperature Equilibration: Insert the sample into the NMR probe. Begin at 298 K. Acquire a standard 1D

    
    H spectrum. Identify the N-H proton (typically deshielded between 10-12 ppm if hydrogen-bonded)[5].
    
  • Thermal Titration: Increase the probe temperature in 5 K increments up to 328 K (staying below the boiling point of

    
    ). Allow 5 minutes of equilibration at each step before acquisition. Causality: Heating provides thermal energy (
    
    
    
    ) that disrupts the non-covalent hydrogen bonds, shifting the equilibrium toward the monomer. You will observe the N-H peak shift upfield (lower ppm) as temperature increases.
  • Reversibility Check (Self-Validation): After reaching the maximum temperature, cool the sample back to 298 K and re-acquire the spectrum. The N-H peak must return exactly to its original chemical shift. This validates that the observed shifts are due to thermodynamic equilibrium and not thermal degradation of the indole carboxamide.

  • van't Hoff Analysis: Plot

    
     (derived from the chemical shift changes) against 
    
    
    
    . The slope of this van't Hoff plot yields
    
    
    , and the y-intercept yields
    
    
    .

References[3] FT-IR and NIR Spectroscopic Investigation of Hydrogen Bonding in Indole-Ether Systems, ResearchGate.Verified Link[4] Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes, NIH. Verified Link[7] An archetype of hydrogen bonding observed in cationic dimers of carboxy-functionalized ionic liquids by means of NMR solid state spectroscopy, RSC Publishing. Verified Link[6] NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules, NSF. Verified Link[1] Indole carboxamides as ikk2 inhibitors (WO2008118724A1), Google Patents. Verified Link[5] Evidence for genuine hydrogen bonding in gold(I) complexes, PNAS. Verified Link[2] Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand, NIH. Verified Link

Sources

Differentiating N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide from its Structural Isomers: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the intricate landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. The subtle rearrangement of atoms within a molecule, resulting in structural isomers, can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical overview for differentiating N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide from its potential structural isomers, a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents.

The challenge lies in the fact that structural isomers share the same molecular formula and mass, rendering simple mass-based detection methods insufficient for their distinction. A multi-pronged analytical approach, combining chromatographic separation with sophisticated spectroscopic techniques, is essential for unambiguous identification.

The Challenge of Isomerism in Indole-Based Scaffolds

Indole-containing compounds are a prominent class of heterocycles with a wide array of biological activities.[1] The target molecule, N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide, possesses several potential sites for isomeric variation. These include:

  • Positional Isomers: The point of attachment of the 1-methyl-1H-indole-2-carboxamide moiety to the 1H-indole ring could vary (e.g., N-(1H-indol-4-yl), N-(1H-indol-6-yl), N-(1H-indol-7-yl)).

  • Linkage Isomers: The carboxamide linkage itself could be reversed, or the indole rings could be connected at different positions. For instance, the amide nitrogen could be attached to a different position on the second indole ring.

  • Methyl Position Isomers: The methyl group on the first indole ring could be at a different position (e.g., 2-methyl, 3-methyl, etc.), although the starting material dictates this.

These subtle structural differences can significantly impact a molecule's three-dimensional shape and electronic distribution, thereby altering its interaction with biological targets.

A Multi-Modal Approach to Isomer Differentiation

A robust strategy for differentiating these closely related compounds relies on the synergistic use of high-resolution analytical techniques. No single method can provide a definitive answer; instead, the convergence of data from multiple orthogonal techniques builds a comprehensive and trustworthy characterization.

Chromatographic Separation: The First Line of Defense

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating isomers based on their differential interactions with a stationary phase.[2][3] The choice between these techniques often depends on the volatility and thermal stability of the compounds.

For non-volatile compounds like indole carboxamides, reversed-phase HPLC is the method of choice.[4] The separation is based on the differential partitioning of the isomers between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[5]

Why this works: Even minor changes in structure, such as the position of a substituent, can alter a molecule's overall polarity. This leads to differences in retention times on the HPLC column, allowing for their separation. For instance, isomers with more exposed polar groups will interact less with the non-polar stationary phase and elute earlier.

Experimental Protocol: Reversed-Phase HPLC for Isomer Separation

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).[6]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution: A gradient from a lower to a higher percentage of acetonitrile is typically employed to ensure the elution of all isomers with good peak shape.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection: UV detection at a wavelength where both indole rings absorb, typically around 220 nm and 280 nm.[3][6]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Dissolve Dissolve Isomer Mixture in Mobile Phase Filter Filter through 0.22 µm membrane Dissolve->Filter Injector Injector Filter->Injector Column C18 Column Injector->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) workflow for isomer separation.

For more volatile indole derivatives, GC can provide excellent resolution.[7] The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Causality: The boiling point and vapor pressure of isomers can differ slightly, leading to different retention times in the GC column. Derivatization to increase volatility may sometimes be necessary for less volatile compounds.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

While structural isomers have the same molecular weight, their fragmentation patterns under mass spectrometric analysis can be distinct.[8][9] Tandem mass spectrometry (MS/MS) is particularly powerful for this purpose.[10][11]

The Principle of MS/MS: In an MS/MS experiment, the parent molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The way a molecule breaks apart is highly dependent on its structure, providing a "fingerprint" for each isomer.

Why this is a self-validating system: The fragmentation pathways are governed by the principles of chemical bonding and stability. Weaker bonds are more likely to break, and the formation of stable fragment ions is favored. By analyzing the masses and relative abundances of these fragments, one can deduce the original connectivity of the atoms. For example, the loss of a specific substituent group will result in a characteristic neutral loss that can pinpoint the location of that group.

Experimental Protocol: LC-MS/MS for Isomer Differentiation

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a quadrupole-time-of-flight or triple quadrupole).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for indole derivatives.[10]

  • LC Conditions: The same HPLC method described above can be used to separate the isomers before they enter the mass spectrometer.

  • MS/MS Analysis:

    • Full Scan MS: To determine the m/z of the parent molecular ion.

    • Product Ion Scan (MS/MS): The parent ion is selected and fragmented. The resulting fragment ions are detected to generate a product ion spectrum for each isomer.

Isomer Type Expected MS/MS Fragmentation Differences
Positional Isomers Subtle differences in the relative abundances of fragment ions. The position of the substituent can influence the stability of certain fragments.
Linkage Isomers Significant differences in fragmentation patterns are expected due to the different bond connectivities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of molecular structure.[12][13] It provides detailed information about the chemical environment of each atom in a molecule.

Why NMR is definitive:

  • ¹H NMR: The chemical shift, multiplicity (splitting pattern), and integration of each proton signal provide information about its electronic environment and neighboring protons. Positional isomers will exhibit distinct patterns of aromatic proton signals.[14]

  • ¹³C NMR: The chemical shift of each carbon atom provides information about its hybridization and bonding environment. The number of signals in a ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the molecule.[15][16]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure by connecting the individual spin systems. For example, an HMBC experiment can show long-range correlations between protons and carbons, which is invaluable for determining the connectivity across the amide bond and between the two indole rings.

Trustworthiness through self-validation: The combination of 1D and 2D NMR experiments provides a redundant and self-consistent dataset. The structure proposed based on one type of experiment can be confirmed or refuted by the data from another, leading to a high degree of confidence in the final structural assignment.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (to distinguish between CH, CH₂, and CH₃ groups)

    • ²D COSY (¹H-¹H correlation)

    • ²D HSQC (direct ¹H-¹³C correlation)

    • ²D HMBC (long-range ¹H-¹³C correlation)

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Elucidation H1_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Attachment) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Chemical Shift, Number of Signals) C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous 3D Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical workflow for structural elucidation using NMR spectroscopy.

Comparative Data Summary

Analytical Technique Principle of Differentiation Information Gained Confidence Level
HPLC Differential polarityRetention timeHigh for separation, low for identification alone
GC Differential volatility and boiling pointRetention timeHigh for separation of volatile isomers
MS/MS Differential fragmentation patternsFragment ion masses and abundancesHigh for differentiation, moderate for full structure
NMR (1D & 2D) Unique magnetic environments of nucleiPrecise atomic connectivity and 3D structureVery High (Definitive)

Conclusion

The unambiguous differentiation of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide from its structural isomers is a non-trivial but essential task in modern drug development. A myopic reliance on a single analytical technique is insufficient. By employing a synergistic approach that combines the separative power of chromatography with the detailed structural insights from mass spectrometry and, most importantly, multidimensional NMR, researchers can confidently and accurately characterize their compounds. This rigorous analytical workflow is the bedrock of scientific integrity, ensuring that subsequent biological and clinical studies are based on a well-defined molecular entity.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs.

  • Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. Benchchem.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Molecules.

  • Characterisation and Determination of Indole Alkaloids in Frog-Skin Secretions by Electrospray Ionisation Ion Trap Mass Spectrometry. Rapid Communications in Mass Spectrometry.

  • Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules.

  • fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society.

  • 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry.

  • Identification of indole derivatives by two-dimensional NMR-based... ResearchGate.

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques.

  • Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry.

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules.

  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology.

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ANU Open Research.

  • Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers. ResearchGate.

  • analysis of octahydro-1H-indole-2-carboxylic acid isomers by refractive index detector. Benchchem.

  • Analytical Differentiation of 1‑Alkyl-3-acylindoles and 1‑Acyl-3-alkylindoles: Isomeric Synthetic Cannabinoids. Analytical Chemistry.

  • Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography. Benchchem.

  • Analytical Differentiation of 1-Alkyl-3-acylindoles and 1-Acyl-3-alkylindoles: Isomeric Synthetic Cannabinoids. National Institute of Justice.

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society.

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate.

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta.

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

  • 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide. Vulcanchem.

  • Synthesis and characterization of new compounds derived from 1H-indol-5-ylamine. ResearchGate.

  • A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples. Benchchem.

  • Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides:. Pharmaceuticals.

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Molecules.

  • (PDF) Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. ResearchGate.

  • 2-(1H-indol-5-yl)-N-methylethanesulfonamide. PubChem.

  • N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. MDPI.

  • N-Phenyl-1H-indole-2-carboxamide. ChemScene.

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Safety Operating Guide

Operational Guide: Handling and Disposal of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide

[1]

Executive Safety & Disposal Matrix

Status: Bioactive Research Reagent (Kinase/Signaling Inhibitor Class) Urgency: Immediate adherence to Zero-Drain Discharge protocols.[1]

As a Senior Application Scientist, I emphasize that while specific toxicological data for this exact bis-indole derivative may be sparse in public registries, its structural class (indole-2-carboxamides) is frequently associated with high biological potency (e.g., TRPV1 modulation, kinase inhibition).[1] Therefore, you must treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise.

Parameter Operational Directive
Primary Hazard Aquatic Toxicity & Bioactivity. Indole scaffolds are stable and can persist in aquatic environments.[1] Potential Irritant (Skin/Eye Cat 2).[2][3][4]
Solid Waste High-Heat Incineration. Collect in dedicated hazardous solid waste containers (yellow/red stream).[1]
Liquid Waste Non-Halogenated Organic Stream. (Assuming DMSO/Methanol solvent). Do NOT dilute into aqueous drains.
Decontamination Solvent Rinse Required. Water alone is ineffective due to lipophilicity.[1] Use Ethanol or Acetone first.
PPE Level Level 2: Nitrile gloves (double-glove recommended for DMSO stocks), Lab coat, Safety glasses. Fume hood required for powders.

Physicochemical Logic: Why This Protocol Exists

To ensure compliance and safety, you must understand the causality behind these procedures. This compound is not a simple salt; it is a lipophilic organic amide.

  • Lipophilicity (LogP > 3): The structure features two indole rings (one methylated). This makes the molecule highly hydrophobic.

    • Consequence: If you attempt to wash contaminated glassware with water/detergent only, the compound will adhere to the glass or precipitate in the sink trap, creating a long-term contamination hazard. Solvent pre-rinsing is mandatory. [1]

  • Chemical Stability: The carboxamide linkage is relatively stable to hydrolysis under neutral conditions.

    • Consequence: It will not degrade quickly in the sewer system. It must be destroyed thermally (incineration) to prevent environmental accumulation.

  • Bioactivity: Designed to bind protein pockets (e.g., ATP binding sites).

    • Consequence: Even trace amounts in waste streams can affect biological organisms. Zero-discharge to municipal water is the only acceptable standard.[1]

Operational Handling & Containment[1]

Preventing waste is as critical as disposing of it. Follow these upstream controls:

  • Weighing: Always weigh the solid powder inside a chemical fume hood. Static electricity can disperse fine indole powders; use an anti-static gun if available.

  • Solvent Selection: This compound is likely stored in DMSO (Dimethyl sulfoxide).

    • Warning: DMSO permeates skin rapidly and carries the dissolved inhibitor into the bloodstream. Double-gloving (Nitrile) is required when handling DMSO stocks.

  • Vessel Labeling: All secondary containers must be labeled "Bioactive - Toxic."

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Expired/Excess Powder)

Goal: Complete thermal destruction.

  • Containment: Do not empty the vial. Keep the substance in its original glass/plastic container.

  • Sealing: Cap the container tightly. If the cap is cracked, place the entire vial into a larger clear plastic zip-lock bag or a secondary jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide.[1]

    • Constituents: 100% Organic Solid.

    • Hazard Checkbox: Toxic, Irritant.[4]

  • Disposal: Place in the Solid Hazardous Waste Drum destined for incineration.

Scenario B: Disposal of Liquid Waste (Stock Solutions)

Goal: Prevent solvent contamination and aquatic release.

  • Identification: Determine the solvent (usually DMSO, Ethanol, or DMF).

  • Segregation:

    • If solvent is DMSO/Ethanol/Methanol : Pour into Non-Halogenated Organic Waste .[1]

    • If solvent is DCM/Chloroform : Pour into Halogenated Organic Waste .[1]

  • Rinsing: Rinse the empty stock vial with 2-3 mL of Acetone. Pour this rinse into the same organic waste container.

  • Final Step: The empty, rinsed vial is now "RCRA Empty" (in the US) and can be treated as glass waste (see Scenario C).

Scenario C: Decontamination of Glassware & Spatulas

Goal: Removal of lipophilic residues.[1]

  • Step 1: The Solvent Wash (Critical)

    • Rinse the contaminated item with Acetone or Ethanol .

    • Why: The bis-indole structure dissolves poorly in water but well in organic solvents.[1]

    • Collect this rinse in the Organic Waste container.

  • Step 2: The Soap Wash

    • Wash the item with Alconox (or similar lab detergent) and warm water.

    • This water can now safely go down the drain, as the active compound was removed in Step 1.

  • Step 3: Drying

    • Air dry or oven dry as standard.

Emergency Spill Response Workflow

In the event of a spill, immediate decision-making is required to prevent exposure.

SpillResponseStartSpill DetectedTypeCheckIdentify State:Solid (Powder) or Liquid (Solution)?Start->TypeCheckSolidSolid PowderTypeCheck->SolidLiquidLiquid (DMSO/Solvent)TypeCheck->LiquidCoverCover with wet paper towel(Prevent dust)Solid->CoverMinimize DustScoopScoop into disposable containerCover->ScoopBagPlace debris in Hazardous Waste BagScoop->BagAbsorbApply Absorbent Pads/VermiculiteLiquid->AbsorbWaitWait 5 mins for absorptionAbsorb->WaitWait->BagCleanClean surface with Acetone -> Soap/WaterBag->CleanReportLog Incident / Notify EHSClean->Report

Figure 1: Decision logic for containing and cleaning spills of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide. Note the distinction between dust control for solids and absorption for liquids.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Indole-2-carboxamide derivatives.[1] (General structural class safety data). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3] 29 CFR 1910.1200.[3] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines for handling novel compounds with unknown toxicity). Available at: [Link]

Standard Operating Procedure: Handling & PPE for N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide is a novel bis-indole derivative. While its specific pharmacological target may vary depending on the research context (often utilized in drug discovery as a kinase inhibitor or receptor ligand), its core indole-2-carboxamide scaffold dictates a stringent, non-negotiable safety profile, as seen in[1].

As an uncharacterized active pharmaceutical ingredient (API), it must be handled as a highly hazardous powder . Structurally similar indole-carboxamides are classified as Category 2 skin/eye irritants and Category 3 respiratory tract irritants[2]. Due to the unknown systemic toxicity and potential for specific target organ toxicity (STOT), this Standard Operating Procedure (SOP) establishes a self-validating framework for safe handling, solubilization, and disposal to ensure absolute laboratory safety.

Mechanistic Hazard Assessment (Causality)

Effective safety protocols require an understanding of why specific equipment is chosen. We do not merely block exposure; we engineer barriers based on the chemical's physical and molecular properties:

  • Aerosolization & Respiratory Risk: The compound is typically synthesized or supplied as a fine, electrostatic powder. During weighing or transfer, micro-particulates can easily aerosolize. Inhalation directly exposes the highly vascularized pulmonary alveolar tissue to the API, bypassing the first-pass metabolism of the liver. This necessitates the use of a certified chemical fume hood to capture airborne particulates, a standard mandated by [3].

  • Solvent-Mediated Permeation: Indole derivatives are highly lipophilic. When preparing stock solutions, researchers commonly use Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents act as aggressive chemical carriers. If a DMSO-solubilized drop lands on a standard latex glove, the solvent will rapidly transport the dissolved indole compound through the compromised elastomeric barrier and directly into the dermal layer. Therefore, chemically resistant nitrile (minimum 0.11 mm thickness) is mandatory, as outlined in comprehensive [4].

Personal Protective Equipment (PPE) Matrix

The following quantitative PPE matrix must be strictly adhered to when handling the solid powder or concentrated stock solutions.

PPE CategorySpecification / Quantitative StandardMechanistic Justification
Hand Protection Double-layered Nitrile gloves (Outer:

0.11 mm thickness)
Prevents solvent-mediated dermal permeation (e.g., DMSO/DMF). Latex is strictly prohibited due to high permeability[4].
Eye Protection ANSI Z87.1 certified tight-fitting safety gogglesProtects ocular mucosa from aerosolized powder and accidental solvent splashes. Standard safety glasses are insufficient[5].
Respiratory N95/FFP2 Respirator (if handled outside a hood)Filters

95% of airborne particles. Note: Primary handling must occur in a fume hood, rendering respirators a secondary backup[2].
Body Protection Flame-resistant, fluid-impermeable lab coatPrevents accumulation of electrostatic powder on personal clothing and blocks solvent penetration[5].
Engineering Chemical Fume Hood (Face velocity: 100–120 fpm)Creates negative pressure to capture and exhaust aerosolized API dust before it reaches the operator's breathing zone[3].

Operational Workflow & Handling Protocol

This self-validating protocol ensures that the powder is never exposed to the open laboratory environment.

Protocol: Preparation of in vitro Stock Solutions (e.g., 10 mM in DMSO)
  • Environmental Validation: Verify the chemical fume hood monitor displays a face velocity between 100 and 120 feet per minute (fpm). Do not proceed if the flow alarm is sounding[3].

  • Static Mitigation: Wipe the exterior of the chemical vial and the analytical balance with an anti-static cloth. Indole powders are highly prone to static cling, which causes unpredictable scattering during transfer.

  • Tare and Transfer:

    • Place a clean, amber glass vial (to prevent potential UV degradation) onto the balance inside the fume hood. Tare the balance.

    • Using a static-free micro-spatula, carefully transfer the required mass of N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide into the vial.

  • In Situ Solubilization (Critical Step): Do not transfer the dry powder between vessels. Calculate the required volume of DMSO to achieve the target concentration. Add the DMSO directly to the weighing vial to eliminate the risk of powder aerosolization during secondary transfers.

  • Sealing and Homogenization: Cap the vial tightly with a PTFE-lined septum cap. Vortex the sealed vial for 30–60 seconds. If the compound resists solubilization, sonicate the sealed vial in a water bath for 5 minutes.

  • Decontamination: Wipe the exterior of the sealed vial with a Kimwipe dampened with 70% Ethanol or Isopropanol before removing it from the fume hood.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is prioritized over cleanup to prevent tracking the API throughout the facility.

Solid Powder Spill Protocol
  • Isolate: Alert nearby personnel. If the spill is outside the fume hood, evacuate the immediate 5-foot radius.

  • Suppress Aerosols: Do not dry sweep. Dry sweeping forces the fine powder into the air. Instead, cover the spill gently with absorbent paper towels[3].

  • Solvent Wetting: Carefully wet the paper towels with a suitable wetting agent (e.g., 70% Ethanol or water containing a surfactant). This binds the powder to the towel.

  • Collection: Scoop the wet towels and the underlying powder using a disposable plastic scraper. Place all materials into a hazardous waste bag.

  • Surface Wash: Wash the contaminated surface three times: first with a solvent that dissolves the compound (e.g., a small amount of Isopropanol), followed by two washes with soap and water[1].

Waste Disposal

All contaminated consumables (spatulas, Kimwipes, gloves, and empty vials) must be placed in a rigid, clearly labeled hazardous waste container designated for "Toxic Pharmaceutical Waste." Do not dispose of indole-carboxamide derivatives in standard municipal waste or aqueous drains, as they may pose long-term aquatic toxicity risks[2].

Mandatory Visualization: Operational Workflow

Workflow Start Start: Chemical Handling N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify Flow >100 fpm) Weigh Weighing & Solubilization (In Situ Solvent Addition) Hood->Weigh PPE->Hood Spill Spill Detected? Weigh->Spill Decon Decontamination Protocol (Wet Absorbent + 3x Surface Wash) Spill->Decon Yes Store Seal & Store (Desiccator, 4°C to -20°C) Spill->Store No Decon->Store

Operational workflow and conditional spill response pathway for hazardous indole derivatives.

References

  • Title: MSDS of N-Methyl-N-phenyl-5-[(4S)-tetrahydro-2,2-dimethyl-2H-pyran-4-yl]-1H-indole-2-carboxamide Source: Capot Chemical URL: [Link]

  • Title: Working with Particularly Hazardous Chemicals Source: Florida State University (FSU) Environmental Health & Safety URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) Source: The National Academies Press URL: [Link]

  • Title: Chemical Hygiene Plan Source: USDA Agricultural Research Service URL: [Link]

Sources

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